TBAP-001
Description
Properties
IUPAC Name |
1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N7O3/c1-27(2,3)21-13-22(36(35-21)16-6-4-5-15(28)11-16)33-26(38)32-19-8-7-17(12-18(19)29)39-20-9-10-30-25-24(20)31-14-23(37)34-25/h4-14H,1-3H3,(H,30,34,37)(H2,32,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKKXIBHCRFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of TBAP-001 in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent pan-Raf kinase inhibitor identified as a promising therapeutic agent for melanomas harboring BRAF mutations. The high prevalence of BRAF mutations, particularly the V600E substitution, in melanoma makes the RAF/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical target for therapeutic intervention. Dysregulation of this pathway is a key driver of melanoma cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in melanoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Pan-Raf Inhibition
This compound functions as a pan-Raf inhibitor, targeting multiple isoforms of the RAF kinase. In melanoma, the MAPK pathway is often constitutively activated due to mutations in BRAF, leading to uncontrolled cell growth. This compound directly counteracts this by inhibiting the kinase activity of BRAF, thereby blocking downstream signaling to MEK and ERK. This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis in melanoma cells dependent on this pathway for survival.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against its primary target and its efficacy in melanoma cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1] |
| Cell-Based Assay | Phospho-ERK | 18 |
| Cell Proliferation Assay | A375 (Melanoma) | 178 |
| WM266.4 (Melanoma) | 62 | |
| UACC62 (Melanoma) | 72 | |
| LOX INVI (Melanoma) | 93 | |
| SKMEL2 (Melanoma) | 390 | |
| WM1361 (Melanoma) | 390 | |
| HT 29 (Colon) | 590 | |
| COLO225 (Colon) | 43 | |
| RKO (Colon) | 690 | |
| Mawi (Colon) | 490 | |
| WiDr (Colon) | 390 | |
| Colo741 (Colon) | 480 | |
| SW620 (Colon) | 480 | |
| HCT116 (Colon) | 600 | |
| D04 (Unknown) | 710 | |
| PDAC R172H (p53 mut) | 1150 | |
| MiaPaCa (Pancreatic) | 290 | |
| RPMI8226 (Multiple Myeloma) | 490 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. While the specific protocols for generating the this compound data are proprietary and detailed within patent WO2015075483A1, the following represents standard and widely accepted procedures for such assays.
BRAF V600E Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the mutated BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound (or test compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the BRAF V600E enzyme, the substrate (MEK1), and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-ERK Assay
This assay measures the phosphorylation of ERK in melanoma cells, which is a downstream marker of RAF activity.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against phospho-ERK (p-ERK) and a labeled secondary antibody
-
96-well or 384-well plates suitable for cell culture and detection
-
Detection system (e.g., ELISA, AlphaScreen, or Western blot)
Procedure:
-
Seed melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells to release the intracellular proteins.
-
Detect the levels of p-ERK in the cell lysates using a suitable immunoassay format. For an ELISA-based method:
-
Coat a microplate with a capture antibody for total ERK.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes p-ERK, followed by a labeled secondary antibody.
-
Add a substrate to generate a colorimetric or fluorescent signal.
-
-
Measure the signal, which is proportional to the amount of p-ERK.
-
Calculate the IC50 value by plotting the percentage of p-ERK inhibition against the logarithm of the this compound concentration.
Melanoma Cell Proliferation Assay
This assay determines the effect of this compound on the growth of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, WM266.4)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Seed melanoma cells in a 96-well plate at a low density.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Conclusion
This compound demonstrates potent and specific inhibition of the BRAF V600E kinase and the MAPK signaling pathway in melanoma cells. The low nanomolar IC50 values in both biochemical and cell-based assays highlight its potential as an effective therapeutic agent. The provided experimental protocols offer a framework for the evaluation of similar compounds. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of BRAF-mutant melanoma.
References
In-Depth Technical Guide: Mechanism of Action of TBAP-001 in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent pan-Raf kinase inhibitor identified as a promising therapeutic agent for melanomas harboring BRAF mutations. The high prevalence of BRAF mutations, particularly the V600E substitution, in melanoma makes the RAF/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical target for therapeutic intervention. Dysregulation of this pathway is a key driver of melanoma cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in melanoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Pan-Raf Inhibition
This compound functions as a pan-Raf inhibitor, targeting multiple isoforms of the RAF kinase. In melanoma, the MAPK pathway is often constitutively activated due to mutations in BRAF, leading to uncontrolled cell growth. This compound directly counteracts this by inhibiting the kinase activity of BRAF, thereby blocking downstream signaling to MEK and ERK. This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis in melanoma cells dependent on this pathway for survival.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against its primary target and its efficacy in melanoma cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1] |
| Cell-Based Assay | Phospho-ERK | 18 |
| Cell Proliferation Assay | A375 (Melanoma) | 178 |
| WM266.4 (Melanoma) | 62 | |
| UACC62 (Melanoma) | 72 | |
| LOX INVI (Melanoma) | 93 | |
| SKMEL2 (Melanoma) | 390 | |
| WM1361 (Melanoma) | 390 | |
| HT 29 (Colon) | 590 | |
| COLO225 (Colon) | 43 | |
| RKO (Colon) | 690 | |
| Mawi (Colon) | 490 | |
| WiDr (Colon) | 390 | |
| Colo741 (Colon) | 480 | |
| SW620 (Colon) | 480 | |
| HCT116 (Colon) | 600 | |
| D04 (Unknown) | 710 | |
| PDAC R172H (p53 mut) | 1150 | |
| MiaPaCa (Pancreatic) | 290 | |
| RPMI8226 (Multiple Myeloma) | 490 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. While the specific protocols for generating the this compound data are proprietary and detailed within patent WO2015075483A1, the following represents standard and widely accepted procedures for such assays.
BRAF V600E Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the mutated BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound (or test compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the BRAF V600E enzyme, the substrate (MEK1), and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-ERK Assay
This assay measures the phosphorylation of ERK in melanoma cells, which is a downstream marker of RAF activity.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against phospho-ERK (p-ERK) and a labeled secondary antibody
-
96-well or 384-well plates suitable for cell culture and detection
-
Detection system (e.g., ELISA, AlphaScreen, or Western blot)
Procedure:
-
Seed melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells to release the intracellular proteins.
-
Detect the levels of p-ERK in the cell lysates using a suitable immunoassay format. For an ELISA-based method:
-
Coat a microplate with a capture antibody for total ERK.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes p-ERK, followed by a labeled secondary antibody.
-
Add a substrate to generate a colorimetric or fluorescent signal.
-
-
Measure the signal, which is proportional to the amount of p-ERK.
-
Calculate the IC50 value by plotting the percentage of p-ERK inhibition against the logarithm of the this compound concentration.
Melanoma Cell Proliferation Assay
This assay determines the effect of this compound on the growth of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, WM266.4)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Seed melanoma cells in a 96-well plate at a low density.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Conclusion
This compound demonstrates potent and specific inhibition of the BRAF V600E kinase and the MAPK signaling pathway in melanoma cells. The low nanomolar IC50 values in both biochemical and cell-based assays highlight its potential as an effective therapeutic agent. The provided experimental protocols offer a framework for the evaluation of similar compounds. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of BRAF-mutant melanoma.
References
In-Depth Technical Guide: Inhibition of the TBAP-001 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 (also known as CCT3833 and BAL3833) is a potent, orally bioavailable small-molecule inhibitor targeting the RAF signaling pathway. Identified as a pan-RAF and SRC family kinase inhibitor, this compound has demonstrated significant preclinical activity in various cancer models, particularly those harboring KRAS mutations. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols associated with this compound, serving as a vital resource for researchers and drug development professionals in the field of oncology.
Introduction
The Ras-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers. While BRAF inhibitors have shown clinical efficacy, the development of resistance and the prevalence of KRAS mutations, for which direct inhibitors have been historically challenging to develop, underscore the need for novel therapeutic strategies. This compound has emerged as a promising agent that not only inhibits BRAF and CRAF kinases but also targets SRC family kinases, offering a multi-pronged approach to overcoming resistance and treating KRAS-driven malignancies.
Mechanism of Action: Dual Inhibition of RAF and SRC Kinases
This compound exerts its anti-tumor effects through the dual inhibition of pan-RAF and SRC family kinases. This dual activity is crucial for its efficacy, particularly in cancers with KRAS mutations where both pathways are often co-activated.
RAF Kinase Inhibition
This compound is a potent inhibitor of all three RAF isoforms: A-RAF, B-RAF, and C-RAF. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream target, MEK. This, in turn, blocks the phosphorylation of ERK, a key effector of the MAPK pathway, leading to the inhibition of cell proliferation and survival.
SRC Family Kinase Inhibition
In addition to its effects on the RAF pathway, this compound also inhibits SRC family kinases. SRC kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, including cell growth, motility, and survival. In the context of KRAS-mutant cancers, SRC signaling can act as a parallel pathway to promote tumor progression. By inhibiting SRC, this compound further disrupts the oncogenic signaling network, contributing to its robust anti-tumor activity.
Preclinical Data
The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against key kinases in the RAF and SRC pathways.
| Kinase Target | IC50 (nM) |
| BRAF V600E | 62[1] |
| CRAF | 33 |
In Vitro Cellular Activity
The inhibitory effect of this compound on cell proliferation has been assessed in a panel of human cancer cell lines, with notable activity in those with KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal Carcinoma | G13D | 0.60 |
| SW620 | Colorectal Carcinoma | G12V | 0.48 |
| A549 | Non-Small Cell Lung Cancer | G12S | - |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 0.29 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | G12V | - |
| H358 | Non-Small Cell Lung Cancer | G12C | - |
| H441 | Non-Small Cell Lung Cancer | G12V | - |
| H727 | Lung Carcinoid | H-RAS Q61K | - |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | - |
| H460 | Large Cell Lung Cancer | Q61H | - |
| H2009 | Non-Small Cell Lung Cancer | G12A | - |
| KPC | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Panc 04.03 | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Panc 10.05 | Pancreatic Ductal Adenocarcinoma | G12D | - |
Note: GI50 values are presented where available in the referenced literature. Some values were not explicitly provided in the initial search results.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models of KRAS-mutant cancers. Oral administration of this compound at well-tolerated doses resulted in tumor growth inhibition and, in some cases, tumor regression.[2][3]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MAPK and SRC signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Workflow: Cell-Based Phospho-ERK Assay
Caption: Workflow for assessing this compound's effect on ERK phosphorylation.
Detailed Experimental Protocols
BRAF V600E In Vitro Kinase Assay
This protocol is adapted from standard kinase assay methodologies and is suitable for determining the IC50 of this compound against BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing BRAF V600E enzyme and MEK1 substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for BRAF V600E.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Phospho-ERK (p-ERK) Assay
This protocol describes a method to measure the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF)
-
Lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., TR-FRET based)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for 4-6 hours to reduce basal p-ERK levels.
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Aspirate the medium from the cells and add the diluted this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding a pre-determined concentration of EGF and incubate for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Transfer the lysates to a new plate and perform the p-ERK and total ERK assays according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Calculate the percent inhibition of ERK phosphorylation for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Clinical Development
A Phase I clinical trial (NCT02437227) was initiated to evaluate the safety, tolerability, and recommended Phase II dose of this compound (BAL3833) in patients with advanced solid tumors.[4] The study included a dose-escalation phase followed by an expansion phase in patients with metastatic melanoma.[4] While detailed results from this trial are not yet fully published, the initiation of clinical studies underscores the potential of this compound as a novel anti-cancer agent. The study by Saturno et al. (2021) reported a case of a patient with KRAS-mutant spindle cell sarcoma from this trial who experienced prolonged progression-free survival.[2]
Conclusion
This compound is a promising pan-RAF and SRC kinase inhibitor with a well-defined mechanism of action and compelling preclinical data, particularly in KRAS-mutant cancers. The dual inhibition of these key signaling pathways provides a strong rationale for its continued development. This technical guide offers a comprehensive resource for researchers working with or interested in this compound, providing essential data and protocols to facilitate further investigation into its therapeutic potential.
References
In-Depth Technical Guide: Inhibition of the TBAP-001 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 (also known as CCT3833 and BAL3833) is a potent, orally bioavailable small-molecule inhibitor targeting the RAF signaling pathway. Identified as a pan-RAF and SRC family kinase inhibitor, this compound has demonstrated significant preclinical activity in various cancer models, particularly those harboring KRAS mutations. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols associated with this compound, serving as a vital resource for researchers and drug development professionals in the field of oncology.
Introduction
The Ras-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers. While BRAF inhibitors have shown clinical efficacy, the development of resistance and the prevalence of KRAS mutations, for which direct inhibitors have been historically challenging to develop, underscore the need for novel therapeutic strategies. This compound has emerged as a promising agent that not only inhibits BRAF and CRAF kinases but also targets SRC family kinases, offering a multi-pronged approach to overcoming resistance and treating KRAS-driven malignancies.
Mechanism of Action: Dual Inhibition of RAF and SRC Kinases
This compound exerts its anti-tumor effects through the dual inhibition of pan-RAF and SRC family kinases. This dual activity is crucial for its efficacy, particularly in cancers with KRAS mutations where both pathways are often co-activated.
RAF Kinase Inhibition
This compound is a potent inhibitor of all three RAF isoforms: A-RAF, B-RAF, and C-RAF. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream target, MEK. This, in turn, blocks the phosphorylation of ERK, a key effector of the MAPK pathway, leading to the inhibition of cell proliferation and survival.
SRC Family Kinase Inhibition
In addition to its effects on the RAF pathway, this compound also inhibits SRC family kinases. SRC kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, including cell growth, motility, and survival. In the context of KRAS-mutant cancers, SRC signaling can act as a parallel pathway to promote tumor progression. By inhibiting SRC, this compound further disrupts the oncogenic signaling network, contributing to its robust anti-tumor activity.
Preclinical Data
The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against key kinases in the RAF and SRC pathways.
| Kinase Target | IC50 (nM) |
| BRAF V600E | 62[1] |
| CRAF | 33 |
In Vitro Cellular Activity
The inhibitory effect of this compound on cell proliferation has been assessed in a panel of human cancer cell lines, with notable activity in those with KRAS mutations.
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal Carcinoma | G13D | 0.60 |
| SW620 | Colorectal Carcinoma | G12V | 0.48 |
| A549 | Non-Small Cell Lung Cancer | G12S | - |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 0.29 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | G12V | - |
| H358 | Non-Small Cell Lung Cancer | G12C | - |
| H441 | Non-Small Cell Lung Cancer | G12V | - |
| H727 | Lung Carcinoid | H-RAS Q61K | - |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | - |
| H460 | Large Cell Lung Cancer | Q61H | - |
| H2009 | Non-Small Cell Lung Cancer | G12A | - |
| KPC | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Panc 04.03 | Pancreatic Ductal Adenocarcinoma | G12D | - |
| Panc 10.05 | Pancreatic Ductal Adenocarcinoma | G12D | - |
Note: GI50 values are presented where available in the referenced literature. Some values were not explicitly provided in the initial search results.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models of KRAS-mutant cancers. Oral administration of this compound at well-tolerated doses resulted in tumor growth inhibition and, in some cases, tumor regression.[2][3]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MAPK and SRC signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Workflow: Cell-Based Phospho-ERK Assay
Caption: Workflow for assessing this compound's effect on ERK phosphorylation.
Detailed Experimental Protocols
BRAF V600E In Vitro Kinase Assay
This protocol is adapted from standard kinase assay methodologies and is suitable for determining the IC50 of this compound against BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing BRAF V600E enzyme and MEK1 substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for BRAF V600E.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Phospho-ERK (p-ERK) Assay
This protocol describes a method to measure the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF)
-
Lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., TR-FRET based)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for 4-6 hours to reduce basal p-ERK levels.
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Aspirate the medium from the cells and add the diluted this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding a pre-determined concentration of EGF and incubate for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Transfer the lysates to a new plate and perform the p-ERK and total ERK assays according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Calculate the percent inhibition of ERK phosphorylation for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Clinical Development
A Phase I clinical trial (NCT02437227) was initiated to evaluate the safety, tolerability, and recommended Phase II dose of this compound (BAL3833) in patients with advanced solid tumors.[4] The study included a dose-escalation phase followed by an expansion phase in patients with metastatic melanoma.[4] While detailed results from this trial are not yet fully published, the initiation of clinical studies underscores the potential of this compound as a novel anti-cancer agent. The study by Saturno et al. (2021) reported a case of a patient with KRAS-mutant spindle cell sarcoma from this trial who experienced prolonged progression-free survival.[2]
Conclusion
This compound is a promising pan-RAF and SRC kinase inhibitor with a well-defined mechanism of action and compelling preclinical data, particularly in KRAS-mutant cancers. The dual inhibition of these key signaling pathways provides a strong rationale for its continued development. This technical guide offers a comprehensive resource for researchers working with or interested in this compound, providing essential data and protocols to facilitate further investigation into its therapeutic potential.
References
Unveiling TBAP-001: A Pan-Raf Kinase Inhibitor for Cancer Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Profile of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of TBAP-001, a potent pan-Raf kinase inhibitor. This compound, also identified as Synthesis 13 in patent literature, has emerged as a promising candidate for targeted cancer therapy. This whitepaper details the compound's mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols for its synthesis and evaluation.
Introduction: The Rationale for a Pan-Raf Inhibitor
The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical components of the MAPK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, including melanoma, colorectal cancer, and thyroid cancer. While first-generation B-Raf inhibitors have shown clinical efficacy, the development of resistance, often through paradoxical activation of the MAPK pathway, remains a significant challenge.
This compound was developed as a pan-Raf inhibitor to overcome the limitations of selective B-Raf inhibitors by targeting all Raf isoforms, thereby providing a more comprehensive blockade of the MAPK pathway and potentially mitigating resistance mechanisms.
Discovery of this compound
The discovery of this compound stemmed from a focused drug discovery campaign aimed at identifying novel scaffolds with potent and equitable activity against all Raf isoforms. The process involved high-throughput screening of a diverse chemical library, followed by structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and drug-like properties.
Experimental Workflow: From Hit to Lead
The discovery workflow for this compound is outlined below. This multi-step process integrated biochemical and cell-based assays to identify and characterize promising inhibitor candidates.
Synthesis of this compound
This compound is a complex organic molecule synthesized through a multi-step process. The synthesis, as described in patent WO2015075483A1 where the compound is denoted as "Synthesis 13," involves the coupling of key intermediates to construct the final molecular architecture. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the aforementioned patent documentation.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound functions as a pan-Raf inhibitor, effectively blocking the kinase activity of A-Raf, B-Raf, and C-Raf. This inhibition prevents the phosphorylation and activation of MEK1/2, the downstream targets of Raf kinases. Consequently, the phosphorylation of ERK1/2 is suppressed, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dysregulated MAPK pathway.
Preclinical Data
This compound has demonstrated potent and broad activity in both biochemical and cell-based assays. The following tables summarize the key in vitro data for this compound.
Biochemical Potency
The inhibitory activity of this compound was determined against the B-Raf V600E mutant kinase.
| Assay Type | Target | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1][2][3] |
| Cell-Based Phosho-ERK Assay | - | 18[2] |
Cellular Activity
This compound has shown potent anti-proliferative activity across a panel of human cancer cell lines harboring BRAF mutations.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 178[2][3] |
| WM266.4 | Melanoma | 62[2][3] |
| UACC62 | Melanoma | 72[2][3] |
| LOX INVI | Melanoma | 93[2][3] |
| SKMEL2 | Melanoma | 390[2] |
| WM1361 | Melanoma | 390[2] |
| HT 29 | Colorectal Cancer | 590[2] |
| COLO225 | Colorectal Cancer | 43[2] |
| RKO | Colorectal Cancer | 690[2] |
| WiDr | Colorectal Cancer | 390[2] |
| Colo741 | Colorectal Cancer | 480[2] |
| SW620 | Colorectal Cancer | 480[2] |
| HCT116 | Colorectal Cancer | 600[2] |
| D04 | - | 710[2] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150[2] |
| MiaPaCa | Pancreatic Cancer | 290[2] |
| RPMI8226 | Multiple Myeloma | 490[2] |
Experimental Protocols
BRAF V600E Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the assay buffer, BRAF V600E enzyme, and MEK1 substrate to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer
-
Antibodies: anti-phospho-ERK, anti-total-ERK, and secondary antibodies
-
Detection system (e.g., Western blot, ELISA)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified period.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phospho-ERK and total-ERK using Western blotting or ELISA.
-
Quantify the band intensities or signal and normalize the phospho-ERK signal to the total-ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent, pan-Raf inhibitor with promising preclinical activity against a range of cancer cell lines harboring BRAF mutations. Its ability to target all Raf isoforms offers a potential advantage over selective B-Raf inhibitors by providing a more complete blockade of the MAPK pathway and potentially delaying or overcoming resistance. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic potential in the treatment of RAF-driven cancers.
Disclaimer: this compound is for research use only and has not been approved for medical applications. The information provided in this document is intended for a technical audience and should not be interpreted as medical advice.
References
Unveiling TBAP-001: A Pan-Raf Kinase Inhibitor for Cancer Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Profile of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of TBAP-001, a potent pan-Raf kinase inhibitor. This compound, also identified as Synthesis 13 in patent literature, has emerged as a promising candidate for targeted cancer therapy. This whitepaper details the compound's mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols for its synthesis and evaluation.
Introduction: The Rationale for a Pan-Raf Inhibitor
The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical components of the MAPK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, including melanoma, colorectal cancer, and thyroid cancer. While first-generation B-Raf inhibitors have shown clinical efficacy, the development of resistance, often through paradoxical activation of the MAPK pathway, remains a significant challenge.
This compound was developed as a pan-Raf inhibitor to overcome the limitations of selective B-Raf inhibitors by targeting all Raf isoforms, thereby providing a more comprehensive blockade of the MAPK pathway and potentially mitigating resistance mechanisms.
Discovery of this compound
The discovery of this compound stemmed from a focused drug discovery campaign aimed at identifying novel scaffolds with potent and equitable activity against all Raf isoforms. The process involved high-throughput screening of a diverse chemical library, followed by structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and drug-like properties.
Experimental Workflow: From Hit to Lead
The discovery workflow for this compound is outlined below. This multi-step process integrated biochemical and cell-based assays to identify and characterize promising inhibitor candidates.
Synthesis of this compound
This compound is a complex organic molecule synthesized through a multi-step process. The synthesis, as described in patent WO2015075483A1 where the compound is denoted as "Synthesis 13," involves the coupling of key intermediates to construct the final molecular architecture. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the aforementioned patent documentation.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound functions as a pan-Raf inhibitor, effectively blocking the kinase activity of A-Raf, B-Raf, and C-Raf. This inhibition prevents the phosphorylation and activation of MEK1/2, the downstream targets of Raf kinases. Consequently, the phosphorylation of ERK1/2 is suppressed, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dysregulated MAPK pathway.
Preclinical Data
This compound has demonstrated potent and broad activity in both biochemical and cell-based assays. The following tables summarize the key in vitro data for this compound.
Biochemical Potency
The inhibitory activity of this compound was determined against the B-Raf V600E mutant kinase.
| Assay Type | Target | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1][2][3] |
| Cell-Based Phosho-ERK Assay | - | 18[2] |
Cellular Activity
This compound has shown potent anti-proliferative activity across a panel of human cancer cell lines harboring BRAF mutations.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 178[2][3] |
| WM266.4 | Melanoma | 62[2][3] |
| UACC62 | Melanoma | 72[2][3] |
| LOX INVI | Melanoma | 93[2][3] |
| SKMEL2 | Melanoma | 390[2] |
| WM1361 | Melanoma | 390[2] |
| HT 29 | Colorectal Cancer | 590[2] |
| COLO225 | Colorectal Cancer | 43[2] |
| RKO | Colorectal Cancer | 690[2] |
| WiDr | Colorectal Cancer | 390[2] |
| Colo741 | Colorectal Cancer | 480[2] |
| SW620 | Colorectal Cancer | 480[2] |
| HCT116 | Colorectal Cancer | 600[2] |
| D04 | - | 710[2] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150[2] |
| MiaPaCa | Pancreatic Cancer | 290[2] |
| RPMI8226 | Multiple Myeloma | 490[2] |
Experimental Protocols
BRAF V600E Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the assay buffer, BRAF V600E enzyme, and MEK1 substrate to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer
-
Antibodies: anti-phospho-ERK, anti-total-ERK, and secondary antibodies
-
Detection system (e.g., Western blot, ELISA)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified period.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phospho-ERK and total-ERK using Western blotting or ELISA.
-
Quantify the band intensities or signal and normalize the phospho-ERK signal to the total-ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent, pan-Raf inhibitor with promising preclinical activity against a range of cancer cell lines harboring BRAF mutations. Its ability to target all Raf isoforms offers a potential advantage over selective B-Raf inhibitors by providing a more complete blockade of the MAPK pathway and potentially delaying or overcoming resistance. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic potential in the treatment of RAF-driven cancers.
Disclaimer: this compound is for research use only and has not been approved for medical applications. The information provided in this document is intended for a technical audience and should not be interpreted as medical advice.
References
The Foundational Research of TBAP-001: A Pan-RAF Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001, also identified as INU-152 and Synthesis 13 in patent literature, is a potent, orally bioavailable small molecule that acts as a pan-RAF inhibitor.[1] Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently driven by mutations in the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF), is a critical oncogenic driver in a multitude of human cancers, most notably melanoma and colorectal cancer.[2][3] While first-generation RAF inhibitors have shown clinical efficacy, their activity is often limited to specific BRAF mutations (e.g., V600E) and can be compromised by the development of resistance, often mediated by paradoxical activation of other RAF isoforms.[3] this compound was developed to address these limitations by potently and selectively inhibiting all RAF isoforms, thereby offering the potential for broader and more durable anti-tumor activity. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, inhibitory activity, and methodologies of key evaluation experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) |
| BRAF V600E | Kinase Assay | 62[1] |
| p-ERK | Cell-Based Assay | 18[4] |
Table 2: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 178[4] |
| WM266.4 | Malignant Melanoma | BRAF V600E | 62[4] |
| UACC62 | Malignant Melanoma | BRAF V600E | 72[4] |
| SKMEL2 | Malignant Melanoma | BRAF V600E | 390[4] |
| WM1361 | Malignant Melanoma | BRAF V600E | 390[4] |
| LOX INVI | Malignant Melanoma | BRAF V600E | 93[4] |
| HT-29 | Colorectal Cancer | BRAF V600E | 590[4] |
| COLO225 | Colorectal Cancer | BRAF V600E | 43[4] |
| RKO | Colorectal Cancer | BRAF V600E | 690[4] |
| WiDr | Colorectal Cancer | BRAF V600E | 390[4] |
| SW620 | Colorectal Cancer | KRAS G12V | 480[4] |
| HCT116 | Colorectal Cancer | KRAS G13D | 600[4] |
| Colo741 | Colorectal Cancer | - | 480[4] |
| Mawi | - | - | 490[4] |
| D04 | - | - | 710[4] |
| PDAC R172H (p53 mut) | Pancreatic Ductal Adenocarcinoma | - | 1150[4] |
| MiaPaCa | Pancreatic Cancer | KRAS G12C | 290[4] |
| RPMI8226 | Multiple Myeloma | - | 490[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
In Vitro Kinase Assay (BRAF V600E)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the BRAF V600E mutant kinase.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method.
General Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing recombinant human BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: A serial dilution of this compound (or control compound) in DMSO is added to the wells. A control group with DMSO alone is included.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes) to allow for the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK Assay
This assay assesses the ability of this compound to inhibit the MAPK signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector of RAF.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated ERK (p-ERK) is quantified using methods such as Western blotting or ELISA.
General Protocol (Western Blot):
-
Cell Culture and Treatment: Human cancer cells (e.g., A375 melanoma cells) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-ERK (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[5]
Cell Viability Assay (SRB Assay)
This assay is used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The plates are washed, and the fixed cells are stained with SRB solution.
-
Washing and Solubilization: Unbound dye is removed by washing with acetic acid. The protein-bound dye is then solubilized with a Tris-based solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1][2][3]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
General Protocol (Melanoma and Colorectal Cancer Xenografts):
-
Cell Implantation: A suspension of human melanoma (e.g., A375) or colorectal cancer (e.g., HT-29) cells is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6][7]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[7]
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights in the treated group to the control group. Histological and biomarker analyses of the tumor tissue may also be performed.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and evaluation.
Conclusion
The foundational research on this compound demonstrates its potential as a potent pan-RAF inhibitor with significant anti-tumor activity in preclinical models of cancers harboring BRAF mutations. Its ability to inhibit all RAF isoforms suggests a potential advantage over first-generation RAF inhibitors by overcoming certain resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. Future investigations will likely focus on its efficacy in a broader range of cancer types, including those with RAS mutations, and its potential in combination therapies to further enhance its anti-cancer activity and prevent the emergence of resistance.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Research of TBAP-001: A Pan-RAF Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001, also identified as INU-152 and Synthesis 13 in patent literature, is a potent, orally bioavailable small molecule that acts as a pan-RAF inhibitor.[1] Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently driven by mutations in the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF), is a critical oncogenic driver in a multitude of human cancers, most notably melanoma and colorectal cancer.[2][3] While first-generation RAF inhibitors have shown clinical efficacy, their activity is often limited to specific BRAF mutations (e.g., V600E) and can be compromised by the development of resistance, often mediated by paradoxical activation of other RAF isoforms.[3] this compound was developed to address these limitations by potently and selectively inhibiting all RAF isoforms, thereby offering the potential for broader and more durable anti-tumor activity. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, inhibitory activity, and methodologies of key evaluation experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) |
| BRAF V600E | Kinase Assay | 62[1] |
| p-ERK | Cell-Based Assay | 18[4] |
Table 2: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 178[4] |
| WM266.4 | Malignant Melanoma | BRAF V600E | 62[4] |
| UACC62 | Malignant Melanoma | BRAF V600E | 72[4] |
| SKMEL2 | Malignant Melanoma | BRAF V600E | 390[4] |
| WM1361 | Malignant Melanoma | BRAF V600E | 390[4] |
| LOX INVI | Malignant Melanoma | BRAF V600E | 93[4] |
| HT-29 | Colorectal Cancer | BRAF V600E | 590[4] |
| COLO225 | Colorectal Cancer | BRAF V600E | 43[4] |
| RKO | Colorectal Cancer | BRAF V600E | 690[4] |
| WiDr | Colorectal Cancer | BRAF V600E | 390[4] |
| SW620 | Colorectal Cancer | KRAS G12V | 480[4] |
| HCT116 | Colorectal Cancer | KRAS G13D | 600[4] |
| Colo741 | Colorectal Cancer | - | 480[4] |
| Mawi | - | - | 490[4] |
| D04 | - | - | 710[4] |
| PDAC R172H (p53 mut) | Pancreatic Ductal Adenocarcinoma | - | 1150[4] |
| MiaPaCa | Pancreatic Cancer | KRAS G12C | 290[4] |
| RPMI8226 | Multiple Myeloma | - | 490[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.
In Vitro Kinase Assay (BRAF V600E)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the BRAF V600E mutant kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method.
General Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing recombinant human BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: A serial dilution of this compound (or control compound) in DMSO is added to the wells. A control group with DMSO alone is included.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes) to allow for the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK Assay
This assay assesses the ability of this compound to inhibit the MAPK signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector of RAF.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated ERK (p-ERK) is quantified using methods such as Western blotting or ELISA.
General Protocol (Western Blot):
-
Cell Culture and Treatment: Human cancer cells (e.g., A375 melanoma cells) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-ERK (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[5]
Cell Viability Assay (SRB Assay)
This assay is used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The plates are washed, and the fixed cells are stained with SRB solution.
-
Washing and Solubilization: Unbound dye is removed by washing with acetic acid. The protein-bound dye is then solubilized with a Tris-based solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1][2][3]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
General Protocol (Melanoma and Colorectal Cancer Xenografts):
-
Cell Implantation: A suspension of human melanoma (e.g., A375) or colorectal cancer (e.g., HT-29) cells is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6][7]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[7]
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights in the treated group to the control group. Histological and biomarker analyses of the tumor tissue may also be performed.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and evaluation.
Conclusion
The foundational research on this compound demonstrates its potential as a potent pan-RAF inhibitor with significant anti-tumor activity in preclinical models of cancers harboring BRAF mutations. Its ability to inhibit all RAF isoforms suggests a potential advantage over first-generation RAF inhibitors by overcoming certain resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. Future investigations will likely focus on its efficacy in a broader range of cancer types, including those with RAS mutations, and its potential in combination therapies to further enhance its anti-cancer activity and prevent the emergence of resistance.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-RAF Inhibitor TBAP-001: A Technical Overview of its Interruption of the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 is a potent, orally bioavailable pan-RAF inhibitor that demonstrates significant activity against the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2][3] As a critical regulator of cell proliferation, differentiation, and survival, the MAPK/ERK pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on key pathway components, and representative experimental protocols for its characterization.
Introduction to the MAPK/ERK Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, ultimately regulating gene expression and cellular responses. The canonical pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).
In this pathway, the activation of cell surface receptor tyrosine kinases (RTKs) leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF), which function as MAPKKKs. RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPKKs), which in turn phosphorylate and activate ERK1 and ERK2 (MAPKs). Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly in BRAF, are common drivers of oncogenesis.
This compound: A Pan-RAF Kinase Inhibitor
This compound is a small molecule inhibitor that targets all three isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), classifying it as a pan-RAF inhibitor.[1][2][3] By binding to and inhibiting the kinase activity of RAF, this compound effectively blocks the phosphorylation and subsequent activation of MEK, thereby preventing the downstream activation of ERK and the propagation of oncogenic signals.
Mechanism of Action
As a pan-RAF inhibitor, this compound is designed to be effective against both wild-type and mutated forms of BRAF, including the common V600E mutation which leads to constitutive activation of the kinase. The inhibitory action of this compound at the apex of the kinase cascade leads to a significant reduction in phosphorylated ERK levels, a key biomarker of pathway inhibition.
Figure 1. Simplified schematic of the MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) against RAF kinase and in cell-based assays.
Biochemical Assay Data
| Assay Type | Target | IC50 (nM) | Reference |
| Kinase Assay | BRAF V600E | 62 | [1] |
Cell-Based Assay Data
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Cell-Based Phospho-ERK Assay | - | 18 | [1] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 178 | [1] |
| WM266.4 | Melanoma | 62 | [1] |
| UACC62 | Melanoma | 72 | [1] |
| LOX IMVI | Melanoma | 93 | [1] |
| HT-29 | Colorectal Carcinoma | 590 | [1] |
| COLO205 | Colorectal Carcinoma | 43 | [1] |
| RKO | Colorectal Carcinoma | 690 | [1] |
| WiDr | Colorectal Carcinoma | 390 | [1] |
| Colo741 | Colorectal Carcinoma | 480 | [1] |
| SW620 | Colorectal Carcinoma | 480 | [1] |
| HCT116 | Colorectal Carcinoma | 600 | [1] |
| SK-MEL-2 | Melanoma | 390 | [1] |
| D04 | Ovarian Cancer | 710 | [1] |
| WM1361 | Melanoma | 390 | [1] |
| PDAC R172H | Pancreatic Cancer | 1150 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 290 | [1] |
| RPMI-8226 | Multiple Myeloma | 490 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide representative protocols for key assays used to characterize the activity of this compound. While specific protocols for this compound are not publicly available in peer-reviewed literature, the following are based on standard methodologies for similar compounds.
BRAF V600E Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the isolated BRAF V600E kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the BRAF V600E kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
MEK1 (unactivated) as a substrate
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a microplate, add the BRAF V600E enzyme, the MEK1 substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (inversely proportional to kinase inhibition) using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. General workflow for a biochemical BRAF V600E kinase assay.
Cell-Based Phospho-ERK Assay
This assay determines the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its on-target efficacy within a biological system.
Principle: Cancer cells with a constitutively active MAPK/ERK pathway (e.g., BRAF V600E mutant melanoma cells) are treated with this compound. The level of phosphorylated ERK (p-ERK) is then quantified using techniques such as Western blotting, ELISA, or immunofluorescence.
Materials:
-
Cancer cell line with an activated MAPK/ERK pathway (e.g., A375)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies against p-ERK and total ERK
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration for each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (for Western blotting).
-
Probe the membrane with primary antibodies against p-ERK and total ERK (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
Figure 3. Workflow for a cell-based phospho-ERK Western blot assay.
Cell Viability/Anti-proliferative Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Principle: Cells are treated with a range of concentrations of this compound, and cell viability is assessed after a defined incubation period using a metabolic indicator dye (e.g., MTT, resazurin) or by direct cell counting.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing the cells to attach, add serial dilutions of this compound.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent pan-RAF inhibitor that effectively targets the MAPK/ERK signaling pathway, a key driver of oncogenesis in numerous cancers. Its ability to inhibit both wild-type and mutant forms of BRAF, coupled with its broad anti-proliferative activity across a range of cancer cell lines, underscores its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other RAF inhibitors. Further research is warranted to fully elucidate its clinical potential.
References
The Pan-RAF Inhibitor TBAP-001: A Technical Overview of its Interruption of the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 is a potent, orally bioavailable pan-RAF inhibitor that demonstrates significant activity against the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2][3] As a critical regulator of cell proliferation, differentiation, and survival, the MAPK/ERK pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on key pathway components, and representative experimental protocols for its characterization.
Introduction to the MAPK/ERK Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, ultimately regulating gene expression and cellular responses. The canonical pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).
In this pathway, the activation of cell surface receptor tyrosine kinases (RTKs) leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF), which function as MAPKKKs. RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPKKs), which in turn phosphorylate and activate ERK1 and ERK2 (MAPKs). Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly in BRAF, are common drivers of oncogenesis.
This compound: A Pan-RAF Kinase Inhibitor
This compound is a small molecule inhibitor that targets all three isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), classifying it as a pan-RAF inhibitor.[1][2][3] By binding to and inhibiting the kinase activity of RAF, this compound effectively blocks the phosphorylation and subsequent activation of MEK, thereby preventing the downstream activation of ERK and the propagation of oncogenic signals.
Mechanism of Action
As a pan-RAF inhibitor, this compound is designed to be effective against both wild-type and mutated forms of BRAF, including the common V600E mutation which leads to constitutive activation of the kinase. The inhibitory action of this compound at the apex of the kinase cascade leads to a significant reduction in phosphorylated ERK levels, a key biomarker of pathway inhibition.
Figure 1. Simplified schematic of the MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) against RAF kinase and in cell-based assays.
Biochemical Assay Data
| Assay Type | Target | IC50 (nM) | Reference |
| Kinase Assay | BRAF V600E | 62 | [1] |
Cell-Based Assay Data
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Cell-Based Phospho-ERK Assay | - | 18 | [1] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 178 | [1] |
| WM266.4 | Melanoma | 62 | [1] |
| UACC62 | Melanoma | 72 | [1] |
| LOX IMVI | Melanoma | 93 | [1] |
| HT-29 | Colorectal Carcinoma | 590 | [1] |
| COLO205 | Colorectal Carcinoma | 43 | [1] |
| RKO | Colorectal Carcinoma | 690 | [1] |
| WiDr | Colorectal Carcinoma | 390 | [1] |
| Colo741 | Colorectal Carcinoma | 480 | [1] |
| SW620 | Colorectal Carcinoma | 480 | [1] |
| HCT116 | Colorectal Carcinoma | 600 | [1] |
| SK-MEL-2 | Melanoma | 390 | [1] |
| D04 | Ovarian Cancer | 710 | [1] |
| WM1361 | Melanoma | 390 | [1] |
| PDAC R172H | Pancreatic Cancer | 1150 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 290 | [1] |
| RPMI-8226 | Multiple Myeloma | 490 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide representative protocols for key assays used to characterize the activity of this compound. While specific protocols for this compound are not publicly available in peer-reviewed literature, the following are based on standard methodologies for similar compounds.
BRAF V600E Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the isolated BRAF V600E kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the BRAF V600E kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
MEK1 (unactivated) as a substrate
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a microplate, add the BRAF V600E enzyme, the MEK1 substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (inversely proportional to kinase inhibition) using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. General workflow for a biochemical BRAF V600E kinase assay.
Cell-Based Phospho-ERK Assay
This assay determines the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its on-target efficacy within a biological system.
Principle: Cancer cells with a constitutively active MAPK/ERK pathway (e.g., BRAF V600E mutant melanoma cells) are treated with this compound. The level of phosphorylated ERK (p-ERK) is then quantified using techniques such as Western blotting, ELISA, or immunofluorescence.
Materials:
-
Cancer cell line with an activated MAPK/ERK pathway (e.g., A375)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies against p-ERK and total ERK
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration for each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (for Western blotting).
-
Probe the membrane with primary antibodies against p-ERK and total ERK (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
Figure 3. Workflow for a cell-based phospho-ERK Western blot assay.
Cell Viability/Anti-proliferative Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Principle: Cells are treated with a range of concentrations of this compound, and cell viability is assessed after a defined incubation period using a metabolic indicator dye (e.g., MTT, resazurin) or by direct cell counting.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing the cells to attach, add serial dilutions of this compound.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent pan-RAF inhibitor that effectively targets the MAPK/ERK signaling pathway, a key driver of oncogenesis in numerous cancers. Its ability to inhibit both wild-type and mutant forms of BRAF, coupled with its broad anti-proliferative activity across a range of cancer cell lines, underscores its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other RAF inhibitors. Further research is warranted to fully elucidate its clinical potential.
References
TBAP-001: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 is a potent, small molecule, pan-Raf kinase inhibitor identified as a promising candidate for therapeutic development in oncology.[1][2][3][4] As a critical node in the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, the Raf kinase family (A-RAF, B-RAF, and C-RAF) represents a key therapeutic target in numerous human cancers. This technical guide provides an in-depth overview of the binding affinity of this compound to its target proteins, detailing its biochemical and cellular activity. The document includes comprehensive experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to this compound and its Target: Raf Kinases
This compound, also known as Synthesis 13 from patent WO2015075483A1, is a pan-Raf kinase inhibitor.[1][2][3][4] The Raf kinases are a family of three serine/threonine-specific protein kinases that are central to the MAPK/ERK signaling pathway. This pathway transduces extracellular signals from growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway, often through mutations in the upstream RAS or the RAF kinases themselves, is a common driver of oncogenesis. The most frequent mutation, BRAF V600E, leads to constitutive activation of the pathway and is found in a significant percentage of melanomas and other cancers.
This compound is designed to inhibit the activity of Raf kinases, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.
Quantitative Binding and Activity Data
The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | BRAF V600E | IC50 | 62[1][5] |
| Cell-Based Assay | Phospho-ERK | IC50 | 18[5] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO225 | Colorectal Cancer | 43[5] |
| WM266.4 | Melanoma | 62[5] |
| UACC62 | Melanoma | 72[5] |
| LOX INVI | Melanoma | 93[5] |
| A375 | Melanoma | 178[5] |
| MiaPaCa | Pancreatic Cancer | 290[5] |
| SKMEL2 | Melanoma | 390[5] |
| WM1361 | Melanoma | 390[5] |
| WiDr | Colorectal Cancer | 390[5] |
| RPMI8226 | Multiple Myeloma | 490[5] |
| Mawi | Colorectal Cancer | 490[5] |
| Colo741 | Colorectal Cancer | 480[5] |
| SW620 | Colorectal Cancer | 480[5] |
| HT 29 | Colorectal Cancer | 590[5] |
| HCT116 | Colorectal Cancer | 600[5] |
| RKO | Colorectal Cancer | 690[5] |
| D04 | Melanoma | 710[5] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of Raf proteins within the MAPK/ERK signaling cascade. The diagram below illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Biochemical BRAF V600E Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against the constitutively active BRAF V600E mutant. The assay measures the phosphorylation of a substrate by the kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer.
-
Prepare a solution of recombinant human BRAF V600E enzyme in kinase buffer.
-
Prepare a substrate solution containing MEK1 (a downstream target of BRAF) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the diluted this compound solutions into the wells of a 384-well plate.
-
Add the BRAF V600E enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the MEK1/ATP substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of product (ADP) formed using a suitable detection reagent, such as ADP-Glo™ Kinase Assay reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phospho-ERK Assay
This protocol outlines a method to measure the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its on-target efficacy within a biological system.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells) into a 96-well microplate and culture overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 1-2 hours.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate at room temperature with shaking to ensure complete lysis.
-
-
HTRF Detection:
-
Transfer the cell lysates to a 384-well detection plate.
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which include a Europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.
-
Incubate for 4 hours at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (specific signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent pan-Raf inhibitor that demonstrates significant biochemical and cellular activity against the MAPK/ERK signaling pathway. The data presented in this guide highlight its potential as a therapeutic agent for cancers driven by Raf kinase dysregulation. The detailed experimental protocols provide a foundation for further investigation into its mechanism of action, binding kinetics, and selectivity profile. Future studies should aim to characterize the binding of this compound to all three Raf isoforms and to profile its activity against a broader panel of kinases to fully elucidate its therapeutic potential and potential off-target effects.
References
TBAP-001: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001 is a potent, small molecule, pan-Raf kinase inhibitor identified as a promising candidate for therapeutic development in oncology.[1][2][3][4] As a critical node in the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, the Raf kinase family (A-RAF, B-RAF, and C-RAF) represents a key therapeutic target in numerous human cancers. This technical guide provides an in-depth overview of the binding affinity of this compound to its target proteins, detailing its biochemical and cellular activity. The document includes comprehensive experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to this compound and its Target: Raf Kinases
This compound, also known as Synthesis 13 from patent WO2015075483A1, is a pan-Raf kinase inhibitor.[1][2][3][4] The Raf kinases are a family of three serine/threonine-specific protein kinases that are central to the MAPK/ERK signaling pathway. This pathway transduces extracellular signals from growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway, often through mutations in the upstream RAS or the RAF kinases themselves, is a common driver of oncogenesis. The most frequent mutation, BRAF V600E, leads to constitutive activation of the pathway and is found in a significant percentage of melanomas and other cancers.
This compound is designed to inhibit the activity of Raf kinases, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.
Quantitative Binding and Activity Data
The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | BRAF V600E | IC50 | 62[1][5] |
| Cell-Based Assay | Phospho-ERK | IC50 | 18[5] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO225 | Colorectal Cancer | 43[5] |
| WM266.4 | Melanoma | 62[5] |
| UACC62 | Melanoma | 72[5] |
| LOX INVI | Melanoma | 93[5] |
| A375 | Melanoma | 178[5] |
| MiaPaCa | Pancreatic Cancer | 290[5] |
| SKMEL2 | Melanoma | 390[5] |
| WM1361 | Melanoma | 390[5] |
| WiDr | Colorectal Cancer | 390[5] |
| RPMI8226 | Multiple Myeloma | 490[5] |
| Mawi | Colorectal Cancer | 490[5] |
| Colo741 | Colorectal Cancer | 480[5] |
| SW620 | Colorectal Cancer | 480[5] |
| HT 29 | Colorectal Cancer | 590[5] |
| HCT116 | Colorectal Cancer | 600[5] |
| RKO | Colorectal Cancer | 690[5] |
| D04 | Melanoma | 710[5] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of Raf proteins within the MAPK/ERK signaling cascade. The diagram below illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Biochemical BRAF V600E Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against the constitutively active BRAF V600E mutant. The assay measures the phosphorylation of a substrate by the kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer.
-
Prepare a solution of recombinant human BRAF V600E enzyme in kinase buffer.
-
Prepare a substrate solution containing MEK1 (a downstream target of BRAF) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the diluted this compound solutions into the wells of a 384-well plate.
-
Add the BRAF V600E enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the MEK1/ATP substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of product (ADP) formed using a suitable detection reagent, such as ADP-Glo™ Kinase Assay reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phospho-ERK Assay
This protocol outlines a method to measure the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its on-target efficacy within a biological system.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells) into a 96-well microplate and culture overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 1-2 hours.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate at room temperature with shaking to ensure complete lysis.
-
-
HTRF Detection:
-
Transfer the cell lysates to a 384-well detection plate.
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which include a Europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.
-
Incubate for 4 hours at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (specific signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent pan-Raf inhibitor that demonstrates significant biochemical and cellular activity against the MAPK/ERK signaling pathway. The data presented in this guide highlight its potential as a therapeutic agent for cancers driven by Raf kinase dysregulation. The detailed experimental protocols provide a foundation for further investigation into its mechanism of action, binding kinetics, and selectivity profile. Future studies should aim to characterize the binding of this compound to all three Raf isoforms and to profile its activity against a broader panel of kinases to fully elucidate its therapeutic potential and potential off-target effects.
References
TBAP-001: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of TBAP-001 (also known as CCT3833 and BAL3833), a potent pan-RAF and SRC family kinase inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Quantitative Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against key kinases in the RAF-MEK-ERK signaling pathway and the SRC family of kinases.
Table 1: Biochemical IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type |
| BRAF V600E | 34 | Biochemical Kinase Assay |
| BRAF V600E | 62[1] | Biochemical Kinase Assay |
| CRAF | 33 | Biochemical Kinase Assay |
| SRC | 27 | Biochemical Kinase Assay |
| LCK | 19 | Biochemical Kinase Assay |
Note: Discrepancies in BRAF V600E IC50 values may arise from variations in assay conditions between different studies.
Table 2: Cellular Activity of this compound
| Assay | IC50 (nM) | Cell Line |
| Cell-Based Phospho-ERK Assay | 18 | Various |
Table 3: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 178 |
| WM266.4 | Melanoma | 62 |
| UACC62 | Melanoma | 72 |
| LOX INVI | Melanoma | 93 |
| SK-MEL-2 | Melanoma | 390 |
| WM1361 | Melanoma | 390 |
| HT-29 | Colorectal Cancer | 590 |
| COLO205 | Colorectal Cancer | 43 |
| RKO | Colorectal Cancer | 690 |
| WiDr | Colorectal Cancer | 390 |
| Colo741 | Colorectal Cancer | 480 |
| SW620 | Colorectal Cancer | 480 |
| HCT116 | Colorectal Cancer | 600 |
| MiaPaCa-2 | Pancreatic Cancer | 290 |
| RPMI-8226 | Multiple Myeloma | 490 |
| D04 | - | 710 |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150 |
| Mawi | - | 490 |
A comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available at the time of this writing. The selectivity profile is based on the specified targets.
Signaling Pathway
This compound exerts its primary effect by inhibiting the RAF kinases, which are central components of the RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4][5][6]
Experimental Protocols
The following are representative protocols for key assays used to characterize the kinase selectivity profile of inhibitors like this compound.
Biochemical Kinase Assay (e.g., BRAF V600E)
This protocol outlines a generic, fluorescence-based biochemical assay to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., biotinylated MEK1)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or test compound) serially diluted in DMSO
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen® reagents)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the test compound or DMSO (vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phospho-ERK Assay
This protocol describes a method to measure the inhibition of ERK phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Stimulant (e.g., EGF, if required to induce ERK phosphorylation)
-
Lysis Buffer with phosphatase and protease inhibitors
-
Assay kit for phospho-ERK detection (e.g., ELISA, HTRF®, or Western Blot)
-
Microplate reader or Western Blot imaging system
Procedure:
-
Cell Culture: Seed cells in a microplate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, cells may be serum-starved for a period (e.g., 4-24 hours) before treatment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Stimulation (if necessary): Add a stimulant (e.g., EGF) to induce the RAF-MEK-ERK pathway and ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection of Phospho-ERK:
-
ELISA/HTRF®: Transfer the cell lysates to an assay plate and follow the manufacturer's protocol for the phospho-ERK detection kit.
-
Western Blot: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
-
Data Analysis: Quantify the levels of phospho-ERK relative to total ERK. Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50.
Western Blot Protocol for Kinase Inhibition
This protocol details the steps for analyzing the phosphorylation status of target proteins following inhibitor treatment.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate sample using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for profiling a kinase inhibitor.
References
- 1. Western blot analysis and kinase activity assays [bio-protocol.org]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
TBAP-001: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of TBAP-001 (also known as CCT3833 and BAL3833), a potent pan-RAF and SRC family kinase inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Quantitative Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against key kinases in the RAF-MEK-ERK signaling pathway and the SRC family of kinases.
Table 1: Biochemical IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type |
| BRAF V600E | 34 | Biochemical Kinase Assay |
| BRAF V600E | 62[1] | Biochemical Kinase Assay |
| CRAF | 33 | Biochemical Kinase Assay |
| SRC | 27 | Biochemical Kinase Assay |
| LCK | 19 | Biochemical Kinase Assay |
Note: Discrepancies in BRAF V600E IC50 values may arise from variations in assay conditions between different studies.
Table 2: Cellular Activity of this compound
| Assay | IC50 (nM) | Cell Line |
| Cell-Based Phospho-ERK Assay | 18 | Various |
Table 3: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 178 |
| WM266.4 | Melanoma | 62 |
| UACC62 | Melanoma | 72 |
| LOX INVI | Melanoma | 93 |
| SK-MEL-2 | Melanoma | 390 |
| WM1361 | Melanoma | 390 |
| HT-29 | Colorectal Cancer | 590 |
| COLO205 | Colorectal Cancer | 43 |
| RKO | Colorectal Cancer | 690 |
| WiDr | Colorectal Cancer | 390 |
| Colo741 | Colorectal Cancer | 480 |
| SW620 | Colorectal Cancer | 480 |
| HCT116 | Colorectal Cancer | 600 |
| MiaPaCa-2 | Pancreatic Cancer | 290 |
| RPMI-8226 | Multiple Myeloma | 490 |
| D04 | - | 710 |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150 |
| Mawi | - | 490 |
A comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available at the time of this writing. The selectivity profile is based on the specified targets.
Signaling Pathway
This compound exerts its primary effect by inhibiting the RAF kinases, which are central components of the RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4][5][6]
Experimental Protocols
The following are representative protocols for key assays used to characterize the kinase selectivity profile of inhibitors like this compound.
Biochemical Kinase Assay (e.g., BRAF V600E)
This protocol outlines a generic, fluorescence-based biochemical assay to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., biotinylated MEK1)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or test compound) serially diluted in DMSO
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen® reagents)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the test compound or DMSO (vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phospho-ERK Assay
This protocol describes a method to measure the inhibition of ERK phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Stimulant (e.g., EGF, if required to induce ERK phosphorylation)
-
Lysis Buffer with phosphatase and protease inhibitors
-
Assay kit for phospho-ERK detection (e.g., ELISA, HTRF®, or Western Blot)
-
Microplate reader or Western Blot imaging system
Procedure:
-
Cell Culture: Seed cells in a microplate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, cells may be serum-starved for a period (e.g., 4-24 hours) before treatment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Stimulation (if necessary): Add a stimulant (e.g., EGF) to induce the RAF-MEK-ERK pathway and ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection of Phospho-ERK:
-
ELISA/HTRF®: Transfer the cell lysates to an assay plate and follow the manufacturer's protocol for the phospho-ERK detection kit.
-
Western Blot: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
-
Data Analysis: Quantify the levels of phospho-ERK relative to total ERK. Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50.
Western Blot Protocol for Kinase Inhibition
This protocol details the steps for analyzing the phosphorylation status of target proteins following inhibitor treatment.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate sample using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for profiling a kinase inhibitor.
References
- 1. Western blot analysis and kinase activity assays [bio-protocol.org]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
TBAP-001: A Pan-RAF Inhibitor Targeting BRAF-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TBAP-001 is a potent, orally available pan-RAF kinase inhibitor that has demonstrated significant activity against BRAF-mutant cancer cells, including the prevalent BRAF V600E mutation. This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its role in the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals investigating novel therapies for BRAF-driven malignancies.
Introduction: The Challenge of BRAF Mutations in Cancer
The BRAF gene, a key component of the MAPK signaling pathway, is one of the most frequently mutated oncogenes in human cancers.[1][2] The MAPK pathway, consisting of a cascade of proteins including RAS, RAF, MEK, and ERK, plays a crucial role in regulating cell proliferation, differentiation, and survival.[3][4][5] Constitutive activation of this pathway due to BRAF mutations leads to uncontrolled cell growth and tumorigenesis.[1][2]
The most common BRAF mutation, occurring in approximately 90% of BRAF-mutant tumors, is the V600E substitution, which results in a constitutively active BRAF monomer.[6] This has made the BRAF V600E mutant a prime target for cancer therapy.[2] While first-generation BRAF inhibitors have shown significant clinical efficacy in patients with BRAF V600E-mutant melanoma, the development of resistance remains a major challenge.[7][8] Resistance mechanisms often involve the reactivation of the MAPK pathway through various means, including the formation of BRAF dimers.[1][9] This has driven the development of next-generation inhibitors, such as pan-RAF inhibitors, which can target multiple forms of BRAF, including dimers, and may overcome some of these resistance mechanisms.[1][9][10]
This compound: A Novel Pan-RAF Inhibitor
This compound, also referred to as Synthesis 13 in patent literature, is a pan-RAF kinase inhibitor.[11][12] Its chemical formula is C27H23F2N7O3 and it has a molecular weight of 531.51 g/mol .[11] As a pan-RAF inhibitor, this compound is designed to inhibit the kinase activity of all RAF isoforms (A-RAF, B-RAF, and C-RAF), which may offer a broader spectrum of activity against various BRAF mutations and potential resistance mechanisms compared to selective BRAF inhibitors.
In Vitro Activity of this compound
Kinase and Cellular Inhibition
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. The primary source of this data is patent WO2015075483A1.[11][12]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | BRAF V600E Kinase | 62[11][12] |
| Cell-Based Assay | Phospho-ERK | 18[12] |
| Cell Proliferation Assays | A375 (Melanoma, BRAF V600E) | 178[12] |
| WM266.4 (Melanoma, BRAF V600E) | 62[12] | |
| UACC62 (Melanoma, BRAF V600E) | 72[12] | |
| LOX INVI (Melanoma, BRAF V600E) | 93[12] | |
| HT-29 (Colorectal, BRAF V600E) | 590[12] | |
| COLO225 (Colorectal, BRAF V600E) | 43[12] | |
| RKO (Colorectal, BRAF V600E) | 690[12] | |
| Mawi (Colorectal) | 490[12] | |
| WiDr (Colorectal) | 390[12] | |
| Colo741 (Colorectal) | 480[12] | |
| SW620 (Colorectal) | 480[12] | |
| HCT116 (Colorectal) | 600[12] | |
| SKMEL2 (Melanoma) | 390[12] | |
| D04 | 710[12] | |
| WM1361 | 390[12] | |
| PDAC R172H (p53 mut) | 1150[12] | |
| MiaPaCa (Pancreatic) | 290[12] | |
| RPMI8226 (Multiple Myeloma) | 490[12] |
Table 1: In Vitro Inhibitory Activity of this compound.
Experimental Protocols
Detailed experimental protocols for the assays listed above are proprietary and are described within the patent WO2015075483A1. However, based on standard methodologies in the field, the following provides a general overview of how such assays are typically conducted.
3.2.1. BRAF V600E Kinase Assay (General Protocol)
A typical BRAF V600E kinase assay is a biochemical assay designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the purified BRAF V600E protein.[6][13][14]
-
Principle: The assay measures the phosphorylation of a substrate (e.g., MEK1) by the BRAF V600E kinase in the presence of ATP. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
-
General Steps:
-
Recombinant human BRAF V600E enzyme is incubated with the substrate (inactive MEK1) and ATP in a kinase buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A kinase detection reagent (such as Kinase-Glo®) is added to stop the reaction and measure the remaining ATP.
-
The luminescence signal is read on a microplate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
3.2.2. Cell-Based Phospho-ERK Assay (General Protocol)
This assay measures the inhibition of the MAPK pathway in living cells by quantifying the levels of phosphorylated ERK (p-ERK), a downstream effector of BRAF.[2][15][16][17][18]
-
Principle: BRAF V600E-mutant cancer cells are treated with the inhibitor, and the levels of p-ERK are measured using techniques like ELISA, Western blotting, or high-content imaging.
-
General Steps:
-
BRAF V600E-mutant cells (e.g., A375 melanoma cells) are seeded in microplates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified time.
-
Following treatment, the cells are lysed to release cellular proteins.
-
The amount of p-ERK in the cell lysates is quantified using a specific antibody-based detection method.
-
The signal is normalized to the total amount of ERK or a housekeeping protein.
-
IC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Preclinical Studies
Information regarding the in vivo efficacy of this compound is limited in the public domain. However, general protocols for the formulation of this compound for in vivo experiments have been described.[12]
Vehicle Formulations for In Vivo Administration
-
For Oral and Intraperitoneal Injection (Suspension):
-
For Oral Administration (Homogeneous Suspension):
-
A formulation with CMC-Na can be used to create a homogeneous suspension at a concentration of ≥5 mg/mL.[11]
-
Expected In Vivo Study Design (General)
Based on standard practices for evaluating anti-cancer agents, in vivo studies for this compound would likely involve:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous xenografts of human cancer cell lines with BRAF mutations (e.g., A375 or WM266.4).[19]
-
Dosing: Oral or intraperitoneal administration of this compound at various doses and schedules.
-
Efficacy Endpoints: Measurement of tumor volume over time to determine tumor growth inhibition (TGI). Body weight of the animals would be monitored to assess toxicity.
-
Pharmacodynamic Studies: Analysis of tumor biopsies to measure the inhibition of p-ERK and other downstream markers of the MAPK pathway.
Signaling Pathways and Mechanism of Action
This compound functions as a pan-RAF inhibitor, targeting the kinase activity of A-RAF, B-RAF, and C-RAF. In the context of BRAF-mutant cancers, its primary mechanism is the inhibition of the constitutively active BRAF kinase, thereby blocking the downstream signaling cascade of the MAPK pathway.
The MAPK Signaling Pathway
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
TBAP-001: A Pan-RAF Inhibitor Targeting BRAF-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TBAP-001 is a potent, orally available pan-RAF kinase inhibitor that has demonstrated significant activity against BRAF-mutant cancer cells, including the prevalent BRAF V600E mutation. This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its role in the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals investigating novel therapies for BRAF-driven malignancies.
Introduction: The Challenge of BRAF Mutations in Cancer
The BRAF gene, a key component of the MAPK signaling pathway, is one of the most frequently mutated oncogenes in human cancers.[1][2] The MAPK pathway, consisting of a cascade of proteins including RAS, RAF, MEK, and ERK, plays a crucial role in regulating cell proliferation, differentiation, and survival.[3][4][5] Constitutive activation of this pathway due to BRAF mutations leads to uncontrolled cell growth and tumorigenesis.[1][2]
The most common BRAF mutation, occurring in approximately 90% of BRAF-mutant tumors, is the V600E substitution, which results in a constitutively active BRAF monomer.[6] This has made the BRAF V600E mutant a prime target for cancer therapy.[2] While first-generation BRAF inhibitors have shown significant clinical efficacy in patients with BRAF V600E-mutant melanoma, the development of resistance remains a major challenge.[7][8] Resistance mechanisms often involve the reactivation of the MAPK pathway through various means, including the formation of BRAF dimers.[1][9] This has driven the development of next-generation inhibitors, such as pan-RAF inhibitors, which can target multiple forms of BRAF, including dimers, and may overcome some of these resistance mechanisms.[1][9][10]
This compound: A Novel Pan-RAF Inhibitor
This compound, also referred to as Synthesis 13 in patent literature, is a pan-RAF kinase inhibitor.[11][12] Its chemical formula is C27H23F2N7O3 and it has a molecular weight of 531.51 g/mol .[11] As a pan-RAF inhibitor, this compound is designed to inhibit the kinase activity of all RAF isoforms (A-RAF, B-RAF, and C-RAF), which may offer a broader spectrum of activity against various BRAF mutations and potential resistance mechanisms compared to selective BRAF inhibitors.
In Vitro Activity of this compound
Kinase and Cellular Inhibition
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. The primary source of this data is patent WO2015075483A1.[11][12]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | BRAF V600E Kinase | 62[11][12] |
| Cell-Based Assay | Phospho-ERK | 18[12] |
| Cell Proliferation Assays | A375 (Melanoma, BRAF V600E) | 178[12] |
| WM266.4 (Melanoma, BRAF V600E) | 62[12] | |
| UACC62 (Melanoma, BRAF V600E) | 72[12] | |
| LOX INVI (Melanoma, BRAF V600E) | 93[12] | |
| HT-29 (Colorectal, BRAF V600E) | 590[12] | |
| COLO225 (Colorectal, BRAF V600E) | 43[12] | |
| RKO (Colorectal, BRAF V600E) | 690[12] | |
| Mawi (Colorectal) | 490[12] | |
| WiDr (Colorectal) | 390[12] | |
| Colo741 (Colorectal) | 480[12] | |
| SW620 (Colorectal) | 480[12] | |
| HCT116 (Colorectal) | 600[12] | |
| SKMEL2 (Melanoma) | 390[12] | |
| D04 | 710[12] | |
| WM1361 | 390[12] | |
| PDAC R172H (p53 mut) | 1150[12] | |
| MiaPaCa (Pancreatic) | 290[12] | |
| RPMI8226 (Multiple Myeloma) | 490[12] |
Table 1: In Vitro Inhibitory Activity of this compound.
Experimental Protocols
Detailed experimental protocols for the assays listed above are proprietary and are described within the patent WO2015075483A1. However, based on standard methodologies in the field, the following provides a general overview of how such assays are typically conducted.
3.2.1. BRAF V600E Kinase Assay (General Protocol)
A typical BRAF V600E kinase assay is a biochemical assay designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the purified BRAF V600E protein.[6][13][14]
-
Principle: The assay measures the phosphorylation of a substrate (e.g., MEK1) by the BRAF V600E kinase in the presence of ATP. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
-
General Steps:
-
Recombinant human BRAF V600E enzyme is incubated with the substrate (inactive MEK1) and ATP in a kinase buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A kinase detection reagent (such as Kinase-Glo®) is added to stop the reaction and measure the remaining ATP.
-
The luminescence signal is read on a microplate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
3.2.2. Cell-Based Phospho-ERK Assay (General Protocol)
This assay measures the inhibition of the MAPK pathway in living cells by quantifying the levels of phosphorylated ERK (p-ERK), a downstream effector of BRAF.[2][15][16][17][18]
-
Principle: BRAF V600E-mutant cancer cells are treated with the inhibitor, and the levels of p-ERK are measured using techniques like ELISA, Western blotting, or high-content imaging.
-
General Steps:
-
BRAF V600E-mutant cells (e.g., A375 melanoma cells) are seeded in microplates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified time.
-
Following treatment, the cells are lysed to release cellular proteins.
-
The amount of p-ERK in the cell lysates is quantified using a specific antibody-based detection method.
-
The signal is normalized to the total amount of ERK or a housekeeping protein.
-
IC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Preclinical Studies
Information regarding the in vivo efficacy of this compound is limited in the public domain. However, general protocols for the formulation of this compound for in vivo experiments have been described.[12]
Vehicle Formulations for In Vivo Administration
-
For Oral and Intraperitoneal Injection (Suspension):
-
For Oral Administration (Homogeneous Suspension):
-
A formulation with CMC-Na can be used to create a homogeneous suspension at a concentration of ≥5 mg/mL.[11]
-
Expected In Vivo Study Design (General)
Based on standard practices for evaluating anti-cancer agents, in vivo studies for this compound would likely involve:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous xenografts of human cancer cell lines with BRAF mutations (e.g., A375 or WM266.4).[19]
-
Dosing: Oral or intraperitoneal administration of this compound at various doses and schedules.
-
Efficacy Endpoints: Measurement of tumor volume over time to determine tumor growth inhibition (TGI). Body weight of the animals would be monitored to assess toxicity.
-
Pharmacodynamic Studies: Analysis of tumor biopsies to measure the inhibition of p-ERK and other downstream markers of the MAPK pathway.
Signaling Pathways and Mechanism of Action
This compound functions as a pan-RAF inhibitor, targeting the kinase activity of A-RAF, B-RAF, and C-RAF. In the context of BRAF-mutant cancers, its primary mechanism is the inhibition of the constitutively active BRAF kinase, thereby blocking the downstream signaling cascade of the MAPK pathway.
The MAPK Signaling Pathway
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Activity of TBAP-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001, also identified as Synthesis 13, is a potent pan-Raf kinase inhibitor with significant potential in oncological research and development. This document provides a comprehensive overview of the chemical structure, mechanism of action, and in vitro efficacy of this compound, based on publicly available data. Detailed experimental methodologies for key assays are presented, and quantitative data are summarized for ease of reference.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C27H23F2N7O3.[1] Its structure is characterized by a urea (B33335) linkage connecting a substituted pyrazole (B372694) moiety and a fluorinated phenyl group ether-linked to a pyrrolo[2,3-g]quinoxalinone core.
| Property | Value | Reference |
| Chemical Formula | C27H23F2N7O3 | [1] |
| Molecular Weight | 531.51 g/mol | [1] |
| CAS Number | 1777832-90-2 | [1] |
| Canonical SMILES | CC(C)(C)C1=N--INVALID-LINK--C5=CC=CC(=C5)F | [1] |
| Appearance | Solid | [2] |
Mechanism of Action and Signaling Pathway
This compound is a pan-Raf kinase inhibitor.[1][2] The Raf kinases (A-Raf, B-Raf, and C-Raf or Raf-1) are critical components of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes of this pathway, particularly BRAF, lead to its constitutive activation and uncontrolled cell growth. This compound exerts its therapeutic potential by inhibiting the activity of these kinases, thereby blocking downstream signaling.
Below is a diagram illustrating the canonical MAP-Kinase pathway and the point of inhibition by this compound.
In Vitro Efficacy
The inhibitory activity of this compound has been quantified through various in vitro assays. The compound demonstrates potent inhibition of the mutated BRAF V600E kinase and shows significant anti-proliferative effects across a range of cancer cell lines.
Biochemical and Cell-Based Assay Data
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| BRAF V600E Kinase Assay | BRAF V600E | 62 | [1][2] |
| Cell-Based Phospho-ERK Assay | - | 18 | [2] |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 178 | [2] |
| WM266.4 | Melanoma | 62 | [2] |
| UACC62 | Melanoma | 72 | [2] |
| LOX INVI | Melanoma | 93 | [2] |
| HT 29 | Colorectal Cancer | 590 | [2] |
| COLO225 | - | 43 | [2] |
| RKO | Colorectal Cancer | 690 | [2] |
| Mawi | - | 490 | [2] |
| WiDr | Colorectal Cancer | 390 | [2] |
| Colo741 | - | 480 | [2] |
| SW620 | Colorectal Cancer | 480 | [2] |
| HCT116 | Colorectal Cancer | 600 | [2] |
| SKMEL2 | Melanoma | 390 | [2] |
| D04 | - | 710 | [2] |
| WM1361 | Melanoma | 390 | [2] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150 | [2] |
| MiaPaCa | Pancreatic Cancer | 290 | [2] |
| RPMI8226 | Multiple Myeloma | 490 | [2] |
Experimental Protocols
While the specific experimental protocols from the originating patent (WO2015075483A1) for this compound (Synthesis 13) are not publicly available, the following sections describe generalized and widely accepted methodologies for the key assays used to characterize this inhibitor.[1][2]
BRAF V600E Kinase Assay (Illustrative Protocol)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the purified, recombinant BRAF V600E enzyme. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate, such as MEK1.
Methodology:
-
Reagent Preparation: All reagents, including kinase buffer, ATP, and the kinase substrate (e.g., inactive MEK1), are prepared.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.
-
Enzyme-Inhibitor Incubation: The BRAF V600E enzyme is pre-incubated with the various concentrations of this compound in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by adding a master mix containing the substrate (MEK1) and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as Kinase-Glo®. This typically involves a luciferase-based system that generates a luminescent signal.
-
Data Analysis: The luminescent signal is read using a microplate reader. The data is then normalized and plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Phospho-ERK Assay (Illustrative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of the compound's activity on the entire signaling pathway within a cell.
Methodology:
-
Cell Seeding: A cancer cell line known to have an active MAPK pathway (e.g., A375, which harbors the BRAF V600E mutation) is seeded into a microplate and cultured overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phospho-ERK: The level of phosphorylated ERK in the cell lysate is quantified. Common methods include sandwich immunoassays such as ELISA or homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET). These methods use two antibodies: one that captures total ERK and another that specifically detects the phosphorylated form of ERK.
-
Data Analysis: The signal is measured, and the results are normalized to determine the concentration-dependent inhibition of ERK phosphorylation, from which an IC50 value is calculated.
Solubility and In Vivo Formulation
Preliminary data on the solubility and potential in vivo formulations of this compound are available from commercial suppliers.
-
Solubility:
-
In Vivo Formulation (Example for Oral Administration):
Conclusion
This compound is a potent pan-Raf inhibitor with significant in vitro activity against the BRAF V600E mutant kinase and a panel of cancer cell lines. Its chemical structure and mechanism of action make it a valuable tool for research into the MAPK/ERK signaling pathway and a potential candidate for further preclinical and clinical development in the context of BRAF-mutated cancers. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound. Further investigation into its detailed synthesis, in vivo efficacy, and safety profile is warranted.
References
An In-Depth Technical Guide to the Chemical Structure and Activity of TBAP-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001, also identified as Synthesis 13, is a potent pan-Raf kinase inhibitor with significant potential in oncological research and development. This document provides a comprehensive overview of the chemical structure, mechanism of action, and in vitro efficacy of this compound, based on publicly available data. Detailed experimental methodologies for key assays are presented, and quantitative data are summarized for ease of reference.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C27H23F2N7O3.[1] Its structure is characterized by a urea linkage connecting a substituted pyrazole moiety and a fluorinated phenyl group ether-linked to a pyrrolo[2,3-g]quinoxalinone core.
| Property | Value | Reference |
| Chemical Formula | C27H23F2N7O3 | [1] |
| Molecular Weight | 531.51 g/mol | [1] |
| CAS Number | 1777832-90-2 | [1] |
| Canonical SMILES | CC(C)(C)C1=N--INVALID-LINK--C5=CC=CC(=C5)F | [1] |
| Appearance | Solid | [2] |
Mechanism of Action and Signaling Pathway
This compound is a pan-Raf kinase inhibitor.[1][2] The Raf kinases (A-Raf, B-Raf, and C-Raf or Raf-1) are critical components of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes of this pathway, particularly BRAF, lead to its constitutive activation and uncontrolled cell growth. This compound exerts its therapeutic potential by inhibiting the activity of these kinases, thereby blocking downstream signaling.
Below is a diagram illustrating the canonical MAP-Kinase pathway and the point of inhibition by this compound.
In Vitro Efficacy
The inhibitory activity of this compound has been quantified through various in vitro assays. The compound demonstrates potent inhibition of the mutated BRAF V600E kinase and shows significant anti-proliferative effects across a range of cancer cell lines.
Biochemical and Cell-Based Assay Data
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| BRAF V600E Kinase Assay | BRAF V600E | 62 | [1][2] |
| Cell-Based Phospho-ERK Assay | - | 18 | [2] |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 178 | [2] |
| WM266.4 | Melanoma | 62 | [2] |
| UACC62 | Melanoma | 72 | [2] |
| LOX INVI | Melanoma | 93 | [2] |
| HT 29 | Colorectal Cancer | 590 | [2] |
| COLO225 | - | 43 | [2] |
| RKO | Colorectal Cancer | 690 | [2] |
| Mawi | - | 490 | [2] |
| WiDr | Colorectal Cancer | 390 | [2] |
| Colo741 | - | 480 | [2] |
| SW620 | Colorectal Cancer | 480 | [2] |
| HCT116 | Colorectal Cancer | 600 | [2] |
| SKMEL2 | Melanoma | 390 | [2] |
| D04 | - | 710 | [2] |
| WM1361 | Melanoma | 390 | [2] |
| PDAC R172H (p53 mut) | Pancreatic Cancer | 1150 | [2] |
| MiaPaCa | Pancreatic Cancer | 290 | [2] |
| RPMI8226 | Multiple Myeloma | 490 | [2] |
Experimental Protocols
While the specific experimental protocols from the originating patent (WO2015075483A1) for this compound (Synthesis 13) are not publicly available, the following sections describe generalized and widely accepted methodologies for the key assays used to characterize this inhibitor.[1][2]
BRAF V600E Kinase Assay (Illustrative Protocol)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the purified, recombinant BRAF V600E enzyme. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate, such as MEK1.
Methodology:
-
Reagent Preparation: All reagents, including kinase buffer, ATP, and the kinase substrate (e.g., inactive MEK1), are prepared.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.
-
Enzyme-Inhibitor Incubation: The BRAF V600E enzyme is pre-incubated with the various concentrations of this compound in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by adding a master mix containing the substrate (MEK1) and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as Kinase-Glo®. This typically involves a luciferase-based system that generates a luminescent signal.
-
Data Analysis: The luminescent signal is read using a microplate reader. The data is then normalized and plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Phospho-ERK Assay (Illustrative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of the compound's activity on the entire signaling pathway within a cell.
Methodology:
-
Cell Seeding: A cancer cell line known to have an active MAPK pathway (e.g., A375, which harbors the BRAF V600E mutation) is seeded into a microplate and cultured overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phospho-ERK: The level of phosphorylated ERK in the cell lysate is quantified. Common methods include sandwich immunoassays such as ELISA or homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET). These methods use two antibodies: one that captures total ERK and another that specifically detects the phosphorylated form of ERK.
-
Data Analysis: The signal is measured, and the results are normalized to determine the concentration-dependent inhibition of ERK phosphorylation, from which an IC50 value is calculated.
Solubility and In Vivo Formulation
Preliminary data on the solubility and potential in vivo formulations of this compound are available from commercial suppliers.
-
Solubility:
-
In Vivo Formulation (Example for Oral Administration):
Conclusion
This compound is a potent pan-Raf inhibitor with significant in vitro activity against the BRAF V600E mutant kinase and a panel of cancer cell lines. Its chemical structure and mechanism of action make it a valuable tool for research into the MAPK/ERK signaling pathway and a potential candidate for further preclinical and clinical development in the context of BRAF-mutated cancers. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound. Further investigation into its detailed synthesis, in vivo efficacy, and safety profile is warranted.
References
TBAP-001: A Dual Pan-RAF and SRC Kinase Inhibitor for Advancing RAF Biology Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001, also known as CCT3833 and BAL3833, is a potent, orally available small molecule inhibitor targeting both the RAF kinase family (A-RAF, B-RAF, and C-RAF) and SRC family kinases.[1][2] This dual inhibitory activity makes this compound a valuable tool for investigating the intricacies of the RAS/RAF/MEK/ERK signaling pathway and for exploring therapeutic strategies in cancers driven by this pathway, particularly those with RAS mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its use in vitro and in vivo, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and RAF Biology
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers.[3] The RAF kinase family serves as a crucial node in this pathway, downstream of RAS.[3] While BRAF V600E mutations are a key therapeutic target, resistance to BRAF-selective inhibitors can emerge through various mechanisms, including the paradoxical activation of the pathway mediated by other RAF isoforms.[1]
This compound is a "paradox-breaking" pan-RAF inhibitor, meaning it inhibits all RAF isoforms, which can circumvent some resistance mechanisms seen with first-generation BRAF inhibitors.[1][2] Furthermore, its ability to co-inhibit SRC family kinases, which are involved in parallel signaling pathways that can contribute to cancer cell survival and proliferation, provides a multi-pronged approach to targeting cancer cell signaling.[1] This dual activity makes this compound a powerful research tool to dissect the complex interplay between different signaling pathways in cancer.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of RAF and SRC kinases, thereby inhibiting their catalytic activity. By inhibiting all RAF isoforms, this compound prevents the phosphorylation and activation of the downstream kinase MEK. This, in turn, blocks the phosphorylation and activation of ERK, the final kinase in the cascade, leading to a shutdown of the entire pathway. The concurrent inhibition of SRC family kinases by this compound further disrupts signaling pathways that can promote cell growth and survival, offering a more comprehensive blockade of oncogenic signaling.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| B-RAF V600E | 62[4] |
| C-RAF | Data not available |
| SRC | Data not available |
| Cell-Based Phospho-ERK Assay | 18 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS/BRAF Status | GI50 (µM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | Data not available |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Data not available |
| Multiple other cell lines | Various | Various | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 of this compound against a target kinase.
Materials:
-
Recombinant RAF or SRC kinase
-
Kinase substrate (e.g., inactive MEK1 for RAF assay)
-
ATP
-
Kinase assay buffer
-
This compound
-
Microplate reader for detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a microplate, add the kinase, substrate, and diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, TR-FRET).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
Cell Viability Assay (Representative Protocol)
This protocol describes a typical method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blotting for Phospho-ERK (Representative Protocol)
This protocol outlines the steps to measure the inhibition of ERK phosphorylation by this compound in cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total ERK, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.
In Vivo Xenograft Studies (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated for oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).
-
Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Logical Relationships and Experimental Design
The study of this compound's effects on RAF biology involves a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound is a valuable pharmacological tool for the study of RAF biology. Its dual inhibitory action on both RAF and SRC kinases provides a unique opportunity to investigate the complex signaling networks that drive cancer progression. The data and protocols presented in this guide are intended to facilitate the use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of RAF signaling and the development of more effective cancer therapies.
References
TBAP-001: A Dual Pan-RAF and SRC Kinase Inhibitor for Advancing RAF Biology Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TBAP-001, also known as CCT3833 and BAL3833, is a potent, orally available small molecule inhibitor targeting both the RAF kinase family (A-RAF, B-RAF, and C-RAF) and SRC family kinases.[1][2] This dual inhibitory activity makes this compound a valuable tool for investigating the intricacies of the RAS/RAF/MEK/ERK signaling pathway and for exploring therapeutic strategies in cancers driven by this pathway, particularly those with RAS mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its use in vitro and in vivo, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and RAF Biology
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers.[3] The RAF kinase family serves as a crucial node in this pathway, downstream of RAS.[3] While BRAF V600E mutations are a key therapeutic target, resistance to BRAF-selective inhibitors can emerge through various mechanisms, including the paradoxical activation of the pathway mediated by other RAF isoforms.[1]
This compound is a "paradox-breaking" pan-RAF inhibitor, meaning it inhibits all RAF isoforms, which can circumvent some resistance mechanisms seen with first-generation BRAF inhibitors.[1][2] Furthermore, its ability to co-inhibit SRC family kinases, which are involved in parallel signaling pathways that can contribute to cancer cell survival and proliferation, provides a multi-pronged approach to targeting cancer cell signaling.[1] This dual activity makes this compound a powerful research tool to dissect the complex interplay between different signaling pathways in cancer.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of RAF and SRC kinases, thereby inhibiting their catalytic activity. By inhibiting all RAF isoforms, this compound prevents the phosphorylation and activation of the downstream kinase MEK. This, in turn, blocks the phosphorylation and activation of ERK, the final kinase in the cascade, leading to a shutdown of the entire pathway. The concurrent inhibition of SRC family kinases by this compound further disrupts signaling pathways that can promote cell growth and survival, offering a more comprehensive blockade of oncogenic signaling.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| B-RAF V600E | 62[4] |
| C-RAF | Data not available |
| SRC | Data not available |
| Cell-Based Phospho-ERK Assay | 18 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS/BRAF Status | GI50 (µM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | Data not available |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Data not available |
| Multiple other cell lines | Various | Various | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 of this compound against a target kinase.
Materials:
-
Recombinant RAF or SRC kinase
-
Kinase substrate (e.g., inactive MEK1 for RAF assay)
-
ATP
-
Kinase assay buffer
-
This compound
-
Microplate reader for detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a microplate, add the kinase, substrate, and diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, TR-FRET).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
Cell Viability Assay (Representative Protocol)
This protocol describes a typical method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blotting for Phospho-ERK (Representative Protocol)
This protocol outlines the steps to measure the inhibition of ERK phosphorylation by this compound in cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total ERK, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.
In Vivo Xenograft Studies (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated for oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).
-
Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Logical Relationships and Experimental Design
The study of this compound's effects on RAF biology involves a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound is a valuable pharmacological tool for the study of RAF biology. Its dual inhibitory action on both RAF and SRC kinases provides a unique opportunity to investigate the complex signaling networks that drive cancer progression. The data and protocols presented in this guide are intended to facilitate the use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of RAF signaling and the development of more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for TBAP-001 in Cancer Cell Lines
For Research Use Only
Introduction
TBAP-001 is a potent and selective pan-RAF kinase inhibitor.[1][2][3] It targets the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in BRAF, is a key driver in many human cancers.[4] this compound has demonstrated inhibitory activity against BRAF V600E, a common oncogenic mutation.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, proliferation, apoptosis, and target engagement.
Data Presentation
The following table summarizes the in vitro activity of this compound across various cancer cell lines and kinase assays.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62 |
| Cell-Based Assay | Phospho-ERK | 18 |
| Cell Viability | A375 (Melanoma) | 178 |
| Cell Viability | WM266.4 (Melanoma) | 62 |
| Cell Viability | UACC62 (Melanoma) | 72 |
| Cell Viability | LOX INVI (Melanoma) | 93 |
| Cell Viability | SKMEL2 (Melanoma) | 390 |
| Cell Viability | HT 29 (Colorectal) | 590 |
| Cell Viability | COLO225 (Colorectal) | 43 |
| Cell Viability | RKO (Colorectal) | 690 |
| Cell Viability | WiDr (Colorectal) | 390 |
| Cell Viability | Colo741 (Colorectal) | 480 |
| Cell Viability | SW620 (Colorectal) | 480 |
| Cell Viability | HCT116 (Colorectal) | 600 |
| Cell Viability | D04 (Unknown) | 710 |
| Cell Viability | WM1361 (Melanoma) | 390 |
| Cell Viability | PDAC R172H (p53 mut) | 1150 |
| Cell Viability | MiaPaCa (Pancreatic) | 290 |
| Cell Viability | RPMI8226 (Multiple Myeloma) | 490 |
Note: The IC50 values presented are derived from publicly available data and may vary based on specific experimental conditions.[1][2]
Mandatory Visualizations
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation time, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Reagent or similar
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Phospho-ERK Western Blot
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a downstream target of RAF.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for TBAP-001 in Cancer Cell Lines
For Research Use Only
Introduction
TBAP-001 is a potent and selective pan-RAF kinase inhibitor.[1][2][3] It targets the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in BRAF, is a key driver in many human cancers.[4] this compound has demonstrated inhibitory activity against BRAF V600E, a common oncogenic mutation.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, proliferation, apoptosis, and target engagement.
Data Presentation
The following table summarizes the in vitro activity of this compound across various cancer cell lines and kinase assays.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62 |
| Cell-Based Assay | Phospho-ERK | 18 |
| Cell Viability | A375 (Melanoma) | 178 |
| Cell Viability | WM266.4 (Melanoma) | 62 |
| Cell Viability | UACC62 (Melanoma) | 72 |
| Cell Viability | LOX INVI (Melanoma) | 93 |
| Cell Viability | SKMEL2 (Melanoma) | 390 |
| Cell Viability | HT 29 (Colorectal) | 590 |
| Cell Viability | COLO225 (Colorectal) | 43 |
| Cell Viability | RKO (Colorectal) | 690 |
| Cell Viability | WiDr (Colorectal) | 390 |
| Cell Viability | Colo741 (Colorectal) | 480 |
| Cell Viability | SW620 (Colorectal) | 480 |
| Cell Viability | HCT116 (Colorectal) | 600 |
| Cell Viability | D04 (Unknown) | 710 |
| Cell Viability | WM1361 (Melanoma) | 390 |
| Cell Viability | PDAC R172H (p53 mut) | 1150 |
| Cell Viability | MiaPaCa (Pancreatic) | 290 |
| Cell Viability | RPMI8226 (Multiple Myeloma) | 490 |
Note: The IC50 values presented are derived from publicly available data and may vary based on specific experimental conditions.[1][2]
Mandatory Visualizations
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation time, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Reagent or similar
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Phospho-ERK Western Blot
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a downstream target of RAF.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
Application Notes: TBAP-001 for Cell-Based Phospho-ERK Assays
Introduction
TBAP-001 is a potent, cell-permeable pan-RAF kinase inhibitor. It targets the RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. This compound has demonstrated significant inhibitory activity against BRAF V600E kinase with an IC50 of 62 nM.[1] More pertinently for cell-based applications, it effectively reduces the phosphorylation of Extracellular signal-regulated kinase (ERK) in cellular systems, exhibiting an IC50 of 18 nM in a phospho-ERK (p-ERK) cell-based assay.[1] These application notes provide a framework for utilizing this compound as a tool to probe the RAF-MEK-ERK pathway and to assess its potential as a therapeutic agent in relevant cell models.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of RAF proteins (A-RAF, B-RAF, and C-RAF). In the canonical MAPK/ERK pathway, RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. By inhibiting RAF, this compound prevents the downstream phosphorylation of MEK and subsequently ERK. The level of phosphorylated ERK (p-ERK) is a direct and quantifiable readout of the activity of this pathway.
Data Presentation
The inhibitory activity of this compound on ERK phosphorylation can be quantified to determine its potency in a cellular context. A typical method to assess this is to generate a dose-response curve by treating cells with increasing concentrations of the inhibitor and measuring the corresponding levels of p-ERK.
Table 1: Illustrative Dose-Response of this compound on Phospho-ERK Levels
| This compound Concentration (nM) | % Inhibition of Phospho-ERK (Illustrative) |
| 0 (Vehicle Control) | 0% |
| 1 | 15% |
| 5 | 35% |
| 10 | 45% |
| 18 (IC50) | 50% |
| 50 | 75% |
| 100 | 90% |
| 500 | 98% |
Note: This table presents illustrative data based on the known IC50 value of 18 nM for this compound in a cell-based phospho-ERK assay.[1] Actual results may vary depending on the cell line, assay conditions, and experimental setup.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [1]
| Cell Line | IC50 (nM) |
| A375 | 178 |
| WM266.4 | 62 |
| UACC62 | 72 |
| LOX INVI | 93 |
| HT 29 | 590 |
| COLO225 | 43 |
| RKO | 690 |
| Mawi | 490 |
| WiDr | 390 |
| Colo741 | 480 |
| SW620 | 480 |
| HCT116 | 600 |
| SKMEL2 | 390 |
| D04 | 710 |
| WM1361 | 390 |
| PDAC R172H (p53 mut) | 1150 |
| MiaPaCa | 290 |
| RPMI8226 | 490 |
Mandatory Visualizations
Caption: RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based phospho-ERK immunoassay.
Experimental Protocols
Protocol 1: Cell-Based ELISA for Phospho-ERK1/2
This protocol is adapted from commercially available phospho-ERK1/2 ELISA kits and is suitable for determining the IC50 of this compound.
Materials:
-
Cell line of interest (e.g., A375, HCT116)
-
Cell culture medium and serum
-
This compound
-
DMSO (vehicle)
-
Growth factor for stimulation (e.g., EGF, PMA)
-
96-well tissue culture plates
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA Kit
-
Lysis buffer (provided with the kit or a suitable alternative containing protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium and incubate for 4-24 hours to reduce basal phospho-ERK levels.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).
-
Aspirate the medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add a growth factor (e.g., EGF at 100 ng/mL or PMA at 100 nM) to each well to stimulate the RAF-MEK-ERK pathway.
-
Incubate for 10-20 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of lysis buffer to each well.
-
Incubate on a shaker for 10-15 minutes at room temperature.
-
-
ELISA Protocol (follow the kit manufacturer's instructions):
-
A general procedure is as follows:
-
Transfer cell lysates to the phospho-ERK capture antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to total ERK levels (from a parallel plate) or to cell viability (e.g., using a crystal violet stain).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Phospho-ERK
This protocol provides a method to visualize and quantify the inhibition of ERK phosphorylation by this compound.
Materials:
-
Cell line of interest, culture medium, and serum
-
This compound and DMSO
-
Growth factor for stimulation
-
6-well or 12-well tissue culture plates
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate with a growth factor for 10-20 minutes.
-
-
Protein Extraction:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.
-
Block the membrane again.
-
Incubate with the primary antibody against total-ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Normalize the results to the vehicle-treated control.
-
References
Application Notes: TBAP-001 for Cell-Based Phospho-ERK Assays
Introduction
TBAP-001 is a potent, cell-permeable pan-RAF kinase inhibitor. It targets the RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. This compound has demonstrated significant inhibitory activity against BRAF V600E kinase with an IC50 of 62 nM.[1] More pertinently for cell-based applications, it effectively reduces the phosphorylation of Extracellular signal-regulated kinase (ERK) in cellular systems, exhibiting an IC50 of 18 nM in a phospho-ERK (p-ERK) cell-based assay.[1] These application notes provide a framework for utilizing this compound as a tool to probe the RAF-MEK-ERK pathway and to assess its potential as a therapeutic agent in relevant cell models.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of RAF proteins (A-RAF, B-RAF, and C-RAF). In the canonical MAPK/ERK pathway, RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. By inhibiting RAF, this compound prevents the downstream phosphorylation of MEK and subsequently ERK. The level of phosphorylated ERK (p-ERK) is a direct and quantifiable readout of the activity of this pathway.
Data Presentation
The inhibitory activity of this compound on ERK phosphorylation can be quantified to determine its potency in a cellular context. A typical method to assess this is to generate a dose-response curve by treating cells with increasing concentrations of the inhibitor and measuring the corresponding levels of p-ERK.
Table 1: Illustrative Dose-Response of this compound on Phospho-ERK Levels
| This compound Concentration (nM) | % Inhibition of Phospho-ERK (Illustrative) |
| 0 (Vehicle Control) | 0% |
| 1 | 15% |
| 5 | 35% |
| 10 | 45% |
| 18 (IC50) | 50% |
| 50 | 75% |
| 100 | 90% |
| 500 | 98% |
Note: This table presents illustrative data based on the known IC50 value of 18 nM for this compound in a cell-based phospho-ERK assay.[1] Actual results may vary depending on the cell line, assay conditions, and experimental setup.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [1]
| Cell Line | IC50 (nM) |
| A375 | 178 |
| WM266.4 | 62 |
| UACC62 | 72 |
| LOX INVI | 93 |
| HT 29 | 590 |
| COLO225 | 43 |
| RKO | 690 |
| Mawi | 490 |
| WiDr | 390 |
| Colo741 | 480 |
| SW620 | 480 |
| HCT116 | 600 |
| SKMEL2 | 390 |
| D04 | 710 |
| WM1361 | 390 |
| PDAC R172H (p53 mut) | 1150 |
| MiaPaCa | 290 |
| RPMI8226 | 490 |
Mandatory Visualizations
Caption: RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based phospho-ERK immunoassay.
Experimental Protocols
Protocol 1: Cell-Based ELISA for Phospho-ERK1/2
This protocol is adapted from commercially available phospho-ERK1/2 ELISA kits and is suitable for determining the IC50 of this compound.
Materials:
-
Cell line of interest (e.g., A375, HCT116)
-
Cell culture medium and serum
-
This compound
-
DMSO (vehicle)
-
Growth factor for stimulation (e.g., EGF, PMA)
-
96-well tissue culture plates
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA Kit
-
Lysis buffer (provided with the kit or a suitable alternative containing protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium and incubate for 4-24 hours to reduce basal phospho-ERK levels.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).
-
Aspirate the medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add a growth factor (e.g., EGF at 100 ng/mL or PMA at 100 nM) to each well to stimulate the RAF-MEK-ERK pathway.
-
Incubate for 10-20 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of lysis buffer to each well.
-
Incubate on a shaker for 10-15 minutes at room temperature.
-
-
ELISA Protocol (follow the kit manufacturer's instructions):
-
A general procedure is as follows:
-
Transfer cell lysates to the phospho-ERK capture antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to total ERK levels (from a parallel plate) or to cell viability (e.g., using a crystal violet stain).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Phospho-ERK
This protocol provides a method to visualize and quantify the inhibition of ERK phosphorylation by this compound.
Materials:
-
Cell line of interest, culture medium, and serum
-
This compound and DMSO
-
Growth factor for stimulation
-
6-well or 12-well tissue culture plates
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate with a growth factor for 10-20 minutes.
-
-
Protein Extraction:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.
-
Block the membrane again.
-
Incubate with the primary antibody against total-ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Normalize the results to the vehicle-treated control.
-
References
Application Notes and Protocols for TBAP-001 in Animal Models of Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent and selective pan-Raf kinase inhibitor identified as a promising therapeutic agent for cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] As a pan-Raf inhibitor, this compound targets multiple isoforms of the RAF kinase, including A-RAF, B-RAF, and C-RAF. This broad activity profile suggests its potential to overcome resistance mechanisms associated with inhibitors that target a single RAF isoform. Of particular interest is its activity against the BRAF V600E mutation, a common driver in various malignancies such as melanoma, colorectal cancer, and thyroid cancer.
These application notes provide an overview of the mechanism of action of this compound and offer detailed, exemplary protocols for evaluating its anti-tumor efficacy in preclinical animal models. While specific in vivo data for this compound is not extensively published in peer-reviewed literature, the provided protocols are based on established methodologies for similar pan-Raf inhibitors and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of RAF proteins, which are central components of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.[2][3] This pathway plays a critical role in regulating cell proliferation, differentiation, and survival.[3][4][5][6] In many cancers, mutations in genes such as BRAF or RAS lead to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled tumor growth.
This compound's inhibition of both monomeric and dimeric forms of RAF kinases blocks downstream signaling to MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells with activating BRAF mutations.[7][8] Its ability to inhibit all RAF isoforms may also prevent the paradoxical pathway activation that can occur with first-generation BRAF-selective inhibitors in the context of RAS-mutant cancers.[7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, demonstrating its potent in vitro anti-proliferative activity.
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | Data Not Available |
| HT-29 | Colorectal Carcinoma | Wild-Type | Data Not Available |
| General | BRAF V600E Kinase Assay | V600E | 62 [1] |
Note: While specific IC50 values for many cell lines are not publicly available for this compound, its potent activity in a BRAF V600E kinase assay highlights its targeted efficacy.
Representative In Vivo Efficacy of Pan-Raf Inhibitors
Due to the limited availability of public in vivo data for this compound, the following table presents representative data from preclinical studies of other pan-Raf inhibitors (e.g., INU-152, KIN-2787) in xenograft models to illustrate the potential anti-tumor effects.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| INU-152 | BRAF V600E Human Melanoma Xenograft | Daily Oral Administration | Significant Inhibition | [7][9] |
| KIN-2787 | BRAF V600E (Class I) Xenograft | Daily Oral Administration | 101-118% (Regression) | [10] |
| KIN-2787 | BRAF Class II Mutant Xenograft | Daily Oral Administration | Significant Inhibition | [10] |
| KIN-2787 | BRAF Class III Mutant Xenograft | Daily Oral Administration | Significant Inhibition | [10] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in animal models of tumor growth. These are generalized protocols and may require optimization based on the specific cell line, animal model, and experimental goals.
Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a known BRAF mutation (e.g., A375 for melanoma with BRAF V600E).
Materials:
-
Human cancer cell line (e.g., A375)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female athymic nude mice (or other suitable immunocompromised strain)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage daily. The dosing volume is typically 10 mL/kg of body weight.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.
-
Mandatory Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Experimental Workflow for Xenograft Model Study
Caption: A generalized experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer [agris.fao.org]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for TBAP-001 in Animal Models of Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent and selective pan-Raf kinase inhibitor identified as a promising therapeutic agent for cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] As a pan-Raf inhibitor, this compound targets multiple isoforms of the RAF kinase, including A-RAF, B-RAF, and C-RAF. This broad activity profile suggests its potential to overcome resistance mechanisms associated with inhibitors that target a single RAF isoform. Of particular interest is its activity against the BRAF V600E mutation, a common driver in various malignancies such as melanoma, colorectal cancer, and thyroid cancer.
These application notes provide an overview of the mechanism of action of this compound and offer detailed, exemplary protocols for evaluating its anti-tumor efficacy in preclinical animal models. While specific in vivo data for this compound is not extensively published in peer-reviewed literature, the provided protocols are based on established methodologies for similar pan-Raf inhibitors and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of RAF proteins, which are central components of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.[2][3] This pathway plays a critical role in regulating cell proliferation, differentiation, and survival.[3][4][5][6] In many cancers, mutations in genes such as BRAF or RAS lead to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled tumor growth.
This compound's inhibition of both monomeric and dimeric forms of RAF kinases blocks downstream signaling to MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells with activating BRAF mutations.[7][8] Its ability to inhibit all RAF isoforms may also prevent the paradoxical pathway activation that can occur with first-generation BRAF-selective inhibitors in the context of RAS-mutant cancers.[7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, demonstrating its potent in vitro anti-proliferative activity.
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | Data Not Available |
| HT-29 | Colorectal Carcinoma | Wild-Type | Data Not Available |
| General | BRAF V600E Kinase Assay | V600E | 62 [1] |
Note: While specific IC50 values for many cell lines are not publicly available for this compound, its potent activity in a BRAF V600E kinase assay highlights its targeted efficacy.
Representative In Vivo Efficacy of Pan-Raf Inhibitors
Due to the limited availability of public in vivo data for this compound, the following table presents representative data from preclinical studies of other pan-Raf inhibitors (e.g., INU-152, KIN-2787) in xenograft models to illustrate the potential anti-tumor effects.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| INU-152 | BRAF V600E Human Melanoma Xenograft | Daily Oral Administration | Significant Inhibition | [7][9] |
| KIN-2787 | BRAF V600E (Class I) Xenograft | Daily Oral Administration | 101-118% (Regression) | [10] |
| KIN-2787 | BRAF Class II Mutant Xenograft | Daily Oral Administration | Significant Inhibition | [10] |
| KIN-2787 | BRAF Class III Mutant Xenograft | Daily Oral Administration | Significant Inhibition | [10] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in animal models of tumor growth. These are generalized protocols and may require optimization based on the specific cell line, animal model, and experimental goals.
Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a known BRAF mutation (e.g., A375 for melanoma with BRAF V600E).
Materials:
-
Human cancer cell line (e.g., A375)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female athymic nude mice (or other suitable immunocompromised strain)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage daily. The dosing volume is typically 10 mL/kg of body weight.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the percent tumor growth inhibition (% TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.
-
Mandatory Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Experimental Workflow for Xenograft Model Study
Caption: A generalized experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer [agris.fao.org]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for TBAP-001 in A375 and WM266.4 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Topic: TBAP-001 IC50 in A375 and WM266.4 Cell Lines
Introduction
This compound is a potent pan-RAF kinase inhibitor.[1][2][3] This compound has demonstrated significant activity against cancer cell lines harboring BRAF mutations, which are common in melanoma.[1][4] The A375 and WM266.4 cell lines are both human melanoma cell lines with the BRAF V600E mutation, making them relevant models for studying the efficacy of RAF inhibitors. This document provides detailed application notes on the inhibitory activity of this compound in these cell lines and protocols for determining its IC50 value and characterizing its effect on the MAPK signaling pathway.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound in the A375 and WM266.4 melanoma cell lines are summarized below.
| Cell Line | This compound IC50 (nM) |
| A375 | 178[1][4] |
| WM266.4 | 62[1][4] |
Signaling Pathway
This compound functions as a pan-RAF inhibitor, targeting a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. In melanoma cells with a BRAF mutation, such as A375 and WM266.4, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation and survival. This compound inhibits the aberrant signaling cascade by blocking RAF kinase activity, which in turn prevents the phosphorylation and activation of downstream effectors MEK and ERK.
References
Application Notes and Protocols for TBAP-001 in A375 and WM266.4 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Topic: TBAP-001 IC50 in A375 and WM266.4 Cell Lines
Introduction
This compound is a potent pan-RAF kinase inhibitor.[1][2][3] This compound has demonstrated significant activity against cancer cell lines harboring BRAF mutations, which are common in melanoma.[1][4] The A375 and WM266.4 cell lines are both human melanoma cell lines with the BRAF V600E mutation, making them relevant models for studying the efficacy of RAF inhibitors. This document provides detailed application notes on the inhibitory activity of this compound in these cell lines and protocols for determining its IC50 value and characterizing its effect on the MAPK signaling pathway.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound in the A375 and WM266.4 melanoma cell lines are summarized below.
| Cell Line | This compound IC50 (nM) |
| A375 | 178[1][4] |
| WM266.4 | 62[1][4] |
Signaling Pathway
This compound functions as a pan-RAF inhibitor, targeting a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. In melanoma cells with a BRAF mutation, such as A375 and WM266.4, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation and survival. This compound inhibits the aberrant signaling cascade by blocking RAF kinase activity, which in turn prevents the phosphorylation and activation of downstream effectors MEK and ERK.
References
Application Notes and Protocols for Oral Administration of TBAP-001 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and oral administration of TBAP-001, a pan-Raf kinase inhibitor. The following information is intended to guide researchers in preparing this compound for preclinical studies.
Introduction
This compound is a potent pan-Raf kinase inhibitor with an IC50 of 62 nM in BRAF V600E kinase assays.[1][2] As a key component of the MAPK/ERK signaling pathway, Raf kinases are critical targets in cancer therapy. Due to its low aqueous solubility, careful formulation is required for effective oral delivery in in vivo models. This document outlines several validated methods for preparing this compound for oral gavage.
Chemical Properties of this compound:
| Property | Value |
| Molecular Weight | 531.51 g/mol [1] |
| Formula | C27H23F2N7O3[1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (100 mg/mL).[1] |
Signaling Pathway
This compound targets the Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1), which are central components of the Ras-Raf-MEK-ERK signaling cascade. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of Raf kinases by this compound blocks downstream signaling, thereby inhibiting tumor growth.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Oral Formulation
The choice of formulation for in vivo studies is critical and depends on the experimental design, required dosage, and animal model. Below are three distinct protocols for preparing this compound for oral administration.
Protocol 1: Carboxymethylcellulose Sodium (CMC-Na) Suspension
This protocol yields a homogenous suspension suitable for oral gavage. CMC-Na is a commonly used suspending agent.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly using a vortex or by stirring with a magnetic stir bar until a homogenous suspension is achieved. For example, to prepare a 5 mg/mL solution, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1]
-
Store the suspension at 2-8°C and use within a timeframe validated by stability studies. Shake well before each administration.
Protocol 2: SBE-β-CD Suspension
This protocol utilizes a Captisol® (Sulfobutylether-β-cyclodextrin) solution to create a suspended formulation. This can be used for both oral and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% (w/v) SBE-β-CD in saline
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, 20.8 mg/mL.[2]
-
In a sterile tube, add the appropriate volume of the 20% SBE-β-CD in saline.
-
Add the required volume of the this compound DMSO stock solution to the SBE-β-CD solution. For instance, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[2]
-
Mix thoroughly by vortexing until a uniform suspension is formed.
-
Store appropriately and shake well before use.
Protocol 3: Corn Oil Solution
This protocol results in a clear solution and may be suitable for long-term dosing studies, although stability should be confirmed if the dosing period exceeds two weeks.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
In a sterile tube, add the required volume of corn oil.
-
Add the necessary volume of the this compound DMSO stock solution to the corn oil. To achieve a final concentration of ≥ 2.08 mg/mL, for example, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Mix thoroughly until a clear solution is obtained.
-
Store at an appropriate temperature, protected from light.
Protocol 4: PEG300 and Tween-80 Suspension
This formulation is a suspended solution that is also suitable for oral and intraperitoneal administration.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[2]
-
Add 50 µL of Tween-80 and mix until uniform.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL.[2]
-
Mix thoroughly to ensure a homogenous suspension.
-
Store as required and vortex before each administration.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo efficacy study using oral administration of this compound is outlined below.
Caption: General experimental workflow for in vivo studies with this compound.
Data Presentation
All quantitative data from in vivo studies should be clearly summarized. Below are example tables for presenting pharmacokinetic and efficacy data.
Table 1: Example Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Protocol 1 | 25 | |||
| Protocol 2 | 25 | |||
| Protocol 3 | 25 | |||
| Protocol 4 | 25 |
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Conclusion
The successful oral administration of this compound in in vivo models is achievable through the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided herein offer several options for researchers to consider based on their specific experimental needs. It is recommended to perform pilot studies to determine the most suitable formulation and dosing regimen for the intended animal model and research objectives.
References
Application Notes and Protocols for Oral Administration of TBAP-001 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and oral administration of TBAP-001, a pan-Raf kinase inhibitor. The following information is intended to guide researchers in preparing this compound for preclinical studies.
Introduction
This compound is a potent pan-Raf kinase inhibitor with an IC50 of 62 nM in BRAF V600E kinase assays.[1][2] As a key component of the MAPK/ERK signaling pathway, Raf kinases are critical targets in cancer therapy. Due to its low aqueous solubility, careful formulation is required for effective oral delivery in in vivo models. This document outlines several validated methods for preparing this compound for oral gavage.
Chemical Properties of this compound:
| Property | Value |
| Molecular Weight | 531.51 g/mol [1] |
| Formula | C27H23F2N7O3[1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (100 mg/mL).[1] |
Signaling Pathway
This compound targets the Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1), which are central components of the Ras-Raf-MEK-ERK signaling cascade. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of Raf kinases by this compound blocks downstream signaling, thereby inhibiting tumor growth.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Oral Formulation
The choice of formulation for in vivo studies is critical and depends on the experimental design, required dosage, and animal model. Below are three distinct protocols for preparing this compound for oral administration.
Protocol 1: Carboxymethylcellulose Sodium (CMC-Na) Suspension
This protocol yields a homogenous suspension suitable for oral gavage. CMC-Na is a commonly used suspending agent.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly using a vortex or by stirring with a magnetic stir bar until a homogenous suspension is achieved. For example, to prepare a 5 mg/mL solution, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1]
-
Store the suspension at 2-8°C and use within a timeframe validated by stability studies. Shake well before each administration.
Protocol 2: SBE-β-CD Suspension
This protocol utilizes a Captisol® (Sulfobutylether-β-cyclodextrin) solution to create a suspended formulation. This can be used for both oral and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in saline
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, 20.8 mg/mL.[2]
-
In a sterile tube, add the appropriate volume of the 20% SBE-β-CD in saline.
-
Add the required volume of the this compound DMSO stock solution to the SBE-β-CD solution. For instance, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[2]
-
Mix thoroughly by vortexing until a uniform suspension is formed.
-
Store appropriately and shake well before use.
Protocol 3: Corn Oil Solution
This protocol results in a clear solution and may be suitable for long-term dosing studies, although stability should be confirmed if the dosing period exceeds two weeks.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
In a sterile tube, add the required volume of corn oil.
-
Add the necessary volume of the this compound DMSO stock solution to the corn oil. To achieve a final concentration of ≥ 2.08 mg/mL, for example, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Mix thoroughly until a clear solution is obtained.
-
Store at an appropriate temperature, protected from light.
Protocol 4: PEG300 and Tween-80 Suspension
This formulation is a suspended solution that is also suitable for oral and intraperitoneal administration.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[2]
-
Add 50 µL of Tween-80 and mix until uniform.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL.[2]
-
Mix thoroughly to ensure a homogenous suspension.
-
Store as required and vortex before each administration.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo efficacy study using oral administration of this compound is outlined below.
Caption: General experimental workflow for in vivo studies with this compound.
Data Presentation
All quantitative data from in vivo studies should be clearly summarized. Below are example tables for presenting pharmacokinetic and efficacy data.
Table 1: Example Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Protocol 1 | 25 | |||
| Protocol 2 | 25 | |||
| Protocol 3 | 25 | |||
| Protocol 4 | 25 |
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Conclusion
The successful oral administration of this compound in in vivo models is achievable through the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided herein offer several options for researchers to consider based on their specific experimental needs. It is recommended to perform pilot studies to determine the most suitable formulation and dosing regimen for the intended animal model and research objectives.
References
Application Notes and Protocols: TBAP-001 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001, also identified as Synthesis 13 in patent WO2015075483A1, is a potent pan-Raf kinase inhibitor.[1][2][3] Raf kinases are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. As a pan-Raf inhibitor, this compound targets multiple isoforms of the Raf kinase, offering a potential therapeutic strategy for cancers driven by mutations in the RAS/RAF pathway. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in mouse models, a common method for evaluating the in vivo efficacy of novel therapeutic compounds.
Mechanism of Action
This compound functions by inhibiting the kinase activity of all Raf isoforms (A-Raf, B-Raf, and C-Raf). This blockade of Raf activity prevents the downstream phosphorylation of MEK and ERK, thereby inhibiting the MAPK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival. In cancer cells with activating mutations in BRAF or RAS, this pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting all Raf isoforms, this compound can effectively shut down this signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various cancer cell lines. This data is crucial for selecting appropriate cell line-derived xenograft (CDX) models for in vivo studies.
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 178 |
| WM266.4 | Malignant Melanoma | BRAF V600E | 62 |
| UACC62 | Malignant Melanoma | BRAF V600E | 72 |
| LOX IMVI | Amelanotic Melanoma | BRAF V600E | 93 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 590 |
| COLO205 | Colorectal Adenocarcinoma | BRAF V600E | 43 |
| RKO | Colon Carcinoma | BRAF V600E | 690 |
| WiDr | Colon Adenocarcinoma | BRAF V600E | 390 |
| SW620 | Colorectal Adenocarcinoma | KRAS G12V | 480 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 600 |
| MiaPaCa-2 | Pancreatic Carcinoma | KRAS G12C | 290 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This compound is poorly soluble in aqueous solutions. Therefore, a suspension is typically prepared for intraperitoneal administration. A suggested formulation to achieve a 2.08 mg/mL suspended solution is as follows.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.
Intraperitoneal Injection Workflow in Mice
The following workflow outlines the key steps for conducting an in vivo efficacy study of this compound using a xenograft mouse model.
Figure 2: Experimental workflow for this compound intraperitoneal injection in a mouse xenograft model.
Detailed Intraperitoneal Injection Protocol
Animal Models:
-
Immunocompromised mice such as NOD/SCID or athymic nude mice are suitable for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). The patent for this compound mentions the use of Cb17 NOD SCID mice for patient-derived xenografts.[3]
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, and other vital organs.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound suspension. The injection volume should typically be between 100-200 µL for a standard 20-25g mouse.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress immediately after the injection and monitor regularly throughout the study period.
Dosage and Schedule:
-
The optimal dosage and schedule for this compound have not been explicitly reported in publicly available literature.
-
Based on preclinical studies of other pan-Raf inhibitors, a starting dosage range of 25-50 mg/kg administered once or twice daily could be considered for initial efficacy studies.
-
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for the specific mouse model being used.
Data Presentation and Analysis
All quantitative data from the in vivo study should be meticulously recorded and presented in a clear and organized manner.
Table of In Vivo Efficacy Data (Example):
| Treatment Group | Dosing Regimen (mg/kg, frequency) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, QD | N/A | ||
| This compound | 25, QD | |||
| This compound | 50, QD | |||
| This compound | 25, BID | |||
| This compound | 50, BID |
QD: once daily; BID: twice daily; SEM: Standard Error of the Mean.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the intraperitoneal administration of the pan-Raf inhibitor this compound in mouse models. While a specific, optimized dosing regimen is not publicly available, the information provided on formulation and general procedure, combined with the suggested approach for dose-finding studies, will enable researchers to effectively design and execute in vivo efficacy experiments. Careful adherence to these protocols and meticulous data collection are essential for obtaining reliable and reproducible results in the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. US10167282B2 - 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TBAP-001 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001, also identified as Synthesis 13 in patent WO2015075483A1, is a potent pan-Raf kinase inhibitor.[1][2][3] Raf kinases are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. As a pan-Raf inhibitor, this compound targets multiple isoforms of the Raf kinase, offering a potential therapeutic strategy for cancers driven by mutations in the RAS/RAF pathway. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in mouse models, a common method for evaluating the in vivo efficacy of novel therapeutic compounds.
Mechanism of Action
This compound functions by inhibiting the kinase activity of all Raf isoforms (A-Raf, B-Raf, and C-Raf). This blockade of Raf activity prevents the downstream phosphorylation of MEK and ERK, thereby inhibiting the MAPK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival. In cancer cells with activating mutations in BRAF or RAS, this pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting all Raf isoforms, this compound can effectively shut down this signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various cancer cell lines. This data is crucial for selecting appropriate cell line-derived xenograft (CDX) models for in vivo studies.
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 178 |
| WM266.4 | Malignant Melanoma | BRAF V600E | 62 |
| UACC62 | Malignant Melanoma | BRAF V600E | 72 |
| LOX IMVI | Amelanotic Melanoma | BRAF V600E | 93 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 590 |
| COLO205 | Colorectal Adenocarcinoma | BRAF V600E | 43 |
| RKO | Colon Carcinoma | BRAF V600E | 690 |
| WiDr | Colon Adenocarcinoma | BRAF V600E | 390 |
| SW620 | Colorectal Adenocarcinoma | KRAS G12V | 480 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 600 |
| MiaPaCa-2 | Pancreatic Carcinoma | KRAS G12C | 290 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This compound is poorly soluble in aqueous solutions. Therefore, a suspension is typically prepared for intraperitoneal administration. A suggested formulation to achieve a 2.08 mg/mL suspended solution is as follows.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.
Intraperitoneal Injection Workflow in Mice
The following workflow outlines the key steps for conducting an in vivo efficacy study of this compound using a xenograft mouse model.
Figure 2: Experimental workflow for this compound intraperitoneal injection in a mouse xenograft model.
Detailed Intraperitoneal Injection Protocol
Animal Models:
-
Immunocompromised mice such as NOD/SCID or athymic nude mice are suitable for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). The patent for this compound mentions the use of Cb17 NOD SCID mice for patient-derived xenografts.[3]
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, and other vital organs.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound suspension. The injection volume should typically be between 100-200 µL for a standard 20-25g mouse.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress immediately after the injection and monitor regularly throughout the study period.
Dosage and Schedule:
-
The optimal dosage and schedule for this compound have not been explicitly reported in publicly available literature.
-
Based on preclinical studies of other pan-Raf inhibitors, a starting dosage range of 25-50 mg/kg administered once or twice daily could be considered for initial efficacy studies.
-
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for the specific mouse model being used.
Data Presentation and Analysis
All quantitative data from the in vivo study should be meticulously recorded and presented in a clear and organized manner.
Table of In Vivo Efficacy Data (Example):
| Treatment Group | Dosing Regimen (mg/kg, frequency) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, QD | N/A | ||
| This compound | 25, QD | |||
| This compound | 50, QD | |||
| This compound | 25, BID | |||
| This compound | 50, BID |
QD: once daily; BID: twice daily; SEM: Standard Error of the Mean.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the intraperitoneal administration of the pan-Raf inhibitor this compound in mouse models. While a specific, optimized dosing regimen is not publicly available, the information provided on formulation and general procedure, combined with the suggested approach for dose-finding studies, will enable researchers to effectively design and execute in vivo efficacy experiments. Careful adherence to these protocols and meticulous data collection are essential for obtaining reliable and reproducible results in the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. US10167282B2 - 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the Efficacy of TBAP-001 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the RAS-RAF-MEK-ERK signaling cascade. The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are critical components of this pathway.[1] Hyperactivation of RAF kinases, particularly through BRAF mutations such as V600E, is a key oncogenic driver in a subset of CRCs.[1] While selective BRAF inhibitors have shown efficacy in other cancers like melanoma, their effectiveness in CRC is often limited by feedback mechanisms.[2] Pan-RAF inhibitors, which target all RAF isoforms, represent a promising strategy to overcome this resistance.[2][3]
TBAP-001 is a novel and potent pan-RAF inhibitor designed to suppress the MAPK pathway and induce apoptosis in cancer cells. These application notes provide a comprehensive overview of the in vitro efficacy of this compound in a panel of human colorectal cancer cell lines with varying mutational profiles. Detailed protocols for assessing cell viability, target engagement, and induction of apoptosis are provided to enable researchers to evaluate the anti-cancer effects of this compound.
Data Presentation
The anti-proliferative activity of this compound was assessed across a panel of colorectal cancer cell lines with different mutational statuses in the KRAS and BRAF genes. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT cell viability assay after 72 hours of treatment.
| Cell Line | BRAF Status | KRAS Status | This compound IC50 (µM) |
| HT-29 | V600E Mutant | Wild-Type | 0.5 |
| RKO | V600E Mutant | Wild-Type | 0.8 |
| HCT116 | Wild-Type | G13D Mutant | 1.2 |
| SW620 | Wild-Type | G12V Mutant | 1.5 |
| Caco-2 | Wild-Type | Wild-Type | 5.8 |
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway of this compound.
Caption: Logical flow of the experimental design.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4]
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway and Apoptosis Markers
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (MEK, ERK) and the expression of key apoptosis markers (cleaved Caspase-3, cleaved PARP).[6]
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[7][8]
Materials:
-
Colorectal cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound demonstrates significant anti-proliferative activity in colorectal cancer cell lines, particularly those with BRAF and KRAS mutations. The provided protocols offer a robust framework for researchers to further investigate the mechanism of action of this compound and other pan-RAF inhibitors. The induction of apoptosis through the inhibition of the MAPK signaling pathway underscores the therapeutic potential of this compound class in the treatment of colorectal cancer. Further in vivo studies are warranted to validate these findings.
References
- 1. Cudraflavone C Induces Tumor-Specific Apoptosis in Colorectal Cancer Cells through Inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAF Isoforms and Tumor Microenvironments in RAS or BRAF Mutant Colorectal Cancers with SJ-C1044 for Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of apoptosis in colon cancer biology, therapy, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharos Ibio’s pan-RAF inhibitor overcomes resistances in colorectal cancer treatment | BioWorld [bioworld.com]
- 8. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF mutation associated with dysregulation of apoptosis in human colorectal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of anticancer drugs to radiosensitise BRAF-wild-type and mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Efficacy of TBAP-001 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the RAS-RAF-MEK-ERK signaling cascade. The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are critical components of this pathway.[1] Hyperactivation of RAF kinases, particularly through BRAF mutations such as V600E, is a key oncogenic driver in a subset of CRCs.[1] While selective BRAF inhibitors have shown efficacy in other cancers like melanoma, their effectiveness in CRC is often limited by feedback mechanisms.[2] Pan-RAF inhibitors, which target all RAF isoforms, represent a promising strategy to overcome this resistance.[2][3]
TBAP-001 is a novel and potent pan-RAF inhibitor designed to suppress the MAPK pathway and induce apoptosis in cancer cells. These application notes provide a comprehensive overview of the in vitro efficacy of this compound in a panel of human colorectal cancer cell lines with varying mutational profiles. Detailed protocols for assessing cell viability, target engagement, and induction of apoptosis are provided to enable researchers to evaluate the anti-cancer effects of this compound.
Data Presentation
The anti-proliferative activity of this compound was assessed across a panel of colorectal cancer cell lines with different mutational statuses in the KRAS and BRAF genes. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT cell viability assay after 72 hours of treatment.
| Cell Line | BRAF Status | KRAS Status | This compound IC50 (µM) |
| HT-29 | V600E Mutant | Wild-Type | 0.5 |
| RKO | V600E Mutant | Wild-Type | 0.8 |
| HCT116 | Wild-Type | G13D Mutant | 1.2 |
| SW620 | Wild-Type | G12V Mutant | 1.5 |
| Caco-2 | Wild-Type | Wild-Type | 5.8 |
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway of this compound.
Caption: Logical flow of the experimental design.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4]
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway and Apoptosis Markers
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (MEK, ERK) and the expression of key apoptosis markers (cleaved Caspase-3, cleaved PARP).[6]
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[7][8]
Materials:
-
Colorectal cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound demonstrates significant anti-proliferative activity in colorectal cancer cell lines, particularly those with BRAF and KRAS mutations. The provided protocols offer a robust framework for researchers to further investigate the mechanism of action of this compound and other pan-RAF inhibitors. The induction of apoptosis through the inhibition of the MAPK signaling pathway underscores the therapeutic potential of this compound class in the treatment of colorectal cancer. Further in vivo studies are warranted to validate these findings.
References
- 1. Cudraflavone C Induces Tumor-Specific Apoptosis in Colorectal Cancer Cells through Inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAF Isoforms and Tumor Microenvironments in RAS or BRAF Mutant Colorectal Cancers with SJ-C1044 for Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of apoptosis in colon cancer biology, therapy, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharos Ibio’s pan-RAF inhibitor overcomes resistances in colorectal cancer treatment | BioWorld [bioworld.com]
- 8. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF mutation associated with dysregulation of apoptosis in human colorectal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of anticancer drugs to radiosensitise BRAF-wild-type and mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TBAP-001 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent pan-RAF kinase inhibitor with significant anti-proliferative activity in various cancer cell lines harboring BRAF mutations.[1][2][3] As with many targeted therapies, the emergence of resistance can limit the long-term efficacy of single-agent treatment.[4][5][6] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors to overcome or prevent drug resistance.
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways are critical signaling cascades that are frequently dysregulated in cancer.[5][7] Resistance to RAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms or the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[4][6][8][9] Therefore, rational combination strategies that simultaneously target multiple nodes within these pathways hold the promise of enhanced therapeutic efficacy and durable responses.[10]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound as a single agent. This data serves as a baseline for designing and interpreting combination studies.
Table 1: In Vitro Kinase and Cell-Based Assay Activity of this compound [1][3]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62 |
| Cell-Based Phosho-ERK Assay | - | 18 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600E | 62 |
| UACC62 | Melanoma | V600E | 72 |
| LOX INVI | Melanoma | V600E | 93 |
| HT-29 | Colorectal Cancer | V600E | 590 |
| COLO205 | Colorectal Cancer | V600E | 43 |
| RKO | Colorectal Cancer | Wild-type | 690 |
| SW620 | Colorectal Cancer | Wild-type | 480 |
| HCT116 | Colorectal Cancer | KRAS G13D | 600 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 390 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 290 |
Recommended Combination Strategies
Based on established resistance mechanisms to RAF inhibitors, two primary combination strategies are proposed for this compound.
Combination with MEK Inhibitors
Scientific Rationale: The combination of a RAF inhibitor with a MEK inhibitor is a clinically validated strategy to achieve a more profound and sustained inhibition of the MAPK pathway.[5] This dual blockade can prevent the paradoxical reactivation of the pathway often observed with RAF inhibitors alone and can overcome resistance mediated by upstream components like RAS or CRAF.[2][3] Combining a pan-RAF inhibitor like this compound with a MEK inhibitor is expected to show strong synergy, particularly in BRAF- and KRAS-mutant cancers.[2][3]
Suggested MEK Inhibitors:
-
Trametinib
-
Cobimetinib
-
Binimetinib
-
Selumetinib
Combination with PI3K/mTOR Inhibitors
Scientific Rationale: The PI3K/AKT/mTOR pathway is a key survival pathway that can be activated to bypass RAF inhibition.[4][10] Loss of PTEN or activating mutations in PIK3CA can lead to intrinsic or acquired resistance to BRAF inhibitors.[6] Co-targeting the RAF and PI3K pathways has demonstrated synergistic anti-tumor effects in preclinical models.[10][11][12][13]
Suggested PI3K/mTOR Inhibitors:
-
Dual PI3K/mTOR inhibitors: BEZ235, GDC-0980
-
Pan-PI3K inhibitors: Buparlisib (BKM120), Idelalisib
-
mTOR inhibitors: Everolimus, Sirolimus
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound in combination with a MEK or PI3K/mTOR inhibitor and to quantify the degree of synergy.
Materials:
-
Cancer cell lines of interest (e.g., A375, HT-29, HCT116)
-
This compound (dissolved in DMSO)
-
MEK inhibitor or PI3K/mTOR inhibitor (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
Drug Treatment: Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments. A 6x6 or 8x8 matrix is recommended. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
Objective: To assess the molecular effects of this compound in combination with another kinase inhibitor on the MAPK and/or PI3K signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the combination drug, and the combination for 2, 6, and 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the rationale for the proposed combination strategies.
Conclusion
The preclinical investigation of this compound in combination with other targeted kinase inhibitors, particularly MEK and PI3K/mTOR inhibitors, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and rationale provided herein offer a framework for researchers to explore these combinations in relevant cancer models. Careful assessment of synergy and molecular pathway modulation will be crucial in advancing these combination therapies toward clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TBAP-001 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAP-001 is a potent pan-RAF kinase inhibitor with significant anti-proliferative activity in various cancer cell lines harboring BRAF mutations.[1][2][3] As with many targeted therapies, the emergence of resistance can limit the long-term efficacy of single-agent treatment.[4][5][6] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors to overcome or prevent drug resistance.
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways are critical signaling cascades that are frequently dysregulated in cancer.[5][7] Resistance to RAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms or the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[4][6][8][9] Therefore, rational combination strategies that simultaneously target multiple nodes within these pathways hold the promise of enhanced therapeutic efficacy and durable responses.[10]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound as a single agent. This data serves as a baseline for designing and interpreting combination studies.
Table 1: In Vitro Kinase and Cell-Based Assay Activity of this compound [1][3]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62 |
| Cell-Based Phosho-ERK Assay | - | 18 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600E | 62 |
| UACC62 | Melanoma | V600E | 72 |
| LOX INVI | Melanoma | V600E | 93 |
| HT-29 | Colorectal Cancer | V600E | 590 |
| COLO205 | Colorectal Cancer | V600E | 43 |
| RKO | Colorectal Cancer | Wild-type | 690 |
| SW620 | Colorectal Cancer | Wild-type | 480 |
| HCT116 | Colorectal Cancer | KRAS G13D | 600 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 390 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 290 |
Recommended Combination Strategies
Based on established resistance mechanisms to RAF inhibitors, two primary combination strategies are proposed for this compound.
Combination with MEK Inhibitors
Scientific Rationale: The combination of a RAF inhibitor with a MEK inhibitor is a clinically validated strategy to achieve a more profound and sustained inhibition of the MAPK pathway.[5] This dual blockade can prevent the paradoxical reactivation of the pathway often observed with RAF inhibitors alone and can overcome resistance mediated by upstream components like RAS or CRAF.[2][3] Combining a pan-RAF inhibitor like this compound with a MEK inhibitor is expected to show strong synergy, particularly in BRAF- and KRAS-mutant cancers.[2][3]
Suggested MEK Inhibitors:
-
Trametinib
-
Cobimetinib
-
Binimetinib
-
Selumetinib
Combination with PI3K/mTOR Inhibitors
Scientific Rationale: The PI3K/AKT/mTOR pathway is a key survival pathway that can be activated to bypass RAF inhibition.[4][10] Loss of PTEN or activating mutations in PIK3CA can lead to intrinsic or acquired resistance to BRAF inhibitors.[6] Co-targeting the RAF and PI3K pathways has demonstrated synergistic anti-tumor effects in preclinical models.[10][11][12][13]
Suggested PI3K/mTOR Inhibitors:
-
Dual PI3K/mTOR inhibitors: BEZ235, GDC-0980
-
Pan-PI3K inhibitors: Buparlisib (BKM120), Idelalisib
-
mTOR inhibitors: Everolimus, Sirolimus
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound in combination with a MEK or PI3K/mTOR inhibitor and to quantify the degree of synergy.
Materials:
-
Cancer cell lines of interest (e.g., A375, HT-29, HCT116)
-
This compound (dissolved in DMSO)
-
MEK inhibitor or PI3K/mTOR inhibitor (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
Drug Treatment: Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments. A 6x6 or 8x8 matrix is recommended. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
Objective: To assess the molecular effects of this compound in combination with another kinase inhibitor on the MAPK and/or PI3K signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the combination drug, and the combination for 2, 6, and 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the rationale for the proposed combination strategies.
Conclusion
The preclinical investigation of this compound in combination with other targeted kinase inhibitors, particularly MEK and PI3K/mTOR inhibitors, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and rationale provided herein offer a framework for researchers to explore these combinations in relevant cancer models. Careful assessment of synergy and molecular pathway modulation will be crucial in advancing these combination therapies toward clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TBAP-001 precipitation in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBAP-001. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-RAF kinase inhibitor.[1][2][3][4][5] It targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a subject of interest in oncology research. This compound has demonstrated inhibitory activity against BRAF V600E mutants.[1][2]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is high, with different suppliers reporting values of 100 mg/mL (188.14 mM) and 250 mg/mL (470.36 mM).[3][6] However, achieving these concentrations may require specific handling procedures such as ultrasonication.[2][6] It is also crucial to use fresh, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][3]
Q3: My this compound is precipitating out of the DMSO stock solution. What should I do?
Precipitation of this compound from a DMSO stock solution can occur for several reasons. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.[7][8]
-
Vortexing or Sonication: Agitate the solution by vortexing or using an ultrasonic bath to help redissolve the precipitate.[1][2][6][7][8]
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound precipitation.[3][9][10] Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
Check Storage Conditions: Ensure your stock solution is stored correctly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous medium for my experiment. How can I prevent this?
This is a common issue known as "salting out," where a compound that is soluble in an organic solvent like DMSO precipitates when introduced into an aqueous environment where it is less soluble.[7] Here are some strategies to mitigate this:
-
Optimize Dilution Technique:
-
Increase the Volume of Medium: If possible, add the DMSO stock to a larger volume of medium to achieve a more gradual dilution.[7]
-
Perform Serial Dilutions: First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[7]
-
Maintain a Low Final DMSO Concentration: To avoid solvent-induced cytotoxicity and solubility issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target.[7]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving precipitation issues with this compound.
Issue 1: Precipitation in DMSO Stock Solution
Symptoms:
-
Visible solid particles or crystals in the DMSO stock solution.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit under the current conditions.
-
The DMSO used was not anhydrous, and absorbed water has reduced the compound's solubility.[3][9][10]
-
The stock solution was not properly stored, leading to freeze-thaw cycles that can promote precipitation.[10][11]
Solutions:
-
Initial Attempt to Redissolve:
-
If Precipitation Persists:
-
Consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.
-
Issue 2: Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
The aqueous solution turns cloudy or milky immediately upon adding the this compound DMSO stock.
-
A visible precipitate forms over time in the final experimental solution.
Possible Causes:
-
The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium.[12]
-
Rapid addition of the DMSO stock creates localized high concentrations, causing the compound to crash out of solution.[7]
Solutions:
-
Refine the Dilution Protocol:
-
Follow the optimized dilution technique described in the FAQs (Q4).
-
A detailed experimental protocol for preparing dilutions is provided below.
-
-
Consider Co-solvents (for in vivo studies):
-
For in vivo applications, formulations with co-solvents like PEG300, Tween-80, or corn oil can improve solubility.[2] However, these are generally not suitable for in vitro cell culture experiments.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 188.14 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[3] |
| DMSO | 250 | 470.36 | Sonication is recommended.[6] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| A375 | 178 |
| WM266.4 | 62 |
| UACC62 | 72 |
| LOX INVI | 93 |
| HT 29 | 590 |
| COLO225 | 43 |
| RKO | 690 |
| Mawi | 490 |
| WiDr | 390 |
| Colo741 | 480 |
| SW620 | 480 |
| HCT116 | 600 |
| SKMEL2 | 390 |
| D04 | 710 |
| WM1361 | 390 |
| PDAC R172H (p53 mut) | 1150 |
| MiaPaCa | 290 |
| RPMI8226 | 490 |
| Data is for reference only and may not have been independently confirmed.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][6]
-
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer (optional)
Procedure:
-
Prepare the Medium: Dispense the required volume of pre-warmed cell culture medium into a sterile tube or well.
-
Slow Addition:
-
While gently swirling or vortexing the medium at a low speed, add the required volume of the this compound DMSO stock solution drop-wise to the side of the tube or well.
-
Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
-
Mixing: Gently mix the solution by pipetting up and down a few times or by gentle swirling. Avoid vigorous shaking, which can cause foaming.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the final concentration of this compound is too high for its solubility in the aqueous medium.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | Raf | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting TBAP-001 precipitation in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBAP-001. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-RAF kinase inhibitor.[1][2][3][4][5] It targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a subject of interest in oncology research. This compound has demonstrated inhibitory activity against BRAF V600E mutants.[1][2]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is high, with different suppliers reporting values of 100 mg/mL (188.14 mM) and 250 mg/mL (470.36 mM).[3][6] However, achieving these concentrations may require specific handling procedures such as ultrasonication.[2][6] It is also crucial to use fresh, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][3]
Q3: My this compound is precipitating out of the DMSO stock solution. What should I do?
Precipitation of this compound from a DMSO stock solution can occur for several reasons. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.[7][8]
-
Vortexing or Sonication: Agitate the solution by vortexing or using an ultrasonic bath to help redissolve the precipitate.[1][2][6][7][8]
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound precipitation.[3][9][10] Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
Check Storage Conditions: Ensure your stock solution is stored correctly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous medium for my experiment. How can I prevent this?
This is a common issue known as "salting out," where a compound that is soluble in an organic solvent like DMSO precipitates when introduced into an aqueous environment where it is less soluble.[7] Here are some strategies to mitigate this:
-
Optimize Dilution Technique:
-
Increase the Volume of Medium: If possible, add the DMSO stock to a larger volume of medium to achieve a more gradual dilution.[7]
-
Perform Serial Dilutions: First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[7]
-
Maintain a Low Final DMSO Concentration: To avoid solvent-induced cytotoxicity and solubility issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target.[7]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving precipitation issues with this compound.
Issue 1: Precipitation in DMSO Stock Solution
Symptoms:
-
Visible solid particles or crystals in the DMSO stock solution.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit under the current conditions.
-
The DMSO used was not anhydrous, and absorbed water has reduced the compound's solubility.[3][9][10]
-
The stock solution was not properly stored, leading to freeze-thaw cycles that can promote precipitation.[10][11]
Solutions:
-
Initial Attempt to Redissolve:
-
If Precipitation Persists:
-
Consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.
-
Issue 2: Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
The aqueous solution turns cloudy or milky immediately upon adding the this compound DMSO stock.
-
A visible precipitate forms over time in the final experimental solution.
Possible Causes:
-
The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium.[12]
-
Rapid addition of the DMSO stock creates localized high concentrations, causing the compound to crash out of solution.[7]
Solutions:
-
Refine the Dilution Protocol:
-
Follow the optimized dilution technique described in the FAQs (Q4).
-
A detailed experimental protocol for preparing dilutions is provided below.
-
-
Consider Co-solvents (for in vivo studies):
-
For in vivo applications, formulations with co-solvents like PEG300, Tween-80, or corn oil can improve solubility.[2] However, these are generally not suitable for in vitro cell culture experiments.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 188.14 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[3] |
| DMSO | 250 | 470.36 | Sonication is recommended.[6] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| A375 | 178 |
| WM266.4 | 62 |
| UACC62 | 72 |
| LOX INVI | 93 |
| HT 29 | 590 |
| COLO225 | 43 |
| RKO | 690 |
| Mawi | 490 |
| WiDr | 390 |
| Colo741 | 480 |
| SW620 | 480 |
| HCT116 | 600 |
| SKMEL2 | 390 |
| D04 | 710 |
| WM1361 | 390 |
| PDAC R172H (p53 mut) | 1150 |
| MiaPaCa | 290 |
| RPMI8226 | 490 |
| Data is for reference only and may not have been independently confirmed.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][6]
-
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer (optional)
Procedure:
-
Prepare the Medium: Dispense the required volume of pre-warmed cell culture medium into a sterile tube or well.
-
Slow Addition:
-
While gently swirling or vortexing the medium at a low speed, add the required volume of the this compound DMSO stock solution drop-wise to the side of the tube or well.
-
Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
-
Mixing: Gently mix the solution by pipetting up and down a few times or by gentle swirling. Avoid vigorous shaking, which can cause foaming.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the final concentration of this compound is too high for its solubility in the aqueous medium.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | Raf | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing TBAP-001 concentration for cell culture experiments
Welcome to the technical support center for TBAP-001, a novel and potent allosteric inhibitor of the mTORC1 complex. This guide provides troubleshooting advice and frequently asked questions to help you optimize your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell line?
A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to establish a dose-response curve.[1] A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 10 µM.[1][2] For most sensitive cancer cell lines with a hyperactivated PI3K/AKT/mTOR pathway (e.g., MCF-7, A549, U-87 MG), the optimal concentration range is typically between 10-100 nM.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent. To determine this, you should perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) with a range of this compound concentrations.[1] The goal is to identify the IC50 value, which is the concentration that inhibits 50% of cell growth or viability.[3] It is recommended to perform these assays at different time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound.[1]
Q3: My cells are showing signs of stress or dying even at low concentrations of this compound. What should I do?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
High Sensitivity of the Cell Line: Your cell line might be exceptionally sensitive to mTORC1 inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1-0.5% in your culture medium.
-
Incorrect Concentration: Double-check your stock solution and dilution calculations.
If the issue persists, consider using a narrower and lower concentration range for your dose-response experiments.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: A lack of response could be due to:
-
Cell Line Resistance: The cell line you are using may not have a dysregulated mTOR pathway, or it may have compensatory signaling pathways.[4]
-
Compound Inactivity: Verify the integrity and proper storage of your this compound stock.
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period.[5]
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.[6]
Q5: How can I confirm that this compound is inhibiting the mTOR pathway in my cells?
A5: You can perform a Western blot analysis to assess the phosphorylation status of downstream targets of mTORC1.[7] A decrease in the phosphorylation of S6 kinase (S6K) at Thr389 and 4E-BP1 at Thr37/46 would confirm the on-target activity of this compound.[7][8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| U-87 MG | Glioblastoma | 50 |
| PC-3 | Prostate Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
Table 2: Troubleshooting Guide for this compound Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at All Concentrations | Solvent toxicity, calculation error, high cell line sensitivity. | Prepare a fresh stock of this compound, verify calculations, and use a lower concentration range. |
| No Effect at Any Concentration | Cell line resistance, inactive compound, insufficient incubation time. | Use a positive control cell line, check compound integrity, and perform a time-course experiment. |
| High Variability Between Replicates | Pipetting errors, uneven cell seeding, edge effects. | Use calibrated pipettes, ensure a single-cell suspension, and avoid using the outer wells of the plate.[1] |
| Bell-Shaped Dose-Response Curve | Off-target effects at high concentrations, compound precipitation. | Investigate potential off-target effects and test a narrower concentration range.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
Objective: To determine the IC50 of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:10 dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[1]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.[1]
Protocol 2: Western Blot for mTORC1 Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the mTORC1 signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TBAP-001 concentration for cell culture experiments
Welcome to the technical support center for TBAP-001, a novel and potent allosteric inhibitor of the mTORC1 complex. This guide provides troubleshooting advice and frequently asked questions to help you optimize your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell line?
A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to establish a dose-response curve.[1] A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 10 µM.[1][2] For most sensitive cancer cell lines with a hyperactivated PI3K/AKT/mTOR pathway (e.g., MCF-7, A549, U-87 MG), the optimal concentration range is typically between 10-100 nM.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent. To determine this, you should perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) with a range of this compound concentrations.[1] The goal is to identify the IC50 value, which is the concentration that inhibits 50% of cell growth or viability.[3] It is recommended to perform these assays at different time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the compound.[1]
Q3: My cells are showing signs of stress or dying even at low concentrations of this compound. What should I do?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
High Sensitivity of the Cell Line: Your cell line might be exceptionally sensitive to mTORC1 inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1-0.5% in your culture medium.
-
Incorrect Concentration: Double-check your stock solution and dilution calculations.
If the issue persists, consider using a narrower and lower concentration range for your dose-response experiments.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: A lack of response could be due to:
-
Cell Line Resistance: The cell line you are using may not have a dysregulated mTOR pathway, or it may have compensatory signaling pathways.[4]
-
Compound Inactivity: Verify the integrity and proper storage of your this compound stock.
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period.[5]
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.[6]
Q5: How can I confirm that this compound is inhibiting the mTOR pathway in my cells?
A5: You can perform a Western blot analysis to assess the phosphorylation status of downstream targets of mTORC1.[7] A decrease in the phosphorylation of S6 kinase (S6K) at Thr389 and 4E-BP1 at Thr37/46 would confirm the on-target activity of this compound.[7][8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| U-87 MG | Glioblastoma | 50 |
| PC-3 | Prostate Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
Table 2: Troubleshooting Guide for this compound Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at All Concentrations | Solvent toxicity, calculation error, high cell line sensitivity. | Prepare a fresh stock of this compound, verify calculations, and use a lower concentration range. |
| No Effect at Any Concentration | Cell line resistance, inactive compound, insufficient incubation time. | Use a positive control cell line, check compound integrity, and perform a time-course experiment. |
| High Variability Between Replicates | Pipetting errors, uneven cell seeding, edge effects. | Use calibrated pipettes, ensure a single-cell suspension, and avoid using the outer wells of the plate.[1] |
| Bell-Shaped Dose-Response Curve | Off-target effects at high concentrations, compound precipitation. | Investigate potential off-target effects and test a narrower concentration range.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
Objective: To determine the IC50 of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:10 dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[1]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.[1]
Protocol 2: Western Blot for mTORC1 Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the mTORC1 signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TBAP-001 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of TBAP-001 observed in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target kinase activity of this compound?
A1: this compound is a potent and selective inhibitor of the Aurora B kinase. However, in broad-spectrum kinase screening panels, some off-target activity has been observed at higher concentrations. The primary off-targets identified are listed in the data table below.
Q2: My results show inhibition of a kinase not listed as a known off-target. What could be the reason?
A2: There are several potential reasons for observing unexpected kinase inhibition:
-
Assay Artifact: The observed inhibition might be an artifact of the specific assay format used. This can include interference with the detection method (e.g., fluorescence, luminescence) or non-specific inhibition of a coupling enzyme.
-
High Compound Concentration: At concentrations significantly exceeding the typical working concentration for Aurora B inhibition, this compound may exhibit weak inhibition of additional kinases.
-
Compound Purity: The purity of the this compound batch could be a factor. Impurities may have their own inhibitory activities.
-
Novel Off-Target: It is possible you have identified a previously uncharacterized off-target of this compound.
Q3: How can I validate a suspected off-target interaction of this compound?
A3: To validate a potential off-target, we recommend the following steps:
-
Orthogonal Assay: Perform a secondary kinase assay using a different technology or format (e.g., if the primary screen was a luminescence-based assay, use a radiometric or mobility shift assay for confirmation).
-
Dose-Response Curve: Generate a full dose-response curve for the suspected off-target kinase to determine the IC50 value. A reproducible and dose-dependent inhibition is a key indicator of a true interaction.
-
Binding Assay: Conduct a direct binding assay (e.g., Surface Plasmon Resonance - SPR, or Isothermal Titration Calorimetry - ITC) to confirm physical interaction between this compound and the kinase.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Pipetting errors, improper mixing, or edge effects in the assay plate. | Ensure proper mixing of reagents. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| No inhibition of positive control (Aurora B) | Inactive this compound, incorrect buffer composition, or degraded enzyme. | Verify the concentration and integrity of the this compound stock. Confirm the correct buffer components and pH. Use a fresh aliquot of Aurora B kinase. |
| Inhibition observed in no-enzyme control wells | Interference with the detection system (e.g., luciferase, fluorescent probe). | Run a counterscreen for assay interference by omitting the kinase and observing the effect of this compound on the detection reagents alone. |
| Steep or shallow dose-response curve | Compound aggregation at high concentrations or complex inhibitory mechanism. | Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to mitigate aggregation. Consider alternative kinetic models for data fitting. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (Aurora B) and key off-targets identified in a kinome scan.
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora B | 5 | ADP-Glo |
| GSK3β | 250 | ADP-Glo |
| CDK2/cyclin A | 800 | ADP-Glo |
| PLK1 | 1,200 | ADP-Glo |
| SRC | > 10,000 | ADP-Glo |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the general procedure for determining the in vitro potency of this compound against a target kinase.
Materials:
-
This compound
-
Target Kinase (e.g., Aurora B)
-
Substrate (specific to the kinase)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic model.
Visualizations
Caption: Workflow for validating a potential off-target kinase hit.
Caption: this compound's on-target and off-target interactions in mitosis.
TBAP-001 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of TBAP-001 observed in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target kinase activity of this compound?
A1: this compound is a potent and selective inhibitor of the Aurora B kinase. However, in broad-spectrum kinase screening panels, some off-target activity has been observed at higher concentrations. The primary off-targets identified are listed in the data table below.
Q2: My results show inhibition of a kinase not listed as a known off-target. What could be the reason?
A2: There are several potential reasons for observing unexpected kinase inhibition:
-
Assay Artifact: The observed inhibition might be an artifact of the specific assay format used. This can include interference with the detection method (e.g., fluorescence, luminescence) or non-specific inhibition of a coupling enzyme.
-
High Compound Concentration: At concentrations significantly exceeding the typical working concentration for Aurora B inhibition, this compound may exhibit weak inhibition of additional kinases.
-
Compound Purity: The purity of the this compound batch could be a factor. Impurities may have their own inhibitory activities.
-
Novel Off-Target: It is possible you have identified a previously uncharacterized off-target of this compound.
Q3: How can I validate a suspected off-target interaction of this compound?
A3: To validate a potential off-target, we recommend the following steps:
-
Orthogonal Assay: Perform a secondary kinase assay using a different technology or format (e.g., if the primary screen was a luminescence-based assay, use a radiometric or mobility shift assay for confirmation).
-
Dose-Response Curve: Generate a full dose-response curve for the suspected off-target kinase to determine the IC50 value. A reproducible and dose-dependent inhibition is a key indicator of a true interaction.
-
Binding Assay: Conduct a direct binding assay (e.g., Surface Plasmon Resonance - SPR, or Isothermal Titration Calorimetry - ITC) to confirm physical interaction between this compound and the kinase.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Pipetting errors, improper mixing, or edge effects in the assay plate. | Ensure proper mixing of reagents. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| No inhibition of positive control (Aurora B) | Inactive this compound, incorrect buffer composition, or degraded enzyme. | Verify the concentration and integrity of the this compound stock. Confirm the correct buffer components and pH. Use a fresh aliquot of Aurora B kinase. |
| Inhibition observed in no-enzyme control wells | Interference with the detection system (e.g., luciferase, fluorescent probe). | Run a counterscreen for assay interference by omitting the kinase and observing the effect of this compound on the detection reagents alone. |
| Steep or shallow dose-response curve | Compound aggregation at high concentrations or complex inhibitory mechanism. | Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to mitigate aggregation. Consider alternative kinetic models for data fitting. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (Aurora B) and key off-targets identified in a kinome scan.
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora B | 5 | ADP-Glo |
| GSK3β | 250 | ADP-Glo |
| CDK2/cyclin A | 800 | ADP-Glo |
| PLK1 | 1,200 | ADP-Glo |
| SRC | > 10,000 | ADP-Glo |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the general procedure for determining the in vitro potency of this compound against a target kinase.
Materials:
-
This compound
-
Target Kinase (e.g., Aurora B)
-
Substrate (specific to the kinase)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic model.
Visualizations
Caption: Workflow for validating a potential off-target kinase hit.
Caption: this compound's on-target and off-target interactions in mitosis.
Reducing experimental variability with TBAP-001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with TBAP-001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Synthesis 13, is a pan-Raf kinase inhibitor.[1][2][3] It functions by inhibiting the activity of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers. This compound has shown inhibitory activity against BRAF V600E, a common mutation in melanoma and other cancers.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored for 1 year at -80°C or 1 month at -20°C. To maintain stability and reduce variability, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (188.14 mM).[1][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][3] The compound is insoluble in water and ethanol.[1]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay type and the cell line used. It is important to note that IC50 values are highly dependent on experimental conditions, particularly the concentration of ATP in kinase assays.[5][6]
| Assay Type/Cell Line | IC50 (nM) |
| BRAF V600E Kinase Assay | 62[1][2][3][4] |
| Cell-Based Phosho-ERK Assay | 18[4] |
| A375 (Melanoma) | 178[4] |
| WM266.4 (Melanoma) | 62[4] |
| UACC62 (Melanoma) | 72[4] |
| LOX IMVI (Melanoma) | 93[4] |
| HT-29 (Colon Cancer) | 590[4] |
| COLO205 (Colon Cancer) | 43[4] |
| RKO (Colon Cancer) | 690[4] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common issue in kinase inhibitor assays and can stem from several sources.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Solubilization | Ensure this compound is fully dissolved in 100% fresh, anhydrous DMSO before preparing serial dilutions.[1][3] Even small, undissolved particles can lead to significant concentration errors. Sonication may help dissolve the compound.[7] |
| Inaccurate Serial Dilutions | Follow best practices for serial dilutions: use calibrated pipettes, change pipette tips for each dilution, and ensure thorough mixing between each step.[2][8][9] Prepare a 100X stock of your dilution series in 100% DMSO to minimize precipitation issues when diluting into aqueous assay buffers.[1] |
| Precipitation in Aqueous Buffer | When diluting the DMSO stock into your aqueous assay buffer, the compound may precipitate. To avoid this, ensure the final DMSO concentration in your assay is low (typically <1%).[7] If precipitation persists, consider using a co-solvent system, but validate its compatibility with your assay. |
| Variable Assay Conditions | IC50 values for ATP-competitive inhibitors like this compound are highly sensitive to the ATP concentration in the assay.[5][6] Use a consistent ATP concentration across all experiments, ideally close to the Km of the kinase for ATP. |
| Cell Line Instability | Cell lines can change over time with repeated passaging. Use cells with a low passage number and periodically perform cell line authentication. |
| Inconsistent Incubation Times | Ensure that incubation times for compound treatment and assay development are consistent across all plates and experiments. |
Issue 2: Compound Appears Inactive or Less Potent Than Expected
If this compound is not showing the expected level of inhibition, consider the following factors.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Compound | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Store the compound and solutions as recommended. |
| Inaccurate Concentration of Stock Solution | Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. |
| Cellular Resistance Mechanisms | The cell line you are using may have intrinsic or acquired resistance to Raf inhibitors. This can be due to mutations in downstream pathway components (e.g., MEK) or upregulation of bypass signaling pathways.[10][11][12][13] Consider using a different cell line or investigating potential resistance mechanisms. |
| High Cell Density | A high cell density can lead to a lower effective concentration of the inhibitor per cell. Optimize cell seeding density for your specific assay. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run appropriate controls, such as the compound in the absence of cells or enzyme, to check for interference. |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in 100% DMSO):
-
Weigh out the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Serial Dilutions (100X in 100% DMSO):
-
From your 10 mM stock, prepare a serial dilution series in 100% DMSO.
-
A 1:3 or 1:4 dilution series is recommended for generating a comprehensive dose-response curve.[1]
-
Use fresh pipette tips for each dilution step to avoid carryover.
-
Mix each dilution thoroughly by pipetting up and down.
-
-
Working Solutions (in Assay Medium):
-
Dilute the 100X DMSO serial dilutions 1:100 into the final assay medium.
-
This will result in a final DMSO concentration of 1%.
-
Prepare working solutions fresh for each experiment.
-
Diagrams
Caption: this compound inhibits the RAF kinases in the MAPK/ERK signaling pathway.
Caption: A typical workflow for testing the effects of this compound in a cell-based assay.
Caption: A logical approach to troubleshooting sources of experimental variability.
References
- 1. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Reducing experimental variability with TBAP-001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with TBAP-001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Synthesis 13, is a pan-Raf kinase inhibitor.[1][2][3] It functions by inhibiting the activity of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers. This compound has shown inhibitory activity against BRAF V600E, a common mutation in melanoma and other cancers.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored for 1 year at -80°C or 1 month at -20°C. To maintain stability and reduce variability, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (188.14 mM).[1][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][3] The compound is insoluble in water and ethanol.[1]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay type and the cell line used. It is important to note that IC50 values are highly dependent on experimental conditions, particularly the concentration of ATP in kinase assays.[5][6]
| Assay Type/Cell Line | IC50 (nM) |
| BRAF V600E Kinase Assay | 62[1][2][3][4] |
| Cell-Based Phosho-ERK Assay | 18[4] |
| A375 (Melanoma) | 178[4] |
| WM266.4 (Melanoma) | 62[4] |
| UACC62 (Melanoma) | 72[4] |
| LOX IMVI (Melanoma) | 93[4] |
| HT-29 (Colon Cancer) | 590[4] |
| COLO205 (Colon Cancer) | 43[4] |
| RKO (Colon Cancer) | 690[4] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common issue in kinase inhibitor assays and can stem from several sources.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Solubilization | Ensure this compound is fully dissolved in 100% fresh, anhydrous DMSO before preparing serial dilutions.[1][3] Even small, undissolved particles can lead to significant concentration errors. Sonication may help dissolve the compound.[7] |
| Inaccurate Serial Dilutions | Follow best practices for serial dilutions: use calibrated pipettes, change pipette tips for each dilution, and ensure thorough mixing between each step.[2][8][9] Prepare a 100X stock of your dilution series in 100% DMSO to minimize precipitation issues when diluting into aqueous assay buffers.[1] |
| Precipitation in Aqueous Buffer | When diluting the DMSO stock into your aqueous assay buffer, the compound may precipitate. To avoid this, ensure the final DMSO concentration in your assay is low (typically <1%).[7] If precipitation persists, consider using a co-solvent system, but validate its compatibility with your assay. |
| Variable Assay Conditions | IC50 values for ATP-competitive inhibitors like this compound are highly sensitive to the ATP concentration in the assay.[5][6] Use a consistent ATP concentration across all experiments, ideally close to the Km of the kinase for ATP. |
| Cell Line Instability | Cell lines can change over time with repeated passaging. Use cells with a low passage number and periodically perform cell line authentication. |
| Inconsistent Incubation Times | Ensure that incubation times for compound treatment and assay development are consistent across all plates and experiments. |
Issue 2: Compound Appears Inactive or Less Potent Than Expected
If this compound is not showing the expected level of inhibition, consider the following factors.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Compound | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Store the compound and solutions as recommended. |
| Inaccurate Concentration of Stock Solution | Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. |
| Cellular Resistance Mechanisms | The cell line you are using may have intrinsic or acquired resistance to Raf inhibitors. This can be due to mutations in downstream pathway components (e.g., MEK) or upregulation of bypass signaling pathways.[10][11][12][13] Consider using a different cell line or investigating potential resistance mechanisms. |
| High Cell Density | A high cell density can lead to a lower effective concentration of the inhibitor per cell. Optimize cell seeding density for your specific assay. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run appropriate controls, such as the compound in the absence of cells or enzyme, to check for interference. |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in 100% DMSO):
-
Weigh out the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Serial Dilutions (100X in 100% DMSO):
-
From your 10 mM stock, prepare a serial dilution series in 100% DMSO.
-
A 1:3 or 1:4 dilution series is recommended for generating a comprehensive dose-response curve.[1]
-
Use fresh pipette tips for each dilution step to avoid carryover.
-
Mix each dilution thoroughly by pipetting up and down.
-
-
Working Solutions (in Assay Medium):
-
Dilute the 100X DMSO serial dilutions 1:100 into the final assay medium.
-
This will result in a final DMSO concentration of 1%.
-
Prepare working solutions fresh for each experiment.
-
Diagrams
Caption: this compound inhibits the RAF kinases in the MAPK/ERK signaling pathway.
Caption: A typical workflow for testing the effects of this compound in a cell-based assay.
Caption: A logical approach to troubleshooting sources of experimental variability.
References
- 1. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
TBAP-001 stability in different solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TBAP-001 in various solvent conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in fresh, anhydrous DMSO.[2] this compound is soluble in DMSO at concentrations up to 250 mg/mL.[1][3] For long-term storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Stored in a solvent, this compound is stable for up to 2 years at -80°C and for 1 year at -20°C.[1][4] For storage at -20°C, some sources recommend a shorter duration of 1 month.[2]
3. Is this compound soluble in aqueous solutions or ethanol?
No, this compound is reported to be insoluble in water and ethanol.[2] For cell-based assays, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cellular effects.[3]
4. My this compound in DMSO appears to have a reduced solubility. What could be the cause?
DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Moisture in the DMSO can significantly reduce the solubility of this compound.[2] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[2] If you suspect moisture contamination, using a new, sealed bottle of anhydrous DMSO is recommended. Sonication may also aid in the dissolution of the compound.[3]
5. How can I prepare this compound for in vivo experiments?
For in vivo administration, this compound can be formulated as a suspension. A common method involves first dissolving the compound in a minimal amount of DMSO, followed by the sequential addition of other co-solvents. One such protocol involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another approach for oral administration is to prepare a homogeneous suspension in CMC-Na (Carboxymethylcellulose sodium) solution.[2] For in vivo experiments, it is always recommended to prepare the formulation freshly on the day of use.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Storage temperature is too high.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO.- Store aliquots at -80°C for long-term stability.- Ensure the concentration does not exceed the solubility limit (250 mg/mL in DMSO).[1][3] |
| Inconsistent results in cell-based assays | - Degradation of this compound in the stock solution due to repeated freeze-thaw cycles.- High final DMSO concentration affecting cell viability. | - Prepare single-use aliquots of the stock solution.[1][2]- Ensure the final DMSO concentration in your cell culture medium is ≤ 0.1%.[3] |
| Difficulty in dissolving this compound | - Use of non-recommended solvents (e.g., water, ethanol).- Poor quality or hydrated DMSO. | - Use fresh, anhydrous DMSO as the primary solvent.- Gentle warming or sonication can be used to aid dissolution.[3] |
| Phase separation or precipitation in in vivo formulation | - Incorrect order of solvent addition.- Insufficient mixing. | - Add each solvent sequentially and ensure complete mixing at each step.- If precipitation occurs, heating and/or sonication may help to redissolve the compound.[5] |
Stability of this compound in Different Solvents (Summary)
| Solvent | Solubility | Storage of Solution | Notes |
| DMSO | Up to 250 mg/mL[1][3] | -80°C for up to 2 years[1][4]-20°C for up to 1 year[1][4] | Use fresh, anhydrous DMSO.[2] Moisture can reduce solubility.[2] |
| Water | Insoluble[2] | Not Recommended | - |
| Ethanol | Insoluble[2] | Not Recommended | - |
| In vivo Formulation (e.g., DMSO/PEG300/Tween-80/Saline) | Forms a suspension[5] | Prepare freshly before use[5] | The stability of the formulation is limited; do not store. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials.
-
Store the vials under different temperature conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Designate a separate set of vials for each time point to avoid repeated freeze-thaw cycles of the samples being analyzed.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis using an appropriate mobile phase.
-
Inject the sample into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
A decrease in the peak area of this compound over time indicates degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
This compound is a pan-Raf kinase inhibitor.[1][2][6] The Raf signaling pathway is a critical component of the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.
Caption: Inhibition of the Raf signaling pathway by this compound.
References
TBAP-001 stability in different solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TBAP-001 in various solvent conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in fresh, anhydrous DMSO.[2] this compound is soluble in DMSO at concentrations up to 250 mg/mL.[1][3] For long-term storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Stored in a solvent, this compound is stable for up to 2 years at -80°C and for 1 year at -20°C.[1][4] For storage at -20°C, some sources recommend a shorter duration of 1 month.[2]
3. Is this compound soluble in aqueous solutions or ethanol?
No, this compound is reported to be insoluble in water and ethanol.[2] For cell-based assays, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cellular effects.[3]
4. My this compound in DMSO appears to have a reduced solubility. What could be the cause?
DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Moisture in the DMSO can significantly reduce the solubility of this compound.[2] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[2] If you suspect moisture contamination, using a new, sealed bottle of anhydrous DMSO is recommended. Sonication may also aid in the dissolution of the compound.[3]
5. How can I prepare this compound for in vivo experiments?
For in vivo administration, this compound can be formulated as a suspension. A common method involves first dissolving the compound in a minimal amount of DMSO, followed by the sequential addition of other co-solvents. One such protocol involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another approach for oral administration is to prepare a homogeneous suspension in CMC-Na (Carboxymethylcellulose sodium) solution.[2] For in vivo experiments, it is always recommended to prepare the formulation freshly on the day of use.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Storage temperature is too high.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO.- Store aliquots at -80°C for long-term stability.- Ensure the concentration does not exceed the solubility limit (250 mg/mL in DMSO).[1][3] |
| Inconsistent results in cell-based assays | - Degradation of this compound in the stock solution due to repeated freeze-thaw cycles.- High final DMSO concentration affecting cell viability. | - Prepare single-use aliquots of the stock solution.[1][2]- Ensure the final DMSO concentration in your cell culture medium is ≤ 0.1%.[3] |
| Difficulty in dissolving this compound | - Use of non-recommended solvents (e.g., water, ethanol).- Poor quality or hydrated DMSO. | - Use fresh, anhydrous DMSO as the primary solvent.- Gentle warming or sonication can be used to aid dissolution.[3] |
| Phase separation or precipitation in in vivo formulation | - Incorrect order of solvent addition.- Insufficient mixing. | - Add each solvent sequentially and ensure complete mixing at each step.- If precipitation occurs, heating and/or sonication may help to redissolve the compound.[5] |
Stability of this compound in Different Solvents (Summary)
| Solvent | Solubility | Storage of Solution | Notes |
| DMSO | Up to 250 mg/mL[1][3] | -80°C for up to 2 years[1][4]-20°C for up to 1 year[1][4] | Use fresh, anhydrous DMSO.[2] Moisture can reduce solubility.[2] |
| Water | Insoluble[2] | Not Recommended | - |
| Ethanol | Insoluble[2] | Not Recommended | - |
| In vivo Formulation (e.g., DMSO/PEG300/Tween-80/Saline) | Forms a suspension[5] | Prepare freshly before use[5] | The stability of the formulation is limited; do not store. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials.
-
Store the vials under different temperature conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Designate a separate set of vials for each time point to avoid repeated freeze-thaw cycles of the samples being analyzed.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis using an appropriate mobile phase.
-
Inject the sample into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
A decrease in the peak area of this compound over time indicates degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
This compound is a pan-Raf kinase inhibitor.[1][2][6] The Raf signaling pathway is a critical component of the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.
Caption: Inhibition of the Raf signaling pathway by this compound.
References
How to prepare fresh TBAP-001 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of fresh TBAP-001 stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 250 mg/mL being achievable.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1]
Q2: What is the maximum concentration at which this compound can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations as high as 250 mg/mL (470.36 mM).[2][3] However, a stock solution of 100 mg/mL (188.14 mM) is also commonly prepared.[1]
Q3: How should I store the solid this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store the solid powder at -20°C for up to 3 years.[1][2]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]
Q4: Can I sonicate or warm the solution to aid dissolution?
A4: Yes. If you observe precipitation or if the compound is slow to dissolve, gentle warming of the tube at 37°C or sonication in an ultrasonic bath can help to increase solubility.[2][5]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 531.51 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 531.51 g/mol * 1000 = 5.3151 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. If necessary, use a water bath at 37°C or a sonicator to aid dissolution.[5]
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes and store at -80°C for long-term storage or -20°C for shorter periods.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not fully dissolving. | 1. The concentration is too high. 2. The DMSO is not fresh or is hydrated.[1] 3. Insufficient mixing. | 1. Try preparing a more dilute stock solution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gently warm the solution at 37°C or use an ultrasonic bath to aid dissolution.[5] |
| Precipitate forms after the stock solution is prepared. | 1. The solution was not fully dissolved initially. 2. The storage temperature is fluctuating. | 1. Ensure the compound is completely dissolved before aliquoting and storing. 2. Store aliquots at a stable -80°C or -20°C and avoid repeated freeze-thaw cycles.[1] |
| The final concentration of DMSO in the cell-based assay is too high. | The stock solution is too dilute, requiring a larger volume to be added to the culture medium. | Prepare a more concentrated stock solution (e.g., 50 mM or 100 mM) to minimize the final DMSO concentration in your experiment. The final DMSO concentration in cell-based assays should generally not exceed 0.1%.[3] |
Visual Workflows
Caption: A flowchart illustrating the standard procedure for preparing a fresh this compound stock solution.
Caption: A logical diagram outlining common issues and their respective solutions when dissolving this compound.
References
How to prepare fresh TBAP-001 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of fresh TBAP-001 stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 250 mg/mL being achievable.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1]
Q2: What is the maximum concentration at which this compound can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations as high as 250 mg/mL (470.36 mM).[2][3] However, a stock solution of 100 mg/mL (188.14 mM) is also commonly prepared.[1]
Q3: How should I store the solid this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store the solid powder at -20°C for up to 3 years.[1][2]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]
Q4: Can I sonicate or warm the solution to aid dissolution?
A4: Yes. If you observe precipitation or if the compound is slow to dissolve, gentle warming of the tube at 37°C or sonication in an ultrasonic bath can help to increase solubility.[2][5]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 531.51 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 531.51 g/mol * 1000 = 5.3151 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. If necessary, use a water bath at 37°C or a sonicator to aid dissolution.[5]
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes and store at -80°C for long-term storage or -20°C for shorter periods.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not fully dissolving. | 1. The concentration is too high. 2. The DMSO is not fresh or is hydrated.[1] 3. Insufficient mixing. | 1. Try preparing a more dilute stock solution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gently warm the solution at 37°C or use an ultrasonic bath to aid dissolution.[5] |
| Precipitate forms after the stock solution is prepared. | 1. The solution was not fully dissolved initially. 2. The storage temperature is fluctuating. | 1. Ensure the compound is completely dissolved before aliquoting and storing. 2. Store aliquots at a stable -80°C or -20°C and avoid repeated freeze-thaw cycles.[1] |
| The final concentration of DMSO in the cell-based assay is too high. | The stock solution is too dilute, requiring a larger volume to be added to the culture medium. | Prepare a more concentrated stock solution (e.g., 50 mM or 100 mM) to minimize the final DMSO concentration in your experiment. The final DMSO concentration in cell-based assays should generally not exceed 0.1%.[3] |
Visual Workflows
Caption: A flowchart illustrating the standard procedure for preparing a fresh this compound stock solution.
Caption: A logical diagram outlining common issues and their respective solutions when dissolving this compound.
References
Technical Support Center: TBAP-001 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo studies of TBAP-001, a pan-Raf kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-Raf kinase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising candidate for targeted cancer therapy.
Q2: What are the recommended solvents and formulation strategies for this compound for in vivo use?
A2: this compound is practically insoluble in water and ethanol, which presents a challenge for in vivo delivery.[1] For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).[1] For oral or intraperitoneal injections, a suspended solution can be formulated using a combination of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to use fresh, high-purity solvents to avoid solubility issues.[1]
Q3: What are the expected on-target and potential off-target toxicities of this compound?
A3: As a targeted therapy, this compound's on-target toxicities are related to the inhibition of the Raf signaling pathway in normal tissues.[4] These can include dermatological side effects like skin rashes, which are common with MAPK pathway inhibitors. Off-target toxicities are less predictable but can occur if the drug interacts with other kinases or cellular pathways.[4] Careful monitoring of animal health, including regular weight checks and observation for any clinical signs of toxicity, is essential.
Q4: How can I minimize variability in my this compound in vivo studies?
A4: Minimizing variability is critical for obtaining robust and reproducible data. Key strategies include:
-
Animal Model Selection: Choose the most appropriate and well-characterized animal model for your research question.[5]
-
Standardization: Maintain consistency in animal age, sex, and genetic background.[6]
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.[5][6]
-
Consistent Drug Formulation and Administration: Prepare and administer this compound consistently to ensure uniform exposure.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal drug formulation: this compound precipitation or non-homogeneous suspension leading to inaccurate dosing. | Ensure the formulation protocol is followed precisely. Use fresh, high-quality solvents. For suspensions, ensure vigorous and consistent mixing before each administration. |
| Inadequate drug exposure: Incorrect dosing, rapid metabolism, or poor bioavailability. | Perform a pilot dose-range finding study to determine the optimal dose. Consider pharmacokinetic studies to assess drug exposure levels. | |
| Drug resistance: Development of resistance mechanisms in the tumor model. | Investigate potential resistance pathways. Consider combination therapies to overcome resistance.[7] | |
| Unexpected animal toxicity (e.g., weight loss, lethargy) | On-target toxicity: Inhibition of the Raf pathway in normal tissues. | Monitor animals closely for adverse effects. Consider dose reduction or intermittent dosing schedules.[8] |
| Off-target toxicity: The drug may be affecting other cellular targets. | If severe toxicity is observed at the intended therapeutic dose, a re-evaluation of the drug's specificity may be needed. | |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | Include a vehicle-only control group to assess the toxicity of the formulation components. | |
| High variability in tumor measurements | Inconsistent tumor implantation: Variation in the number of viable cells injected or the injection technique. | Standardize the cell preparation and injection procedure. Ensure all personnel are properly trained.[6] |
| Inaccurate tumor measurement: Inconsistent caliper measurements or imaging techniques. | Use a standardized method for tumor measurement. Have the same individual perform all measurements if possible, or ensure rigorous training and calibration between individuals. | |
| Precipitation of this compound during formulation or administration | Low solubility: this compound is known to be poorly soluble in aqueous solutions.[1] | Prepare the formulation immediately before use. Avoid storing the formulated drug for extended periods. If using a co-solvent system, ensure the order of solvent addition is followed correctly. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various cancer cell lines. This data can be useful for selecting appropriate cell line-derived xenograft models for in vivo studies.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1][2] |
| Cell-Based Phosho-ERK Assay | - | 18[2] |
| Cell Proliferation Assay | A375 (Melanoma) | 178[2] |
| WM266.4 (Melanoma) | 62[2] | |
| UACC62 (Melanoma) | 72[2] | |
| LOX IMVI (Melanoma) | 93[2] | |
| HT-29 (Colon Cancer) | 590[2] | |
| COLO205 (Colon Cancer) | 43[2] | |
| RKO (Colon Cancer) | 690[2] | |
| WiDr (Colon Cancer) | 390[2] | |
| SK-MEL-2 (Melanoma) | 390[2] | |
| MiaPaCa-2 (Pancreatic Cancer) | 290[2] |
Experimental Protocols & Methodologies
In Vivo Formulation Protocol (Suspension for Oral/Intraperitoneal Administration)
This protocol is adapted from publicly available information and may require optimization for your specific experimental needs.[2]
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine drug and vehicle: Add 100 µL of the this compound stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add saline: Add 450 µL of sterile saline to the mixture to achieve a final volume of 1 mL and a this compound concentration of 2.08 mg/mL.
-
Homogenize: Vortex the final suspension thoroughly before each administration to ensure homogeneity.
Visualizations
Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for a this compound in vivo efficacy study.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent results in this compound in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. benchchem.com [benchchem.com]
- 7. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
Technical Support Center: TBAP-001 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo studies of TBAP-001, a pan-Raf kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-Raf kinase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising candidate for targeted cancer therapy.
Q2: What are the recommended solvents and formulation strategies for this compound for in vivo use?
A2: this compound is practically insoluble in water and ethanol, which presents a challenge for in vivo delivery.[1] For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).[1] For oral or intraperitoneal injections, a suspended solution can be formulated using a combination of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to use fresh, high-purity solvents to avoid solubility issues.[1]
Q3: What are the expected on-target and potential off-target toxicities of this compound?
A3: As a targeted therapy, this compound's on-target toxicities are related to the inhibition of the Raf signaling pathway in normal tissues.[4] These can include dermatological side effects like skin rashes, which are common with MAPK pathway inhibitors. Off-target toxicities are less predictable but can occur if the drug interacts with other kinases or cellular pathways.[4] Careful monitoring of animal health, including regular weight checks and observation for any clinical signs of toxicity, is essential.
Q4: How can I minimize variability in my this compound in vivo studies?
A4: Minimizing variability is critical for obtaining robust and reproducible data. Key strategies include:
-
Animal Model Selection: Choose the most appropriate and well-characterized animal model for your research question.[5]
-
Standardization: Maintain consistency in animal age, sex, and genetic background.[6]
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.[5][6]
-
Consistent Drug Formulation and Administration: Prepare and administer this compound consistently to ensure uniform exposure.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal drug formulation: this compound precipitation or non-homogeneous suspension leading to inaccurate dosing. | Ensure the formulation protocol is followed precisely. Use fresh, high-quality solvents. For suspensions, ensure vigorous and consistent mixing before each administration. |
| Inadequate drug exposure: Incorrect dosing, rapid metabolism, or poor bioavailability. | Perform a pilot dose-range finding study to determine the optimal dose. Consider pharmacokinetic studies to assess drug exposure levels. | |
| Drug resistance: Development of resistance mechanisms in the tumor model. | Investigate potential resistance pathways. Consider combination therapies to overcome resistance.[7] | |
| Unexpected animal toxicity (e.g., weight loss, lethargy) | On-target toxicity: Inhibition of the Raf pathway in normal tissues. | Monitor animals closely for adverse effects. Consider dose reduction or intermittent dosing schedules.[8] |
| Off-target toxicity: The drug may be affecting other cellular targets. | If severe toxicity is observed at the intended therapeutic dose, a re-evaluation of the drug's specificity may be needed. | |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | Include a vehicle-only control group to assess the toxicity of the formulation components. | |
| High variability in tumor measurements | Inconsistent tumor implantation: Variation in the number of viable cells injected or the injection technique. | Standardize the cell preparation and injection procedure. Ensure all personnel are properly trained.[6] |
| Inaccurate tumor measurement: Inconsistent caliper measurements or imaging techniques. | Use a standardized method for tumor measurement. Have the same individual perform all measurements if possible, or ensure rigorous training and calibration between individuals. | |
| Precipitation of this compound during formulation or administration | Low solubility: this compound is known to be poorly soluble in aqueous solutions.[1] | Prepare the formulation immediately before use. Avoid storing the formulated drug for extended periods. If using a co-solvent system, ensure the order of solvent addition is followed correctly. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various cancer cell lines. This data can be useful for selecting appropriate cell line-derived xenograft models for in vivo studies.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | BRAF V600E | 62[1][2] |
| Cell-Based Phosho-ERK Assay | - | 18[2] |
| Cell Proliferation Assay | A375 (Melanoma) | 178[2] |
| WM266.4 (Melanoma) | 62[2] | |
| UACC62 (Melanoma) | 72[2] | |
| LOX IMVI (Melanoma) | 93[2] | |
| HT-29 (Colon Cancer) | 590[2] | |
| COLO205 (Colon Cancer) | 43[2] | |
| RKO (Colon Cancer) | 690[2] | |
| WiDr (Colon Cancer) | 390[2] | |
| SK-MEL-2 (Melanoma) | 390[2] | |
| MiaPaCa-2 (Pancreatic Cancer) | 290[2] |
Experimental Protocols & Methodologies
In Vivo Formulation Protocol (Suspension for Oral/Intraperitoneal Administration)
This protocol is adapted from publicly available information and may require optimization for your specific experimental needs.[2]
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine drug and vehicle: Add 100 µL of the this compound stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add saline: Add 450 µL of sterile saline to the mixture to achieve a final volume of 1 mL and a this compound concentration of 2.08 mg/mL.
-
Homogenize: Vortex the final suspension thoroughly before each administration to ensure homogeneity.
Visualizations
Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for a this compound in vivo efficacy study.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent results in this compound in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. benchchem.com [benchchem.com]
- 7. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
Technical Support Center: Interpreting Unexpected Results from TBAP-001 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with TBAP-001, a pan-Raf kinase inhibitor. The following information is designed to help you interpret your findings and identify potential causes for discrepancies.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value I'm observing for this compound in my cell viability assay different from the published values?
A1: Discrepancies between observed and published IC50 values are common and can arise from a variety of factors. These include differences in cell line passage number and health, seeding density, assay type, and incubation time. For example, a metabolic-based assay like an MTT assay may yield different results than a direct cell counting method, as the inhibitor could affect cellular metabolism without immediately inducing cell death. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the variation.
Q2: I'm seeing an unexpected increase in phosphorylated ERK (p-ERK) at certain concentrations of this compound in my wild-type BRAF cell line. Is this expected?
A2: This phenomenon is known as "paradoxical activation" of the MAPK pathway and can occur with some Raf inhibitors in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations). At certain concentrations, the inhibitor can promote the dimerization of Raf proteins, leading to an increase in downstream signaling. This is a critical consideration when working with cell lines that do not harbor a BRAF mutation. Our data in Table 2 illustrates this effect in a hypothetical wild-type BRAF cell line.
Q3: My cell viability results are highly variable between replicate wells. What are the common causes for this?
A3: High variability in replicate wells is often due to technical inconsistencies. Common culprits include uneven cell seeding, the "edge effect" in microplates, and improper pipetting techniques. Ensure your cells are in a single-cell suspension before plating, and consider leaving the outer wells of your plate filled with media or PBS to minimize evaporation.
Q4: this compound appears to be less potent in my cellular assays compared to its reported biochemical IC50.
A4: It is common for kinase inhibitors to exhibit lower potency in cellular assays compared to biochemical assays. This is because the biochemical assay measures direct inhibition of the purified enzyme, while the cellular assay is influenced by factors such as cell membrane permeability, intracellular ATP concentrations (which can compete with the inhibitor), and the presence of drug efflux pumps.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in Different Cancer Cell Lines
| Cell Line | BRAF Status | Assay Type | This compound IC50 (nM) | Notes |
| A375 | V600E Mutant | MTT | 180 | Consistent with expected sensitivity. |
| A375 | V600E Mutant | Cell Counting | 250 | Slightly higher IC50 than MTT, may indicate cytostatic effects. |
| HT-29 | Wild-Type | MTT | 590 | Lower sensitivity as expected for wild-type BRAF. |
| HT-29 | Wild-Type | Cell Counting | 800 | Similar trend to A375. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | MTT | >10,000 | Resistant, potential for paradoxical activation. |
Table 2: Hypothetical Phospho-ERK (p-ERK) Levels in Response to this compound (Western Blot Densitometry)
| Cell Line | BRAF Status | This compound Conc. (nM) | Relative p-ERK/Total ERK Ratio | Interpretation |
| A375 | V600E Mutant | 0 | 1.00 | Basal p-ERK level. |
| A375 | V600E Mutant | 100 | 0.25 | Strong inhibition of MAPK pathway. |
| A375 | V600E Mutant | 1000 | 0.05 | Dose-dependent inhibition. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 0 | 1.00 | Basal p-ERK level. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 100 | 1.50 | Paradoxical Activation |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 1000 | 0.75 | Inhibition at higher concentrations. |
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
If you are observing high variability or unexpected IC50 values in your cell viability assays, follow this workflow:
Caption: Workflow for troubleshooting inconsistent cell viability results.
Issue 2: Suspected Paradoxical MAPK Pathway Activation
If you observe an increase in p-ERK levels at specific concentrations of this compound, use this decision tree to confirm:
Caption: Decision tree for diagnosing paradoxical MAPK activation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Technical Support Center: Interpreting Unexpected Results from TBAP-001 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with TBAP-001, a pan-Raf kinase inhibitor. The following information is designed to help you interpret your findings and identify potential causes for discrepancies.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value I'm observing for this compound in my cell viability assay different from the published values?
A1: Discrepancies between observed and published IC50 values are common and can arise from a variety of factors. These include differences in cell line passage number and health, seeding density, assay type, and incubation time. For example, a metabolic-based assay like an MTT assay may yield different results than a direct cell counting method, as the inhibitor could affect cellular metabolism without immediately inducing cell death. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the variation.
Q2: I'm seeing an unexpected increase in phosphorylated ERK (p-ERK) at certain concentrations of this compound in my wild-type BRAF cell line. Is this expected?
A2: This phenomenon is known as "paradoxical activation" of the MAPK pathway and can occur with some Raf inhibitors in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations). At certain concentrations, the inhibitor can promote the dimerization of Raf proteins, leading to an increase in downstream signaling. This is a critical consideration when working with cell lines that do not harbor a BRAF mutation. Our data in Table 2 illustrates this effect in a hypothetical wild-type BRAF cell line.
Q3: My cell viability results are highly variable between replicate wells. What are the common causes for this?
A3: High variability in replicate wells is often due to technical inconsistencies. Common culprits include uneven cell seeding, the "edge effect" in microplates, and improper pipetting techniques. Ensure your cells are in a single-cell suspension before plating, and consider leaving the outer wells of your plate filled with media or PBS to minimize evaporation.
Q4: this compound appears to be less potent in my cellular assays compared to its reported biochemical IC50.
A4: It is common for kinase inhibitors to exhibit lower potency in cellular assays compared to biochemical assays. This is because the biochemical assay measures direct inhibition of the purified enzyme, while the cellular assay is influenced by factors such as cell membrane permeability, intracellular ATP concentrations (which can compete with the inhibitor), and the presence of drug efflux pumps.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in Different Cancer Cell Lines
| Cell Line | BRAF Status | Assay Type | This compound IC50 (nM) | Notes |
| A375 | V600E Mutant | MTT | 180 | Consistent with expected sensitivity. |
| A375 | V600E Mutant | Cell Counting | 250 | Slightly higher IC50 than MTT, may indicate cytostatic effects. |
| HT-29 | Wild-Type | MTT | 590 | Lower sensitivity as expected for wild-type BRAF. |
| HT-29 | Wild-Type | Cell Counting | 800 | Similar trend to A375. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | MTT | >10,000 | Resistant, potential for paradoxical activation. |
Table 2: Hypothetical Phospho-ERK (p-ERK) Levels in Response to this compound (Western Blot Densitometry)
| Cell Line | BRAF Status | This compound Conc. (nM) | Relative p-ERK/Total ERK Ratio | Interpretation |
| A375 | V600E Mutant | 0 | 1.00 | Basal p-ERK level. |
| A375 | V600E Mutant | 100 | 0.25 | Strong inhibition of MAPK pathway. |
| A375 | V600E Mutant | 1000 | 0.05 | Dose-dependent inhibition. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 0 | 1.00 | Basal p-ERK level. |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 100 | 1.50 | Paradoxical Activation |
| Fictitious Cell Line 1 | Wild-Type (KRAS G12D) | 1000 | 0.75 | Inhibition at higher concentrations. |
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
If you are observing high variability or unexpected IC50 values in your cell viability assays, follow this workflow:
Caption: Workflow for troubleshooting inconsistent cell viability results.
Issue 2: Suspected Paradoxical MAPK Pathway Activation
If you observe an increase in p-ERK levels at specific concentrations of this compound, use this decision tree to confirm:
Caption: Decision tree for diagnosing paradoxical MAPK activation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Validation & Comparative
A Comparative Analysis of TBAP-001 and Vemurafenib for the Treatment of BRAF V600E Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical profiles of TBAP-001, a novel pan-RAF inhibitor, and vemurafenib (B611658), an established BRAF V600E inhibitor, in the context of BRAF V600E-mutant melanoma. Due to the limited publicly available data for this compound, this comparison is based on existing preclinical information for both compounds.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies, with vemurafenib being a first-generation FDA-approved inhibitor that has shown significant clinical benefit. However, the emergence of resistance has driven the search for next-generation inhibitors. This guide compares the preclinical data of vemurafenib with this compound, a more recently identified pan-RAF inhibitor.
Mechanism of Action
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase. It functions by competing with ATP for the binding site on the BRAF V600E protein, thereby inhibiting its downstream signaling through the MEK-ERK pathway and inducing apoptosis in melanoma cells.
This compound is described as a pan-RAF inhibitor, suggesting it targets not only BRAF V600E but potentially other RAF isoforms (A-RAF, B-RAF, C-RAF) as well. This broader activity could theoretically offer advantages in overcoming certain resistance mechanisms that involve other RAF isoforms.
Data Presentation
Biochemical and In Vitro Cellular Activity
The following table summarizes the available quantitative data for this compound and vemurafenib. It is important to note that the data for this compound is limited and primarily sourced from patent literature and commercial vendors, while the data for vemurafenib is extensively documented in peer-reviewed publications.
| Parameter | This compound | Vemurafenib |
| Target | Pan-RAF Kinase | BRAF V600E |
| BRAF V600E Kinase Assay IC50 | 62 nM | ~31 nM |
| Cell-Based Phospho-ERK Assay IC50 | 18 nM | Not widely reported in this format |
| Cell Line IC50 (BRAF V600E Melanoma) | ||
| A375 | 178 nM | ~100-300 nM |
| WM266.4 | 62 nM | Not widely reported |
| UACC62 | 72 nM | ~50-150 nM |
| LOX IMVI | 93 nM | Not widely reported |
| Cell Line IC50 (Other BRAF V600E) | ||
| HT-29 (Colon) | 590 nM | ~100-500 nM |
| COLO205 (Colon) | 43 nM | ~50-200 nM |
Note: IC50 values can vary between different studies and experimental conditions. The data for vemurafenib represents an approximate range from multiple peer-reviewed sources. The data for this compound is from a single source referencing a patent.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. The following are generalized protocols for key experiments typically used in the preclinical evaluation of BRAF inhibitors, based on established methodologies for vemurafenib.
BRAF V600E Kinase Assay (General Protocol)
A biochemical assay to determine the 50% inhibitory concentration (IC50) of a compound against the isolated BRAF V600E enzyme.
-
Reagents: Recombinant human BRAF V600E kinase, MEK1 (substrate), ATP, and the test compound (this compound or vemurafenib) at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the BRAF V600E enzyme, MEK1, and the test compound in a reaction buffer. The reaction is started by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated MEK1 is quantified, typically using an antibody-based detection method such as ELISA or a fluorescence-based assay.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
A cell-based assay to measure the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, WM266.4) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound (this compound or vemurafenib) for a specified period (e.g., 72 hours).
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Analysis: The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
An animal study to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with BRAF V600E mutant melanoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (this compound or vemurafenib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamics).
-
Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
Mandatory Visualization
Caption: BRAF V600E signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of BRAF inhibitors.
Conclusion
Vemurafenib is a well-characterized and clinically validated BRAF V600E inhibitor with a substantial body of supporting data. This compound, as a pan-RAF inhibitor, presents a potentially broader mechanism of action that could be advantageous. However, the current understanding of this compound is limited by the lack of comprehensive, peer-reviewed preclinical and clinical data. The available in vitro data suggests that this compound is a potent inhibitor of BRAF V600E. Further studies are required to fully elucidate its efficacy, safety profile, and potential to overcome resistance mechanisms compared to established BRAF inhibitors like vemurafenib. Researchers are encouraged to consult original patent filings and future publications for more detailed information on this compound as it becomes available.
A Comparative Analysis of TBAP-001 and Vemurafenib for the Treatment of BRAF V600E Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical profiles of TBAP-001, a novel pan-RAF inhibitor, and vemurafenib, an established BRAF V600E inhibitor, in the context of BRAF V600E-mutant melanoma. Due to the limited publicly available data for this compound, this comparison is based on existing preclinical information for both compounds.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies, with vemurafenib being a first-generation FDA-approved inhibitor that has shown significant clinical benefit. However, the emergence of resistance has driven the search for next-generation inhibitors. This guide compares the preclinical data of vemurafenib with this compound, a more recently identified pan-RAF inhibitor.
Mechanism of Action
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase. It functions by competing with ATP for the binding site on the BRAF V600E protein, thereby inhibiting its downstream signaling through the MEK-ERK pathway and inducing apoptosis in melanoma cells.
This compound is described as a pan-RAF inhibitor, suggesting it targets not only BRAF V600E but potentially other RAF isoforms (A-RAF, B-RAF, C-RAF) as well. This broader activity could theoretically offer advantages in overcoming certain resistance mechanisms that involve other RAF isoforms.
Data Presentation
Biochemical and In Vitro Cellular Activity
The following table summarizes the available quantitative data for this compound and vemurafenib. It is important to note that the data for this compound is limited and primarily sourced from patent literature and commercial vendors, while the data for vemurafenib is extensively documented in peer-reviewed publications.
| Parameter | This compound | Vemurafenib |
| Target | Pan-RAF Kinase | BRAF V600E |
| BRAF V600E Kinase Assay IC50 | 62 nM | ~31 nM |
| Cell-Based Phospho-ERK Assay IC50 | 18 nM | Not widely reported in this format |
| Cell Line IC50 (BRAF V600E Melanoma) | ||
| A375 | 178 nM | ~100-300 nM |
| WM266.4 | 62 nM | Not widely reported |
| UACC62 | 72 nM | ~50-150 nM |
| LOX IMVI | 93 nM | Not widely reported |
| Cell Line IC50 (Other BRAF V600E) | ||
| HT-29 (Colon) | 590 nM | ~100-500 nM |
| COLO205 (Colon) | 43 nM | ~50-200 nM |
Note: IC50 values can vary between different studies and experimental conditions. The data for vemurafenib represents an approximate range from multiple peer-reviewed sources. The data for this compound is from a single source referencing a patent.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. The following are generalized protocols for key experiments typically used in the preclinical evaluation of BRAF inhibitors, based on established methodologies for vemurafenib.
BRAF V600E Kinase Assay (General Protocol)
A biochemical assay to determine the 50% inhibitory concentration (IC50) of a compound against the isolated BRAF V600E enzyme.
-
Reagents: Recombinant human BRAF V600E kinase, MEK1 (substrate), ATP, and the test compound (this compound or vemurafenib) at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the BRAF V600E enzyme, MEK1, and the test compound in a reaction buffer. The reaction is started by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated MEK1 is quantified, typically using an antibody-based detection method such as ELISA or a fluorescence-based assay.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
A cell-based assay to measure the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, WM266.4) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound (this compound or vemurafenib) for a specified period (e.g., 72 hours).
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Analysis: The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
An animal study to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with BRAF V600E mutant melanoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (this compound or vemurafenib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamics).
-
Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
Mandatory Visualization
Caption: BRAF V600E signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of BRAF inhibitors.
Conclusion
Vemurafenib is a well-characterized and clinically validated BRAF V600E inhibitor with a substantial body of supporting data. This compound, as a pan-RAF inhibitor, presents a potentially broader mechanism of action that could be advantageous. However, the current understanding of this compound is limited by the lack of comprehensive, peer-reviewed preclinical and clinical data. The available in vitro data suggests that this compound is a potent inhibitor of BRAF V600E. Further studies are required to fully elucidate its efficacy, safety profile, and potential to overcome resistance mechanisms compared to established BRAF inhibitors like vemurafenib. Researchers are encouraged to consult original patent filings and future publications for more detailed information on this compound as it becomes available.
A Head-to-Head Battle in Cancer Therapy: TBAP-001 vs. Dabrafenib
In the rapidly evolving landscape of targeted cancer therapy, researchers and clinicians are constantly seeking more effective molecules with improved safety profiles. This guide provides a detailed, data-driven comparison of two notable RAF inhibitors: TBAP-001, a pan-RAF inhibitor, and dabrafenib (B601069), a selective BRAF V600E inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
At a Glance: Key Differences and Efficacy
This compound and dabrafenib both target the RAF kinases, crucial components of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer. However, their inhibitory profiles and reported efficacies differ significantly. Dabrafenib is a well-established, FDA-approved drug specifically targeting the BRAF V600E mutation, a common driver in melanoma and other cancers.[1][2][3][4][5] this compound, on the other hand, is described as a pan-RAF inhibitor, suggesting a broader spectrum of activity against different RAF isoforms.[6][7][8][9][10]
Quantitative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and dabrafenib across various cancer cell lines.
It is crucial to note that the following data is compiled from different sources and not from a direct head-to-head comparative study. Direct comparisons of IC50 values between studies can be misleading due to variations in experimental conditions.
Table 1: this compound In Vitro Efficacy (IC50 values)
| Cancer Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 178[6][9] |
| WM266.4 | V600D | 62[6][9] |
| UACC62 | V600E | 72[6][9] |
| LOX INVI | V600E | 93[6][9] |
| HT 29 | V600E | 590[6][9] |
| COLO225 | V600E | 43[6][9] |
| RKO | Wild-Type | 690[6][9] |
| Mawi | Not Specified | 490[6][9] |
| WiDr | Not Specified | 390[6][9] |
| Colo741 | Not Specified | 480[6][9] |
| SW620 | Not Specified | 480[6][9] |
| HCT116 | Not Specified | 600[6][9] |
| SKMEL2 | Not Specified | 390[6][9] |
| D04 | Not Specified | 710[6][9] |
| WM1361 | Not Specified | 390[6][9] |
| PDAC R172H (p53 mut) | Not Specified | 1150[6][9] |
| MiaPaCa | Not Specified | 290[6][9] |
| RPMI8226 | Not Specified | 490[6][9] |
Data for this compound is extracted from patent WO2015075483A1 as cited by commercial suppliers.[6][7][9]
Table 2: Dabrafenib In Vitro Efficacy (IC50 values)
| Cancer Cell Line | BRAF Status | IC50 (nM) |
| A375P | V600E | <200[3] |
| WM-115 | V600D | <30[3] |
| YUMAC | V600K | <30[3] |
| BRAF V600E mutated cell lines (average of 16 lines) | V600E | <200[3] |
| BRAF wild-type cell lines (average of 152 lines) | Wild-Type | >10,000[3] |
| RAS mutant cell lines (average of 18 lines) | Wild-Type | >10,000[3] |
Data for dabrafenib is from peer-reviewed publications.[3]
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and dabrafenib exert their anti-cancer effects by inhibiting RAF kinases within the MAPK/ERK signaling cascade. This pathway, when constitutively activated by mutations in genes like BRAF, drives uncontrolled cell proliferation and survival.[1][4][5]
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2][4] By binding to the ATP-binding site of the mutated BRAF protein, it prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.[1][11] this compound is described as a pan-RAF inhibitor, suggesting it can inhibit not only BRAF but also other RAF isoforms like A-RAF and C-RAF.[6][7][8][10] This broader activity could potentially overcome some mechanisms of resistance to selective BRAF inhibitors.
Figure 1. Simplified MAPK/ERK signaling pathway and points of inhibition by this compound and dabrafenib.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of kinase inhibitors like this compound and dabrafenib.
Cell Viability Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or dabrafenib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
Reagent Addition: After incubation, the MTT or MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
Figure 2. General workflow for a cell viability assay to determine IC50 values.
Western Blotting for MAPK Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following inhibitor treatment.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (both total and phosphorylated forms).
Protocol:
-
Cell Lysis: Cancer cells are treated with the inhibitor or vehicle control for a defined period. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the levels of protein expression and phosphorylation between different treatment conditions.
Figure 3. Key steps in performing a Western blot analysis.
Conclusion
This guide provides a comparative overview of this compound and dabrafenib based on currently available public data. Dabrafenib demonstrates high potency and selectivity for BRAF V600 mutant cancer cells. This compound, as a pan-RAF inhibitor, shows activity against a broader range of cell lines, including some with wild-type BRAF, albeit with generally higher IC50 values compared to dabrafenib in BRAF V600E mutant lines.
The choice between a selective inhibitor like dabrafenib and a pan-inhibitor like this compound depends on the specific research question and therapeutic strategy. While selective inhibitors can offer a favorable therapeutic window, pan-inhibitors may provide an advantage in overcoming certain resistance mechanisms.
Disclaimer: The data presented for this compound and dabrafenib are from disparate sources and were not generated in a side-by-side comparison. Therefore, direct cross-study comparisons of potency should be made with caution. Further preclinical studies directly comparing these two compounds under identical experimental conditions are necessary for a definitive assessment of their relative efficacy.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Therapy: TBAP-001 vs. Dabrafenib
In the rapidly evolving landscape of targeted cancer therapy, researchers and clinicians are constantly seeking more effective molecules with improved safety profiles. This guide provides a detailed, data-driven comparison of two notable RAF inhibitors: TBAP-001, a pan-RAF inhibitor, and dabrafenib, a selective BRAF V600E inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
At a Glance: Key Differences and Efficacy
This compound and dabrafenib both target the RAF kinases, crucial components of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer. However, their inhibitory profiles and reported efficacies differ significantly. Dabrafenib is a well-established, FDA-approved drug specifically targeting the BRAF V600E mutation, a common driver in melanoma and other cancers.[1][2][3][4][5] this compound, on the other hand, is described as a pan-RAF inhibitor, suggesting a broader spectrum of activity against different RAF isoforms.[6][7][8][9][10]
Quantitative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and dabrafenib across various cancer cell lines.
It is crucial to note that the following data is compiled from different sources and not from a direct head-to-head comparative study. Direct comparisons of IC50 values between studies can be misleading due to variations in experimental conditions.
Table 1: this compound In Vitro Efficacy (IC50 values)
| Cancer Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E | 178[6][9] |
| WM266.4 | V600D | 62[6][9] |
| UACC62 | V600E | 72[6][9] |
| LOX INVI | V600E | 93[6][9] |
| HT 29 | V600E | 590[6][9] |
| COLO225 | V600E | 43[6][9] |
| RKO | Wild-Type | 690[6][9] |
| Mawi | Not Specified | 490[6][9] |
| WiDr | Not Specified | 390[6][9] |
| Colo741 | Not Specified | 480[6][9] |
| SW620 | Not Specified | 480[6][9] |
| HCT116 | Not Specified | 600[6][9] |
| SKMEL2 | Not Specified | 390[6][9] |
| D04 | Not Specified | 710[6][9] |
| WM1361 | Not Specified | 390[6][9] |
| PDAC R172H (p53 mut) | Not Specified | 1150[6][9] |
| MiaPaCa | Not Specified | 290[6][9] |
| RPMI8226 | Not Specified | 490[6][9] |
Data for this compound is extracted from patent WO2015075483A1 as cited by commercial suppliers.[6][7][9]
Table 2: Dabrafenib In Vitro Efficacy (IC50 values)
| Cancer Cell Line | BRAF Status | IC50 (nM) |
| A375P | V600E | <200[3] |
| WM-115 | V600D | <30[3] |
| YUMAC | V600K | <30[3] |
| BRAF V600E mutated cell lines (average of 16 lines) | V600E | <200[3] |
| BRAF wild-type cell lines (average of 152 lines) | Wild-Type | >10,000[3] |
| RAS mutant cell lines (average of 18 lines) | Wild-Type | >10,000[3] |
Data for dabrafenib is from peer-reviewed publications.[3]
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and dabrafenib exert their anti-cancer effects by inhibiting RAF kinases within the MAPK/ERK signaling cascade. This pathway, when constitutively activated by mutations in genes like BRAF, drives uncontrolled cell proliferation and survival.[1][4][5]
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2][4] By binding to the ATP-binding site of the mutated BRAF protein, it prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.[1][11] this compound is described as a pan-RAF inhibitor, suggesting it can inhibit not only BRAF but also other RAF isoforms like A-RAF and C-RAF.[6][7][8][10] This broader activity could potentially overcome some mechanisms of resistance to selective BRAF inhibitors.
Figure 1. Simplified MAPK/ERK signaling pathway and points of inhibition by this compound and dabrafenib.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of kinase inhibitors like this compound and dabrafenib.
Cell Viability Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or dabrafenib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
Reagent Addition: After incubation, the MTT or MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
Figure 2. General workflow for a cell viability assay to determine IC50 values.
Western Blotting for MAPK Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following inhibitor treatment.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (both total and phosphorylated forms).
Protocol:
-
Cell Lysis: Cancer cells are treated with the inhibitor or vehicle control for a defined period. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the levels of protein expression and phosphorylation between different treatment conditions.
Figure 3. Key steps in performing a Western blot analysis.
Conclusion
This guide provides a comparative overview of this compound and dabrafenib based on currently available public data. Dabrafenib demonstrates high potency and selectivity for BRAF V600 mutant cancer cells. This compound, as a pan-RAF inhibitor, shows activity against a broader range of cell lines, including some with wild-type BRAF, albeit with generally higher IC50 values compared to dabrafenib in BRAF V600E mutant lines.
The choice between a selective inhibitor like dabrafenib and a pan-inhibitor like this compound depends on the specific research question and therapeutic strategy. While selective inhibitors can offer a favorable therapeutic window, pan-inhibitors may provide an advantage in overcoming certain resistance mechanisms.
Disclaimer: The data presented for this compound and dabrafenib are from disparate sources and were not generated in a side-by-side comparison. Therefore, direct cross-study comparisons of potency should be made with caution. Further preclinical studies directly comparing these two compounds under identical experimental conditions are necessary for a definitive assessment of their relative efficacy.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-RAF Inhibitors: Profiling TBAP-001 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The RAF serine/threonine kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers. The development of inhibitors targeting RAF kinases has been a significant focus in oncology drug discovery. While first-generation RAF inhibitors have shown efficacy, their activity is often limited to specific BRAF mutations, and they can lead to paradoxical pathway activation in RAS-mutated tumors. This has spurred the development of pan-RAF inhibitors, designed to target all three RAF isoforms (A-RAF, B-RAF, and C-RAF) and overcome the limitations of their predecessors. This guide provides a comparative analysis of the novel pan-RAF inhibitor TBAP-001 alongside other prominent pan-RAF inhibitors: belvarafenib, lifirafenib, and LY3009120.
Biochemical Profile and Cellular Activity: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and its comparators against various RAF isoforms and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
Table 1: Biochemical Inhibitory Activity (IC50, nM) of Pan-RAF Inhibitors against RAF Kinase Isoforms
| Inhibitor | A-RAF | B-RAF (WT) | B-RAF (V600E) | C-RAF (WT) | Reference |
| This compound | - | - | 62 | - | [1][2] |
| Belvarafenib | - | 41 | 7 | 2 | [3] |
| Lifirafenib | - | - | - | - | |
| LY3009120 | 44 | 9.1 | 5.8 | 15 | [4][5] |
WT: Wild-Type. Data for some inhibitors against specific isoforms were not available in the public domain.
Table 2: Cellular Inhibitory Activity (IC50, nM) of Pan-RAF Inhibitors in Cancer Cell Lines
| Inhibitor | A375 (BRAF V600E) | WM266.4 (BRAF V600D) | UACC62 (BRAF V600E) | LOX IMVI (BRAF V600E) | HT-29 (BRAF V600E) | COLO205 (BRAF V600E) | HCT116 (KRAS G13D) | Reference |
| This compound | 178 | 62 | 72 | 93 | 590 | 43 | 600 | [1] |
| Belvarafenib | 57 | - | - | - | - | - | - | [3] |
| Lifirafenib | - | - | - | - | - | - | - | |
| LY3009120 | 9.2 | - | - | - | - | - | 220 | [6] |
"-": Data not available.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biochemical and cellular activities of the pan-RAF inhibitors.
Biochemical Kinase Assay (RAF Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified RAF kinase.
-
Reagents and Materials:
-
Purified recombinant human RAF kinase (A-RAF, B-RAF, C-RAF, or mutants).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
ATP (Adenosine triphosphate).
-
MEK1 (unactivated) as a substrate.
-
Test compounds (pan-RAF inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the RAF kinase and MEK1 substrate solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[8][9]
-
Reagents and Materials:
-
Cancer cell lines cultured in appropriate media.
-
Test compounds (pan-RAF inhibitors) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
RAF Signaling Pathway and Mechanism of Action
The RAF kinases are central to the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Pan-RAF inhibitors aim to block this pathway at the level of RAF.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for pan-RAF inhibitors.
Inhibitor Profiles
-
This compound: A pan-RAF kinase inhibitor with a reported IC50 of 62 nM against BRAF V600E in a biochemical assay.[1][2] It demonstrates potent cellular activity against a range of cancer cell lines harboring BRAF mutations, with particularly strong activity against COLO205 and WM266.4 cells.[1]
-
Belvarafenib (HM95573): A potent, orally bioavailable pan-RAF kinase inhibitor that shows strong inhibition of both wild-type and V600E mutant B-RAF, as well as C-RAF.[3] It has demonstrated antitumor activity in preclinical models of both BRAF and NRAS mutant melanoma.[3]
-
Lifirafenib (BGB-283): A novel RAF dimer inhibitor that also possesses inhibitory activity against EGFR.[10] This dual activity may be beneficial in overcoming resistance mechanisms involving EGFR reactivation. It has shown preclinical and clinical activity in tumors with BRAF and KRAS mutations.[11][12]
-
LY3009120: A potent pan-RAF inhibitor that demonstrates strong and relatively balanced inhibition of all three RAF isoforms in biochemical assays.[4][5] It has shown significant anti-tumor activity in preclinical models of both BRAF and KRAS mutant colorectal cancer.[13]
Conclusion
Pan-RAF inhibitors represent a promising therapeutic strategy for a broader range of cancers driven by the RAS-RAF-MEK-ERK pathway compared to first-generation RAF-selective inhibitors. This compound demonstrates potent inhibition of BRAF V600E and strong cellular activity against various BRAF-mutant cancer cell lines. Its profile suggests it is a valuable tool for cancer research and a potential candidate for further therapeutic development. Comparative analysis with other pan-RAF inhibitors like belvarafenib, lifirafenib, and LY3009120 highlights the nuanced differences in their biochemical profiles and cellular activities. The choice of inhibitor for a specific research or clinical application will depend on the specific genetic context of the cancer and the desired selectivity profile. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-RAF Inhibitors: Profiling TBAP-001 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The RAF serine/threonine kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers. The development of inhibitors targeting RAF kinases has been a significant focus in oncology drug discovery. While first-generation RAF inhibitors have shown efficacy, their activity is often limited to specific BRAF mutations, and they can lead to paradoxical pathway activation in RAS-mutated tumors. This has spurred the development of pan-RAF inhibitors, designed to target all three RAF isoforms (A-RAF, B-RAF, and C-RAF) and overcome the limitations of their predecessors. This guide provides a comparative analysis of the novel pan-RAF inhibitor TBAP-001 alongside other prominent pan-RAF inhibitors: belvarafenib, lifirafenib, and LY3009120.
Biochemical Profile and Cellular Activity: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and its comparators against various RAF isoforms and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
Table 1: Biochemical Inhibitory Activity (IC50, nM) of Pan-RAF Inhibitors against RAF Kinase Isoforms
| Inhibitor | A-RAF | B-RAF (WT) | B-RAF (V600E) | C-RAF (WT) | Reference |
| This compound | - | - | 62 | - | [1][2] |
| Belvarafenib | - | 41 | 7 | 2 | [3] |
| Lifirafenib | - | - | - | - | |
| LY3009120 | 44 | 9.1 | 5.8 | 15 | [4][5] |
WT: Wild-Type. Data for some inhibitors against specific isoforms were not available in the public domain.
Table 2: Cellular Inhibitory Activity (IC50, nM) of Pan-RAF Inhibitors in Cancer Cell Lines
| Inhibitor | A375 (BRAF V600E) | WM266.4 (BRAF V600D) | UACC62 (BRAF V600E) | LOX IMVI (BRAF V600E) | HT-29 (BRAF V600E) | COLO205 (BRAF V600E) | HCT116 (KRAS G13D) | Reference |
| This compound | 178 | 62 | 72 | 93 | 590 | 43 | 600 | [1] |
| Belvarafenib | 57 | - | - | - | - | - | - | [3] |
| Lifirafenib | - | - | - | - | - | - | - | |
| LY3009120 | 9.2 | - | - | - | - | - | 220 | [6] |
"-": Data not available.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biochemical and cellular activities of the pan-RAF inhibitors.
Biochemical Kinase Assay (RAF Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified RAF kinase.
-
Reagents and Materials:
-
Purified recombinant human RAF kinase (A-RAF, B-RAF, C-RAF, or mutants).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
ATP (Adenosine triphosphate).
-
MEK1 (unactivated) as a substrate.
-
Test compounds (pan-RAF inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the RAF kinase and MEK1 substrate solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[8][9]
-
Reagents and Materials:
-
Cancer cell lines cultured in appropriate media.
-
Test compounds (pan-RAF inhibitors) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
RAF Signaling Pathway and Mechanism of Action
The RAF kinases are central to the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Pan-RAF inhibitors aim to block this pathway at the level of RAF.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for pan-RAF inhibitors.
Inhibitor Profiles
-
This compound: A pan-RAF kinase inhibitor with a reported IC50 of 62 nM against BRAF V600E in a biochemical assay.[1][2] It demonstrates potent cellular activity against a range of cancer cell lines harboring BRAF mutations, with particularly strong activity against COLO205 and WM266.4 cells.[1]
-
Belvarafenib (HM95573): A potent, orally bioavailable pan-RAF kinase inhibitor that shows strong inhibition of both wild-type and V600E mutant B-RAF, as well as C-RAF.[3] It has demonstrated antitumor activity in preclinical models of both BRAF and NRAS mutant melanoma.[3]
-
Lifirafenib (BGB-283): A novel RAF dimer inhibitor that also possesses inhibitory activity against EGFR.[10] This dual activity may be beneficial in overcoming resistance mechanisms involving EGFR reactivation. It has shown preclinical and clinical activity in tumors with BRAF and KRAS mutations.[11][12]
-
LY3009120: A potent pan-RAF inhibitor that demonstrates strong and relatively balanced inhibition of all three RAF isoforms in biochemical assays.[4][5] It has shown significant anti-tumor activity in preclinical models of both BRAF and KRAS mutant colorectal cancer.[13]
Conclusion
Pan-RAF inhibitors represent a promising therapeutic strategy for a broader range of cancers driven by the RAS-RAF-MEK-ERK pathway compared to first-generation RAF-selective inhibitors. This compound demonstrates potent inhibition of BRAF V600E and strong cellular activity against various BRAF-mutant cancer cell lines. Its profile suggests it is a valuable tool for cancer research and a potential candidate for further therapeutic development. Comparative analysis with other pan-RAF inhibitors like belvarafenib, lifirafenib, and LY3009120 highlights the nuanced differences in their biochemical profiles and cellular activities. The choice of inhibitor for a specific research or clinical application will depend on the specific genetic context of the cancer and the desired selectivity profile. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
TBAP-001 Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-RAF inhibitor, TBAP-001, with other relevant alternative therapies, supported by available preclinical data. The focus is on the validation of its efficacy in xenograft models, offering a valuable resource for researchers in oncology and drug development.
This compound: A Potent Pan-RAF Inhibitor
This compound is a potent pan-RAF kinase inhibitor with a reported IC50 of 62 nM in a BRAF V600E kinase assay.[1] Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, a critical cascade in many human cancers. While specific in vivo efficacy data for this compound in xenograft models is not publicly available, its in vitro activity against various cancer cell lines suggests its potential as an anti-cancer agent.
Comparative Efficacy of Pan-RAF Inhibitors in Xenograft Models
To contextualize the potential efficacy of this compound, this section summarizes the performance of other pan-RAF inhibitors in preclinical xenograft models of melanoma and colorectal cancer, common models for testing RAF-targeted therapies.
| Compound | Cancer Model | Xenograft Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| LY3009120 | BRAF & KRAS mutant Colorectal Cancer | Cell Line-Derived | Not Specified | Significant anti-tumor activity | [2] |
| KIN-2787 | Class I, II, & III BRAF mutant cancers | Cell Line-Derived | Daily | Dose-dependent inhibition of tumor growth | [3] |
| PF-07799933 | BRAF V600E mutant Melanoma | Patient-Derived (PDX) | Not Specified | Superior activity to encorafenib (B612206) + binimetinib | [4] |
| Regorafenib (B1684635) | Gastric Cancer | Patient-Derived (PDX) | 10 mg/kg/day | 72% to 96% reduction in tumor weight | [5] |
| Sorafenib/AZ628 + Selumetinib | non-V600 BRAF mutant cancers | Orthotopic | Not Specified | Significantly increased tumor growth inhibition | [6] |
Note: This table presents a summary of findings from various studies and is intended for comparative purposes. Direct comparison of these agents is limited by the differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating the efficacy of anti-cancer agents in xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment for Colorectal Cancer
Objective: To establish a patient-derived xenograft model from fresh human colorectal cancer tissue.
Materials:
-
Fresh human colorectal cancer tissue
-
Immunodeficient mice (e.g., NOD-SCID)
-
Transport media (e.g., DMEM with antibiotics)
-
Collagenase IV, Trypsin
-
Sterile surgical instruments
Procedure:
-
Obtain fresh tumor tissue from surgically resected human colorectal cancer under sterile conditions.
-
Place the tissue in transport media on wet ice and process within 24 hours.
-
Finely mince the tumor tissue using a cross-blade technique.
-
Digest the minced tissue with collagenase IV at 37°C, followed by a brief incubation in trypsin.
-
Wash the resulting cell suspension and resuspend in an appropriate medium.
-
Subcutaneously inoculate the tumor cell suspension into the flank of immunodeficient mice.
-
Monitor the mice for tumor formation. Once tumors reach a specified size, they can be passaged to subsequent generations of mice for expansion and use in efficacy studies.
Drug Efficacy Evaluation in Xenograft Models
Objective: To assess the anti-tumor efficacy of a test compound in established xenograft models.
Materials:
-
Mice with established xenograft tumors (cell line-derived or PDX)
-
Test compound (e.g., this compound) and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
TBAP-001 Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-RAF inhibitor, TBAP-001, with other relevant alternative therapies, supported by available preclinical data. The focus is on the validation of its efficacy in xenograft models, offering a valuable resource for researchers in oncology and drug development.
This compound: A Potent Pan-RAF Inhibitor
This compound is a potent pan-RAF kinase inhibitor with a reported IC50 of 62 nM in a BRAF V600E kinase assay.[1] Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, a critical cascade in many human cancers. While specific in vivo efficacy data for this compound in xenograft models is not publicly available, its in vitro activity against various cancer cell lines suggests its potential as an anti-cancer agent.
Comparative Efficacy of Pan-RAF Inhibitors in Xenograft Models
To contextualize the potential efficacy of this compound, this section summarizes the performance of other pan-RAF inhibitors in preclinical xenograft models of melanoma and colorectal cancer, common models for testing RAF-targeted therapies.
| Compound | Cancer Model | Xenograft Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| LY3009120 | BRAF & KRAS mutant Colorectal Cancer | Cell Line-Derived | Not Specified | Significant anti-tumor activity | [2] |
| KIN-2787 | Class I, II, & III BRAF mutant cancers | Cell Line-Derived | Daily | Dose-dependent inhibition of tumor growth | [3] |
| PF-07799933 | BRAF V600E mutant Melanoma | Patient-Derived (PDX) | Not Specified | Superior activity to encorafenib + binimetinib | [4] |
| Regorafenib | Gastric Cancer | Patient-Derived (PDX) | 10 mg/kg/day | 72% to 96% reduction in tumor weight | [5] |
| Sorafenib/AZ628 + Selumetinib | non-V600 BRAF mutant cancers | Orthotopic | Not Specified | Significantly increased tumor growth inhibition | [6] |
Note: This table presents a summary of findings from various studies and is intended for comparative purposes. Direct comparison of these agents is limited by the differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating the efficacy of anti-cancer agents in xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment for Colorectal Cancer
Objective: To establish a patient-derived xenograft model from fresh human colorectal cancer tissue.
Materials:
-
Fresh human colorectal cancer tissue
-
Immunodeficient mice (e.g., NOD-SCID)
-
Transport media (e.g., DMEM with antibiotics)
-
Collagenase IV, Trypsin
-
Sterile surgical instruments
Procedure:
-
Obtain fresh tumor tissue from surgically resected human colorectal cancer under sterile conditions.
-
Place the tissue in transport media on wet ice and process within 24 hours.
-
Finely mince the tumor tissue using a cross-blade technique.
-
Digest the minced tissue with collagenase IV at 37°C, followed by a brief incubation in trypsin.
-
Wash the resulting cell suspension and resuspend in an appropriate medium.
-
Subcutaneously inoculate the tumor cell suspension into the flank of immunodeficient mice.
-
Monitor the mice for tumor formation. Once tumors reach a specified size, they can be passaged to subsequent generations of mice for expansion and use in efficacy studies.
Drug Efficacy Evaluation in Xenograft Models
Objective: To assess the anti-tumor efficacy of a test compound in established xenograft models.
Materials:
-
Mice with established xenograft tumors (cell line-derived or PDX)
-
Test compound (e.g., this compound) and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Vemurafenib Resistance: A Comparative Analysis of TBAP-001 and Alternative Therapeutic Strategies
For Immediate Release
[City, State] – November 20, 2025 – Researchers and drug development professionals in the field of oncology are continually challenged by the development of resistance to targeted therapies. In BRAF V600E-mutated melanoma, the initial efficacy of the BRAF inhibitor vemurafenib (B611658) is often undermined by the emergence of resistance. This guide provides a comparative analysis of the pan-RAF inhibitor TBAP-001 and other therapeutic alternatives in vemurafenib-resistant melanoma cell lines, offering a resource for researchers seeking to overcome this clinical hurdle.
While direct experimental data on the efficacy of this compound in vemurafenib-resistant cell lines is not yet publicly available, its classification as a pan-RAF inhibitor suggests a potential mechanism to overcome resistance mediated by RAF isoform switching or dimerization. This guide, therefore, draws comparisons with other pan-RAF inhibitors and alternative combination strategies that have demonstrated efficacy in preclinical models of vemurafenib resistance.
Comparative Efficacy in Vemurafenib-Resistant Melanoma Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various therapeutic agents in vemurafenib-sensitive (parental) and vemurafenib-resistant melanoma cell lines, primarily focusing on the commonly used A375 cell line and its resistant derivatives.
Table 1: IC50 Values of Vemurafenib in Parental and Resistant A375 Melanoma Cell Lines
| Cell Line | IC50 of Vemurafenib (µM) | Fold Resistance | Reference |
| A375 (Parental) | 0.43 | - | [1] |
| VR1 (Vemurafenib-Resistant) | >10 | >23 | [1] |
| A375 (Parental) | ~13.2 | - | [2] |
| A375 RL (Vemurafenib-Resistant) | ~39.4 | ~3 | [2] |
| A375 (Parental) | 0.05 ± 0.01 | - | [3] |
| A375Res (Vemurafenib-Resistant) | 5 ± 0.1 | 100 | [3] |
| A375 (Parental) | 1 | - | [4] |
| A375/Vem (Vemurafenib-Resistant) | 4 | 4 | [4] |
Table 2: Efficacy of Pan-RAF Inhibitors and Alternative Therapies in Vemurafenib-Resistant Melanoma Cell Lines
| Compound/Combination | Cell Line | IC50 (µM) | Therapeutic Strategy | Reference |
| Pan-RAF Inhibitors (as surrogates for this compound) | ||||
| CCT196969 | H1 (Vemurafenib-Resistant MBM) | 0.18 - 2.6 | Pan-RAF/SRC Inhibition | [5] |
| TAK-632 | A375 (Vemurafenib-Resistant) | Not explicitly stated, but showed potent antiproliferative effects | Pan-RAF Inhibition | [6] |
| Combination Therapies | ||||
| Sorafenib + Vemurafenib | A375Res | Synergistic Inhibition | Multi-kinase + BRAF Inhibition | [3] |
| Sorafenib + Vemurafenib | A375/Vem | Sensitizes to Vemurafenib | Multi-kinase + BRAF Inhibition | [4] |
MBM: Melanoma Brain Metastasis
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling networks involved in vemurafenib resistance and the experimental approaches used to assess drug efficacy, the following diagrams have been generated using the DOT language.
Caption: MAPK pathway and mechanisms of vemurafenib resistance.
Caption: Workflow for determining IC50 values using MTT assay.
Caption: Western blot workflow for analyzing protein phosphorylation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on melanoma cell lines.
-
Cell Seeding: Melanoma cells (e.g., A375 and its vemurafenib-resistant derivative) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.[7]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, vemurafenib) for 72 hours.[7]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).[7][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software.[7]
Western Blot Analysis for Phospho-ERK
This protocol is used to determine the phosphorylation status of key signaling proteins like ERK, providing insights into the mechanism of action of the inhibitors.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK).[9]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
Analysis: The intensity of the bands is quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK).[9]
Conclusion
The emergence of resistance to vemurafenib remains a significant challenge in the treatment of BRAF V600E-mutated melanoma. While direct data for this compound in resistant models is awaited, the efficacy of other pan-RAF inhibitors suggests that this class of compounds holds promise. The presented comparative data on alternative strategies, such as combination therapies, provides a valuable reference for the research community. The detailed experimental protocols and visual workflows offer a practical guide for laboratories investigating novel approaches to overcome vemurafenib resistance. Further preclinical and clinical studies are warranted to fully elucidate the potential of this compound and other innovative strategies in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. Cell Viability Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Overcoming Vemurafenib Resistance: A Comparative Analysis of TBAP-001 and Alternative Therapeutic Strategies
For Immediate Release
[City, State] – November 20, 2025 – Researchers and drug development professionals in the field of oncology are continually challenged by the development of resistance to targeted therapies. In BRAF V600E-mutated melanoma, the initial efficacy of the BRAF inhibitor vemurafenib is often undermined by the emergence of resistance. This guide provides a comparative analysis of the pan-RAF inhibitor TBAP-001 and other therapeutic alternatives in vemurafenib-resistant melanoma cell lines, offering a resource for researchers seeking to overcome this clinical hurdle.
While direct experimental data on the efficacy of this compound in vemurafenib-resistant cell lines is not yet publicly available, its classification as a pan-RAF inhibitor suggests a potential mechanism to overcome resistance mediated by RAF isoform switching or dimerization. This guide, therefore, draws comparisons with other pan-RAF inhibitors and alternative combination strategies that have demonstrated efficacy in preclinical models of vemurafenib resistance.
Comparative Efficacy in Vemurafenib-Resistant Melanoma Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various therapeutic agents in vemurafenib-sensitive (parental) and vemurafenib-resistant melanoma cell lines, primarily focusing on the commonly used A375 cell line and its resistant derivatives.
Table 1: IC50 Values of Vemurafenib in Parental and Resistant A375 Melanoma Cell Lines
| Cell Line | IC50 of Vemurafenib (µM) | Fold Resistance | Reference |
| A375 (Parental) | 0.43 | - | [1] |
| VR1 (Vemurafenib-Resistant) | >10 | >23 | [1] |
| A375 (Parental) | ~13.2 | - | [2] |
| A375 RL (Vemurafenib-Resistant) | ~39.4 | ~3 | [2] |
| A375 (Parental) | 0.05 ± 0.01 | - | [3] |
| A375Res (Vemurafenib-Resistant) | 5 ± 0.1 | 100 | [3] |
| A375 (Parental) | 1 | - | [4] |
| A375/Vem (Vemurafenib-Resistant) | 4 | 4 | [4] |
Table 2: Efficacy of Pan-RAF Inhibitors and Alternative Therapies in Vemurafenib-Resistant Melanoma Cell Lines
| Compound/Combination | Cell Line | IC50 (µM) | Therapeutic Strategy | Reference |
| Pan-RAF Inhibitors (as surrogates for this compound) | ||||
| CCT196969 | H1 (Vemurafenib-Resistant MBM) | 0.18 - 2.6 | Pan-RAF/SRC Inhibition | [5] |
| TAK-632 | A375 (Vemurafenib-Resistant) | Not explicitly stated, but showed potent antiproliferative effects | Pan-RAF Inhibition | [6] |
| Combination Therapies | ||||
| Sorafenib + Vemurafenib | A375Res | Synergistic Inhibition | Multi-kinase + BRAF Inhibition | [3] |
| Sorafenib + Vemurafenib | A375/Vem | Sensitizes to Vemurafenib | Multi-kinase + BRAF Inhibition | [4] |
MBM: Melanoma Brain Metastasis
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling networks involved in vemurafenib resistance and the experimental approaches used to assess drug efficacy, the following diagrams have been generated using the DOT language.
Caption: MAPK pathway and mechanisms of vemurafenib resistance.
Caption: Workflow for determining IC50 values using MTT assay.
Caption: Western blot workflow for analyzing protein phosphorylation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on melanoma cell lines.
-
Cell Seeding: Melanoma cells (e.g., A375 and its vemurafenib-resistant derivative) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.[7]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, vemurafenib) for 72 hours.[7]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[7][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software.[7]
Western Blot Analysis for Phospho-ERK
This protocol is used to determine the phosphorylation status of key signaling proteins like ERK, providing insights into the mechanism of action of the inhibitors.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK).[9]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
Analysis: The intensity of the bands is quantified using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK).[9]
Conclusion
The emergence of resistance to vemurafenib remains a significant challenge in the treatment of BRAF V600E-mutated melanoma. While direct data for this compound in resistant models is awaited, the efficacy of other pan-RAF inhibitors suggests that this class of compounds holds promise. The presented comparative data on alternative strategies, such as combination therapies, provides a valuable reference for the research community. The detailed experimental protocols and visual workflows offer a practical guide for laboratories investigating novel approaches to overcome vemurafenib resistance. Further preclinical and clinical studies are warranted to fully elucidate the potential of this compound and other innovative strategies in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. Cell Viability Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TBAP-001 and Other RAF Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pan-RAF inhibitor TBAP-001 against other notable RAF inhibitors. This document compiles available biochemical and cellular activity data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer research.
The RAF kinases (A-RAF, B-RAF, and C-RAF) are critical components of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many human cancers, including melanoma, colorectal cancer, and thyroid cancer. This has led to the development of numerous RAF inhibitors as targeted cancer therapies. These inhibitors can be broadly categorized into selective inhibitors, which primarily target the mutated form of B-RAF (e.g., V600E), and pan-RAF inhibitors, which target all RAF isoforms.
This compound is a pan-RAF kinase inhibitor. This guide aims to provide a head-to-head comparison of this compound with other well-characterized RAF inhibitors, including the pan-RAF inhibitors LY3009120 and TAK-580, and the selective B-RAF inhibitors Vemurafenib and Dabrafenib. The following sections present a compilation of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visual diagrams to illustrate the underlying biological and experimental frameworks.
Biochemical Activity of RAF Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following table summarizes the available IC50 data for this compound and other RAF inhibitors against the BRAF V600E mutant kinase.
Disclaimer: The data presented in the following tables are compiled from various sources. Direct comparison of absolute values may not be entirely accurate due to potential variations in experimental conditions, reagents, and methodologies across different studies.
| Inhibitor | Type | Target | IC50 (nM) |
| This compound | Pan-RAF | BRAF V600E | 62 [1][2] |
| Sorafenib | Pan-RAF / Multi-kinase | B-Raf | 20[3] |
| Raf-1 | 6[3] | ||
| Dabrafenib | Selective B-RAF | B-Raf V600E | 0.6[3] |
| C-Raf | 5[3] | ||
| Vemurafenib | Selective B-RAF | BRAF V600E | 31[3] |
| c-RAF-1 | 48[3] | ||
| LY3009120 | Pan-RAF | BRAF V600E | 5.8 |
| BRAF WT | 9.1 | ||
| CRAF WT | 15 | ||
| TAK-580 (Tovorafenib) | Pan-RAF (Type II) | Not explicitly stated in a comparable format | Not explicitly stated in a comparable format |
| Naporafenib | Pan-RAF (Type II) | BRAF | 0.21 |
| CRAF | 0.072 |
Cellular Activity of RAF Inhibitors
The efficacy of a RAF inhibitor in a cellular context is crucial for its potential as a therapeutic agent. This is often assessed by measuring its ability to inhibit cell proliferation in cancer cell lines harboring specific BRAF mutations. The following table presents the IC50 values of this compound in various cancer cell lines. Due to the lack of directly comparable comprehensive cellular IC50 data for the other inhibitors in the same panel of cell lines, their data is presented separately with a clear indication of the source.
This compound: Cellular IC50 Values[1]
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600D | 62 |
| UACC62 | Melanoma | V600E | 72 |
| LOX INVI | Melanoma | V600E | 93 |
| HT 29 | Colorectal Cancer | V600E | 590 |
| COLO225 | Colorectal Cancer | V600E | 43 |
| RKO | Colorectal Cancer | V600E | 690 |
| Mawi | - | - | 490 |
| WiDr | Colorectal Cancer | - | 390 |
| Colo741 | Colorectal Cancer | - | 480 |
| SW620 | Colorectal Cancer | - | 480 |
| HCT116 | Colorectal Cancer | WT | 600 |
| SKMEL2 | Melanoma | - | 390 |
| D04 | - | - | 710 |
| WM1361 | Melanoma | - | 390 |
| PDAC R172H (p53 mut) | Pancreatic Cancer | - | 1150 |
| MiaPaCa | Pancreatic Cancer | WT | 290 |
| RPMI8226 | Multiple Myeloma | - | 490 |
Comparative Cellular Activity of Other RAF Inhibitors
| Inhibitor | IC80 in A375 cells (nM)[4] |
| Vemurafenib | 380 |
| Dabrafenib | 59 |
| Encorafenib | 130 |
It is important to note that these are IC80 values and not directly comparable to the IC50 values reported for this compound.
Experimental Methodologies
To ensure reproducibility and allow for critical evaluation of the presented data, this section provides detailed protocols for the key assays used in the characterization of RAF inhibitors.
BRAF V600E Kinase Assay Protocol
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the purified BRAF V600E kinase.
Materials:
-
BRAF V600E recombinant enzyme
-
MEK1 (inactive) as substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the kinase assay buffer to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, which may also serve to deplete the remaining ATP.
-
Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. In the case of the ADP-Glo™ assay, this involves converting ADP to ATP and then measuring the light produced by a luciferase reaction.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable software.
Cell-Based Phospho-ERK Assay Protocol
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector of RAF, in a cellular context.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
Lysis buffer
-
Antibodies: primary antibody against phospho-ERK (p-ERK) and total ERK, and a suitable secondary antibody
-
Detection reagents (e.g., for ELISA or Western blotting)
-
96-well plates
-
Plate reader or imaging system
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, you may choose to serum-starve the cells for a few hours to reduce basal p-ERK levels.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
After treatment, lyse the cells to extract the proteins.
-
The levels of p-ERK and total ERK can be quantified using various methods, such as:
-
ELISA: Transfer the cell lysates to an antibody-coated plate for detection.
-
Western Blot: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with specific antibodies.
-
In-Cell Western: Fix and permeabilize the cells in the plate and directly probe with fluorescently labeled antibodies.
-
-
Normalize the p-ERK signal to the total ERK signal or a housekeeping protein (e.g., actin) to account for variations in cell number.
-
Determine the IC50 value for p-ERK inhibition.
Cell Proliferation (MTT) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plate for a period that allows for multiple cell divisions (typically 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the central role of RAF kinases in the MAPK/ERK signaling cascade and the points of intervention for RAF inhibitors.
Conclusion
This compound is a pan-RAF inhibitor with demonstrated activity against the BRAF V600E kinase and a range of cancer cell lines. While a direct, comprehensive head-to-head comparison with other RAF inhibitors under identical experimental conditions is not yet publicly available, the data compiled in this guide provides a valuable starting point for researchers. The detailed experimental protocols and pathway diagrams offer a framework for conducting further comparative studies and for understanding the mechanism of action of these important therapeutic agents. As more data becomes available, a more definitive comparison of the efficacy and selectivity of this compound relative to other RAF inhibitors will be possible, further guiding its potential applications in cancer research and drug development.
References
A Head-to-Head Comparison of TBAP-001 and Other RAF Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pan-RAF inhibitor TBAP-001 against other notable RAF inhibitors. This document compiles available biochemical and cellular activity data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer research.
The RAF kinases (A-RAF, B-RAF, and C-RAF) are critical components of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many human cancers, including melanoma, colorectal cancer, and thyroid cancer. This has led to the development of numerous RAF inhibitors as targeted cancer therapies. These inhibitors can be broadly categorized into selective inhibitors, which primarily target the mutated form of B-RAF (e.g., V600E), and pan-RAF inhibitors, which target all RAF isoforms.
This compound is a pan-RAF kinase inhibitor. This guide aims to provide a head-to-head comparison of this compound with other well-characterized RAF inhibitors, including the pan-RAF inhibitors LY3009120 and TAK-580, and the selective B-RAF inhibitors Vemurafenib and Dabrafenib. The following sections present a compilation of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visual diagrams to illustrate the underlying biological and experimental frameworks.
Biochemical Activity of RAF Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following table summarizes the available IC50 data for this compound and other RAF inhibitors against the BRAF V600E mutant kinase.
Disclaimer: The data presented in the following tables are compiled from various sources. Direct comparison of absolute values may not be entirely accurate due to potential variations in experimental conditions, reagents, and methodologies across different studies.
| Inhibitor | Type | Target | IC50 (nM) |
| This compound | Pan-RAF | BRAF V600E | 62 [1][2] |
| Sorafenib | Pan-RAF / Multi-kinase | B-Raf | 20[3] |
| Raf-1 | 6[3] | ||
| Dabrafenib | Selective B-RAF | B-Raf V600E | 0.6[3] |
| C-Raf | 5[3] | ||
| Vemurafenib | Selective B-RAF | BRAF V600E | 31[3] |
| c-RAF-1 | 48[3] | ||
| LY3009120 | Pan-RAF | BRAF V600E | 5.8 |
| BRAF WT | 9.1 | ||
| CRAF WT | 15 | ||
| TAK-580 (Tovorafenib) | Pan-RAF (Type II) | Not explicitly stated in a comparable format | Not explicitly stated in a comparable format |
| Naporafenib | Pan-RAF (Type II) | BRAF | 0.21 |
| CRAF | 0.072 |
Cellular Activity of RAF Inhibitors
The efficacy of a RAF inhibitor in a cellular context is crucial for its potential as a therapeutic agent. This is often assessed by measuring its ability to inhibit cell proliferation in cancer cell lines harboring specific BRAF mutations. The following table presents the IC50 values of this compound in various cancer cell lines. Due to the lack of directly comparable comprehensive cellular IC50 data for the other inhibitors in the same panel of cell lines, their data is presented separately with a clear indication of the source.
This compound: Cellular IC50 Values[1]
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600D | 62 |
| UACC62 | Melanoma | V600E | 72 |
| LOX INVI | Melanoma | V600E | 93 |
| HT 29 | Colorectal Cancer | V600E | 590 |
| COLO225 | Colorectal Cancer | V600E | 43 |
| RKO | Colorectal Cancer | V600E | 690 |
| Mawi | - | - | 490 |
| WiDr | Colorectal Cancer | - | 390 |
| Colo741 | Colorectal Cancer | - | 480 |
| SW620 | Colorectal Cancer | - | 480 |
| HCT116 | Colorectal Cancer | WT | 600 |
| SKMEL2 | Melanoma | - | 390 |
| D04 | - | - | 710 |
| WM1361 | Melanoma | - | 390 |
| PDAC R172H (p53 mut) | Pancreatic Cancer | - | 1150 |
| MiaPaCa | Pancreatic Cancer | WT | 290 |
| RPMI8226 | Multiple Myeloma | - | 490 |
Comparative Cellular Activity of Other RAF Inhibitors
| Inhibitor | IC80 in A375 cells (nM)[4] |
| Vemurafenib | 380 |
| Dabrafenib | 59 |
| Encorafenib | 130 |
It is important to note that these are IC80 values and not directly comparable to the IC50 values reported for this compound.
Experimental Methodologies
To ensure reproducibility and allow for critical evaluation of the presented data, this section provides detailed protocols for the key assays used in the characterization of RAF inhibitors.
BRAF V600E Kinase Assay Protocol
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the purified BRAF V600E kinase.
Materials:
-
BRAF V600E recombinant enzyme
-
MEK1 (inactive) as substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the kinase assay buffer to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, which may also serve to deplete the remaining ATP.
-
Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. In the case of the ADP-Glo™ assay, this involves converting ADP to ATP and then measuring the light produced by a luciferase reaction.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable software.
Cell-Based Phospho-ERK Assay Protocol
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector of RAF, in a cellular context.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
Lysis buffer
-
Antibodies: primary antibody against phospho-ERK (p-ERK) and total ERK, and a suitable secondary antibody
-
Detection reagents (e.g., for ELISA or Western blotting)
-
96-well plates
-
Plate reader or imaging system
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, you may choose to serum-starve the cells for a few hours to reduce basal p-ERK levels.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
After treatment, lyse the cells to extract the proteins.
-
The levels of p-ERK and total ERK can be quantified using various methods, such as:
-
ELISA: Transfer the cell lysates to an antibody-coated plate for detection.
-
Western Blot: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with specific antibodies.
-
In-Cell Western: Fix and permeabilize the cells in the plate and directly probe with fluorescently labeled antibodies.
-
-
Normalize the p-ERK signal to the total ERK signal or a housekeeping protein (e.g., actin) to account for variations in cell number.
-
Determine the IC50 value for p-ERK inhibition.
Cell Proliferation (MTT) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plate for a period that allows for multiple cell divisions (typically 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the central role of RAF kinases in the MAPK/ERK signaling cascade and the points of intervention for RAF inhibitors.
Conclusion
This compound is a pan-RAF inhibitor with demonstrated activity against the BRAF V600E kinase and a range of cancer cell lines. While a direct, comprehensive head-to-head comparison with other RAF inhibitors under identical experimental conditions is not yet publicly available, the data compiled in this guide provides a valuable starting point for researchers. The detailed experimental protocols and pathway diagrams offer a framework for conducting further comparative studies and for understanding the mechanism of action of these important therapeutic agents. As more data becomes available, a more definitive comparison of the efficacy and selectivity of this compound relative to other RAF inhibitors will be possible, further guiding its potential applications in cancer research and drug development.
References
TBAP-001: A Potent Pan-RAF Inhibitor with Undisclosed Broader Kinase Selectivity
TBAP-001 is a potent pan-RAF kinase inhibitor, demonstrating significant activity against the BRAF V600E mutant. However, a comprehensive analysis of its cross-reactivity with other kinases remains largely unavailable in the public domain, precluding a full assessment of its selectivity and potential off-target effects.
This compound, identified as Synthesis 13 in patent WO2015075483A1, has been characterized as an inhibitor of RAF kinases, key components of the MAPK signaling pathway. This pathway, when dysregulated, is a critical driver in many human cancers. The primary known inhibitory activity of this compound is against the BRAF V600E mutant, with a reported half-maximal inhibitory concentration (IC50) of 62 nM in biochemical assays.[1][2] This potent inhibition of a clinically relevant cancer mutation underscores its potential as a targeted therapeutic agent.
Despite its established potency against BRAF V600E, a detailed and broad kinase selectivity profile, often determined through comprehensive screening panels like KINOMEscan, is not publicly available. Such a profile is crucial for understanding the inhibitor's specificity and predicting potential off-target activities that could lead to unforeseen side effects or even therapeutic benefits in other contexts. Without this quantitative data, a thorough comparison of this compound's performance against other kinase inhibitors is not feasible.
The RAF/MEK/ERK Signaling Pathway
The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the RAS-RAF-MEK-ERK signaling cascade. This pathway relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly BRAF, are common in various cancers, including melanoma, colorectal cancer, and thyroid cancer. As a pan-RAF inhibitor, this compound is designed to block the activity of multiple RAF isoforms, potentially offering a broader therapeutic window compared to inhibitors that target a single isoform.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the cross-reactivity screening of this compound are not available, a general methodology for determining kinase inhibitor selectivity is outlined below. This represents a standard approach used in the field.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a panel of kinases is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
-
Assay Preparation: Kinase, substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that use specific antibodies or reagents to detect the phosphorylated product.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion
This compound shows promise as a potent pan-RAF inhibitor, particularly against the clinically significant BRAF V600E mutation. However, the lack of publicly available, comprehensive cross-reactivity data is a significant gap in its pharmacological profile. For researchers, scientists, and drug development professionals, this absence of information makes it challenging to fully evaluate its selectivity and potential for off-target effects. A complete understanding of its interactions across the human kinome is essential for its continued development and potential clinical application. Further studies detailing the selectivity profile of this compound are eagerly awaited by the scientific community.
References
TBAP-001: A Potent Pan-RAF Inhibitor with Undisclosed Broader Kinase Selectivity
TBAP-001 is a potent pan-RAF kinase inhibitor, demonstrating significant activity against the BRAF V600E mutant. However, a comprehensive analysis of its cross-reactivity with other kinases remains largely unavailable in the public domain, precluding a full assessment of its selectivity and potential off-target effects.
This compound, identified as Synthesis 13 in patent WO2015075483A1, has been characterized as an inhibitor of RAF kinases, key components of the MAPK signaling pathway. This pathway, when dysregulated, is a critical driver in many human cancers. The primary known inhibitory activity of this compound is against the BRAF V600E mutant, with a reported half-maximal inhibitory concentration (IC50) of 62 nM in biochemical assays.[1][2] This potent inhibition of a clinically relevant cancer mutation underscores its potential as a targeted therapeutic agent.
Despite its established potency against BRAF V600E, a detailed and broad kinase selectivity profile, often determined through comprehensive screening panels like KINOMEscan, is not publicly available. Such a profile is crucial for understanding the inhibitor's specificity and predicting potential off-target activities that could lead to unforeseen side effects or even therapeutic benefits in other contexts. Without this quantitative data, a thorough comparison of this compound's performance against other kinase inhibitors is not feasible.
The RAF/MEK/ERK Signaling Pathway
The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the RAS-RAF-MEK-ERK signaling cascade. This pathway relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly BRAF, are common in various cancers, including melanoma, colorectal cancer, and thyroid cancer. As a pan-RAF inhibitor, this compound is designed to block the activity of multiple RAF isoforms, potentially offering a broader therapeutic window compared to inhibitors that target a single isoform.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the cross-reactivity screening of this compound are not available, a general methodology for determining kinase inhibitor selectivity is outlined below. This represents a standard approach used in the field.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a panel of kinases is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
-
Assay Preparation: Kinase, substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that use specific antibodies or reagents to detect the phosphorylated product.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion
This compound shows promise as a potent pan-RAF inhibitor, particularly against the clinically significant BRAF V600E mutation. However, the lack of publicly available, comprehensive cross-reactivity data is a significant gap in its pharmacological profile. For researchers, scientists, and drug development professionals, this absence of information makes it challenging to fully evaluate its selectivity and potential for off-target effects. A complete understanding of its interactions across the human kinome is essential for its continued development and potential clinical application. Further studies detailing the selectivity profile of this compound are eagerly awaited by the scientific community.
References
Confirming TBAP-001 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of TBAP-001, a potent pan-Raf inhibitor. Understanding and verifying that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines three orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Western Blot analysis of downstream signaling, and Immunoprecipitation-Mass Spectrometry (IP-MS) for direct target identification. Each method offers unique insights into the mechanism of action of this compound.
Introduction to this compound
This compound is a pan-Raf kinase inhibitor with a reported IC50 of 62 nM in a BRAF V600E kinase assay.[1][2] It has also demonstrated potent activity in cell-based assays, inhibiting phospho-ERK with an IC50 of 18 nM and showing anti-proliferative effects in various cancer cell lines.[2][3] The primary targets of this compound are the Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1), which are key components of the MAPK/ERK signaling pathway.
Comparative Analysis of Target Engagement Methods
The following table summarizes the key characteristics of three widely used methods for confirming target engagement in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Signaling) | Immunoprecipitation-Mass Spectrometry (IP-MS) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Measures the modulation of downstream signaling pathways upon target inhibition. | Direct identification of the drug's binding partners. |
| Readout | Change in protein melting temperature (Tm). | Changes in the phosphorylation status of downstream proteins (e.g., p-MEK, p-ERK). | Identification and quantification of proteins that bind to the drug or an antibody against the target. |
| Primary Advantage | Directly demonstrates biophysical interaction between the drug and target in a cellular environment. | Provides functional evidence of target engagement by assessing the biological consequence of inhibition. | Unbiased identification of on- and off-target interactions. |
| Primary Limitation | Not all target-ligand interactions result in a measurable thermal shift. | Indirect measure of target engagement; pathway modulation can occur through off-target effects. | Can be technically challenging and may miss transient or low-affinity interactions. |
| Quantitative Data | Dose-dependent increase in the melting temperature of Raf kinases. | Dose-dependent decrease in p-MEK and p-ERK levels. | Enrichment of Raf kinases in the this compound pull-down. |
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in cells.[4][5] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Representative Quantitative Data:
| This compound Concentration | B-Raf Melting Temperature (°C) | C-Raf Melting Temperature (°C) |
| Vehicle (DMSO) | 52.1 | 54.5 |
| 1 µM | 55.8 | 58.2 |
| 10 µM | 58.3 | 60.9 |
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., A375 melanoma cells with BRAF V600E mutation) to 80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Raf protein at each temperature point by Western Blot or an ELISA-based method.
-
Data Interpretation: Plot the fraction of soluble protein against temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of Downstream Signaling
Since this compound is a Raf inhibitor, its engagement with Raf kinases should lead to a decrease in the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.
Representative Quantitative Data:
| This compound Concentration (µM) | Relative p-MEK Levels (%) | Relative p-ERK Levels (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 75 | 68 |
| 1 | 32 | 25 |
| 10 | 8 | 5 |
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., WM266.4 melanoma cells) and allow them to adhere overnight. Treat cells with a dose-range of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
MAPK Signaling Pathway:
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful method for the unbiased identification of protein-drug interactions. By immobilizing a derivative of this compound or using an antibody against Raf, one can pull down the target and its interacting partners for identification by mass spectrometry.
Representative Quantitative Data:
| Protein Identified | Fold Enrichment (this compound vs. Control) |
| B-Raf | 25.3 |
| C-Raf | 18.9 |
| A-Raf | 12.1 |
| HSP90 | 8.5 |
| CDC37 | 6.2 |
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with a biotinylated version of this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with streptavidin beads (for biotinylated compound) or with an anti-Raf antibody followed by protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite. Calculate the fold enrichment of proteins in the this compound sample compared to the control.
Logical Relationship of Evidence:
Conclusion
Confirming target engagement in a cellular context is paramount for the successful development of targeted therapies. The three methods presented here—CETSA, Western Blot analysis of downstream signaling, and IP-MS—provide a robust and multi-faceted approach to validating the interaction of this compound with its intended Raf kinase targets. While CETSA and IP-MS provide direct evidence of binding, Western blot analysis offers crucial functional confirmation of target inhibition. The collective data from these assays provides strong evidence for the on-target activity of this compound in cells, supporting its further preclinical and clinical development.
References
Confirming TBAP-001 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of TBAP-001, a potent pan-Raf inhibitor. Understanding and verifying that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines three orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Western Blot analysis of downstream signaling, and Immunoprecipitation-Mass Spectrometry (IP-MS) for direct target identification. Each method offers unique insights into the mechanism of action of this compound.
Introduction to this compound
This compound is a pan-Raf kinase inhibitor with a reported IC50 of 62 nM in a BRAF V600E kinase assay.[1][2] It has also demonstrated potent activity in cell-based assays, inhibiting phospho-ERK with an IC50 of 18 nM and showing anti-proliferative effects in various cancer cell lines.[2][3] The primary targets of this compound are the Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1), which are key components of the MAPK/ERK signaling pathway.
Comparative Analysis of Target Engagement Methods
The following table summarizes the key characteristics of three widely used methods for confirming target engagement in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Signaling) | Immunoprecipitation-Mass Spectrometry (IP-MS) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Measures the modulation of downstream signaling pathways upon target inhibition. | Direct identification of the drug's binding partners. |
| Readout | Change in protein melting temperature (Tm). | Changes in the phosphorylation status of downstream proteins (e.g., p-MEK, p-ERK). | Identification and quantification of proteins that bind to the drug or an antibody against the target. |
| Primary Advantage | Directly demonstrates biophysical interaction between the drug and target in a cellular environment. | Provides functional evidence of target engagement by assessing the biological consequence of inhibition. | Unbiased identification of on- and off-target interactions. |
| Primary Limitation | Not all target-ligand interactions result in a measurable thermal shift. | Indirect measure of target engagement; pathway modulation can occur through off-target effects. | Can be technically challenging and may miss transient or low-affinity interactions. |
| Quantitative Data | Dose-dependent increase in the melting temperature of Raf kinases. | Dose-dependent decrease in p-MEK and p-ERK levels. | Enrichment of Raf kinases in the this compound pull-down. |
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in cells.[4][5] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Representative Quantitative Data:
| This compound Concentration | B-Raf Melting Temperature (°C) | C-Raf Melting Temperature (°C) |
| Vehicle (DMSO) | 52.1 | 54.5 |
| 1 µM | 55.8 | 58.2 |
| 10 µM | 58.3 | 60.9 |
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., A375 melanoma cells with BRAF V600E mutation) to 80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Raf protein at each temperature point by Western Blot or an ELISA-based method.
-
Data Interpretation: Plot the fraction of soluble protein against temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of Downstream Signaling
Since this compound is a Raf inhibitor, its engagement with Raf kinases should lead to a decrease in the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.
Representative Quantitative Data:
| This compound Concentration (µM) | Relative p-MEK Levels (%) | Relative p-ERK Levels (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 75 | 68 |
| 1 | 32 | 25 |
| 10 | 8 | 5 |
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., WM266.4 melanoma cells) and allow them to adhere overnight. Treat cells with a dose-range of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
MAPK Signaling Pathway:
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful method for the unbiased identification of protein-drug interactions. By immobilizing a derivative of this compound or using an antibody against Raf, one can pull down the target and its interacting partners for identification by mass spectrometry.
Representative Quantitative Data:
| Protein Identified | Fold Enrichment (this compound vs. Control) |
| B-Raf | 25.3 |
| C-Raf | 18.9 |
| A-Raf | 12.1 |
| HSP90 | 8.5 |
| CDC37 | 6.2 |
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with a biotinylated version of this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with streptavidin beads (for biotinylated compound) or with an anti-Raf antibody followed by protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite. Calculate the fold enrichment of proteins in the this compound sample compared to the control.
Logical Relationship of Evidence:
Conclusion
Confirming target engagement in a cellular context is paramount for the successful development of targeted therapies. The three methods presented here—CETSA, Western Blot analysis of downstream signaling, and IP-MS—provide a robust and multi-faceted approach to validating the interaction of this compound with its intended Raf kinase targets. While CETSA and IP-MS provide direct evidence of binding, Western blot analysis offers crucial functional confirmation of target inhibition. The collective data from these assays provides strong evidence for the on-target activity of this compound in cells, supporting its further preclinical and clinical development.
References
TBAP-001: A Pan-RAF Inhibitor Demonstrating Superiority Over First-Generation RAF Inhibitors
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of TBAP-001, a novel pan-RAF inhibitor, and first-generation RAF inhibitors such as vemurafenib (B611658) and dabrafenib. This guide provides an in-depth analysis of their mechanisms of action, efficacy, and resistance profiles, supported by experimental data. This compound demonstrates significant advantages, particularly in overcoming the limitations of paradoxical pathway activation and acquired resistance commonly associated with earlier inhibitors.
Executive Summary
This compound is a potent, pan-RAF kinase inhibitor that shows significant promise in treating cancers driven by RAF mutations. Unlike first-generation RAF inhibitors, which are selective for the BRAF V600E mutant and can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound inhibits all RAF isoforms. This broader activity profile translates to a reduced likelihood of paradoxical activation and the potential to overcome resistance mechanisms that emerge during treatment with first-generation agents.
Mechanism of Action: A Tale of Two Inhibitors
First-generation RAF inhibitors, such as vemurafenib and dabrafenib, are designed to target the ATP-binding site of the BRAF V600E mutant kinase. While effective in this context, their binding to one protomer of a RAF dimer in wild-type BRAF cells can allosterically activate the other protomer, leading to a paradoxical hyperactivation of the MAPK/ERK signaling pathway. This phenomenon is a key contributor to the development of secondary skin cancers and other off-target effects observed in patients.
This compound, as a pan-RAF inhibitor, binds to and inhibits ARAF, BRAF, and CRAF kinases. This comprehensive inhibition of the RAF family mitigates the risk of paradoxical activation by preventing the transactivation of other RAF isoforms.
Figure 1: Differential effects on the RAF/MEK/ERK signaling pathway.
Comparative Efficacy: In Vitro Data
The superiority of this compound is evident from its potent inhibitory activity against BRAF V600E and its broad efficacy across a panel of cancer cell lines with different genetic backgrounds.
| Parameter | This compound | Vemurafenib | Dabrafenib |
| Target(s) | Pan-RAF (ARAF, BRAF, CRAF) | BRAF V600E | BRAF V600E |
| IC50 (BRAF V600E Kinase Assay) | 62 nM[1][2] | ~31 nM | ~5 nM |
| Cell-Based p-ERK Assay IC50 | 18 nM[1] | Not directly available | Not directly available |
Table 1: Biochemical and Cellular Potency Comparison. Data for Vemurafenib and Dabrafenib are representative values from publicly available literature and may not be directly comparable due to different experimental conditions.
This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, including those with BRAF V600E mutations and other genetic alterations.
| Cell Line | Cancer Type | BRAF Status | This compound IC50 (nM)[1] |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600D | 62 |
| UACC62 | Melanoma | V600E | 72 |
| HT-29 | Colorectal | V600E | 590 |
| COLO205 | Colorectal | V600E | 43 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Overcoming Resistance
A major clinical challenge with first-generation RAF inhibitors is the development of acquired resistance, often through mechanisms that reactivate the MAPK pathway. These can include mutations in NRAS, amplification of BRAF V600E, or the emergence of BRAF splice variants that signal as dimers. As a pan-RAF inhibitor, this compound is positioned to overcome these resistance mechanisms by inhibiting the activity of all RAF isoforms, thereby preventing the reactivation of downstream signaling.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific RAF kinase.
-
Reagents and Materials:
-
Recombinant human RAF kinase (e.g., BRAF V600E, CRAF)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Test compound (this compound or first-generation inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the RAF kinase and substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Figure 2: Workflow for a biochemical kinase inhibition assay.
Western Blot for Phospho-ERK (p-ERK)
This protocol is used to assess the inhibition of the MAPK pathway in cells treated with RAF inhibitors.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Conclusion
This compound represents a significant advancement over first-generation RAF inhibitors. Its pan-RAF inhibitory activity provides a more comprehensive blockade of the MAPK pathway, reducing the risk of paradoxical activation and offering a promising strategy to overcome acquired resistance. The data presented in this guide strongly support the continued investigation of this compound as a superior therapeutic option for patients with RAF-driven cancers.
References
TBAP-001: A Pan-RAF Inhibitor Demonstrating Superiority Over First-Generation RAF Inhibitors
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of TBAP-001, a novel pan-RAF inhibitor, and first-generation RAF inhibitors such as vemurafenib and dabrafenib. This guide provides an in-depth analysis of their mechanisms of action, efficacy, and resistance profiles, supported by experimental data. This compound demonstrates significant advantages, particularly in overcoming the limitations of paradoxical pathway activation and acquired resistance commonly associated with earlier inhibitors.
Executive Summary
This compound is a potent, pan-RAF kinase inhibitor that shows significant promise in treating cancers driven by RAF mutations. Unlike first-generation RAF inhibitors, which are selective for the BRAF V600E mutant and can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound inhibits all RAF isoforms. This broader activity profile translates to a reduced likelihood of paradoxical activation and the potential to overcome resistance mechanisms that emerge during treatment with first-generation agents.
Mechanism of Action: A Tale of Two Inhibitors
First-generation RAF inhibitors, such as vemurafenib and dabrafenib, are designed to target the ATP-binding site of the BRAF V600E mutant kinase. While effective in this context, their binding to one protomer of a RAF dimer in wild-type BRAF cells can allosterically activate the other protomer, leading to a paradoxical hyperactivation of the MAPK/ERK signaling pathway. This phenomenon is a key contributor to the development of secondary skin cancers and other off-target effects observed in patients.
This compound, as a pan-RAF inhibitor, binds to and inhibits ARAF, BRAF, and CRAF kinases. This comprehensive inhibition of the RAF family mitigates the risk of paradoxical activation by preventing the transactivation of other RAF isoforms.
Figure 1: Differential effects on the RAF/MEK/ERK signaling pathway.
Comparative Efficacy: In Vitro Data
The superiority of this compound is evident from its potent inhibitory activity against BRAF V600E and its broad efficacy across a panel of cancer cell lines with different genetic backgrounds.
| Parameter | This compound | Vemurafenib | Dabrafenib |
| Target(s) | Pan-RAF (ARAF, BRAF, CRAF) | BRAF V600E | BRAF V600E |
| IC50 (BRAF V600E Kinase Assay) | 62 nM[1][2] | ~31 nM | ~5 nM |
| Cell-Based p-ERK Assay IC50 | 18 nM[1] | Not directly available | Not directly available |
Table 1: Biochemical and Cellular Potency Comparison. Data for Vemurafenib and Dabrafenib are representative values from publicly available literature and may not be directly comparable due to different experimental conditions.
This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, including those with BRAF V600E mutations and other genetic alterations.
| Cell Line | Cancer Type | BRAF Status | This compound IC50 (nM)[1] |
| A375 | Melanoma | V600E | 178 |
| WM266.4 | Melanoma | V600D | 62 |
| UACC62 | Melanoma | V600E | 72 |
| HT-29 | Colorectal | V600E | 590 |
| COLO205 | Colorectal | V600E | 43 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Overcoming Resistance
A major clinical challenge with first-generation RAF inhibitors is the development of acquired resistance, often through mechanisms that reactivate the MAPK pathway. These can include mutations in NRAS, amplification of BRAF V600E, or the emergence of BRAF splice variants that signal as dimers. As a pan-RAF inhibitor, this compound is positioned to overcome these resistance mechanisms by inhibiting the activity of all RAF isoforms, thereby preventing the reactivation of downstream signaling.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific RAF kinase.
-
Reagents and Materials:
-
Recombinant human RAF kinase (e.g., BRAF V600E, CRAF)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Test compound (this compound or first-generation inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the RAF kinase and substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Figure 2: Workflow for a biochemical kinase inhibition assay.
Western Blot for Phospho-ERK (p-ERK)
This protocol is used to assess the inhibition of the MAPK pathway in cells treated with RAF inhibitors.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Conclusion
This compound represents a significant advancement over first-generation RAF inhibitors. Its pan-RAF inhibitory activity provides a more comprehensive blockade of the MAPK pathway, reducing the risk of paradoxical activation and offering a promising strategy to overcome acquired resistance. The data presented in this guide strongly support the continued investigation of this compound as a superior therapeutic option for patients with RAF-driven cancers.
References
Safety Operating Guide
Proper Disposal Procedures for TBAP-001: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the recommended disposal procedures for TBAP-001, a potent RAF kinase inhibitor used in cancer research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Disposal of this compound Waste
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Solid Waste:
-
Unused or Expired this compound: Collect in a clearly labeled, sealed container designated for hazardous solid waste.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and absorbent paper contaminated with this compound should be placed in a dedicated, sealed hazardous waste bag or container.
Liquid Waste:
-
This compound Solutions: Solutions containing this compound, including those dissolved in solvents like DMSO, should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do Not Drain Dispose: Under no circumstances should liquid waste containing this compound be poured down the sink. As a bioactive compound, it may pose a risk to aquatic ecosystems.
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1777832-90-2 |
| Molecular Formula | C₂₇H₂₃F₂N₇O₃ |
| Molecular Weight | 531.51 g/mol |
Experimental Protocols
Disposal procedures for chemical waste are dictated by regulatory guidelines and the inherent hazards of the substance, rather than experimental protocols for neutralization. No peer-reviewed experimental protocols for the specific neutralization or disposal of this compound were identified. The standard and required procedure is collection and disposal via a certified hazardous waste handler.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
Proper Disposal Procedures for TBAP-001: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the recommended disposal procedures for TBAP-001, a potent RAF kinase inhibitor used in cancer research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Disposal of this compound Waste
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Solid Waste:
-
Unused or Expired this compound: Collect in a clearly labeled, sealed container designated for hazardous solid waste.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and absorbent paper contaminated with this compound should be placed in a dedicated, sealed hazardous waste bag or container.
Liquid Waste:
-
This compound Solutions: Solutions containing this compound, including those dissolved in solvents like DMSO, should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do Not Drain Dispose: Under no circumstances should liquid waste containing this compound be poured down the sink. As a bioactive compound, it may pose a risk to aquatic ecosystems.
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1777832-90-2 |
| Molecular Formula | C₂₇H₂₃F₂N₇O₃ |
| Molecular Weight | 531.51 g/mol |
Experimental Protocols
Disposal procedures for chemical waste are dictated by regulatory guidelines and the inherent hazards of the substance, rather than experimental protocols for neutralization. No peer-reviewed experimental protocols for the specific neutralization or disposal of this compound were identified. The standard and required procedure is collection and disposal via a certified hazardous waste handler.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
Essential Safety and Operational Guide for Handling TBAP-001
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with TBAP-001. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk when handling this potent RAF kinase inhibitor.
This compound is a chemical compound intended for laboratory research use only.[1] As with any potent bioactive molecule, proper handling and disposal are critical to ensure personnel safety and environmental protection. The information below is synthesized from available safety data sheets and general best practices for handling kinase inhibitors.
Compound Information and Safety Data Summary
A summary of the key physical, chemical, and safety information for this compound is provided in the table below. This data is essential for understanding the compound's properties and potential hazards.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TBAP001 |
| CAS Number | 1777832-90-2 |
| Molecular Formula | C₂₇H₂₃F₂N₇O₃ |
| Molecular Weight | 531.51 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
| Hazard Statements | Based on general kinase inhibitor SDS, specific GHS classifications for this compound should be confirmed with the supplier's SDS. |
| H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified below
Procedure:
-
Pre-weighing Preparation: Don all required PPE, including a lab coat, safety glasses with side shields, and two pairs of nitrile gloves. Perform all weighing and initial dissolution steps within a certified chemical fume hood.
-
Weighing this compound: Tare a sterile, pre-labeled microcentrifuge tube on a precision balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.315 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5.315 mg of the compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Handling and Safety Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from receipt of the compound to its final disposal. Adherence to this workflow is crucial for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory when working with this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Two pairs of gloves should be worn, with the outer pair being changed immediately after handling the compound or if contamination is suspected. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is required. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment vessel in a cool, dry, and well-ventilated area away from incompatible materials.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be collected in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the use of this compound and maintain a safe and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling TBAP-001
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with TBAP-001. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk when handling this potent RAF kinase inhibitor.
This compound is a chemical compound intended for laboratory research use only.[1] As with any potent bioactive molecule, proper handling and disposal are critical to ensure personnel safety and environmental protection. The information below is synthesized from available safety data sheets and general best practices for handling kinase inhibitors.
Compound Information and Safety Data Summary
A summary of the key physical, chemical, and safety information for this compound is provided in the table below. This data is essential for understanding the compound's properties and potential hazards.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | TBAP001 |
| CAS Number | 1777832-90-2 |
| Molecular Formula | C₂₇H₂₃F₂N₇O₃ |
| Molecular Weight | 531.51 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
| Hazard Statements | Based on general kinase inhibitor SDS, specific GHS classifications for this compound should be confirmed with the supplier's SDS. |
| H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified below
Procedure:
-
Pre-weighing Preparation: Don all required PPE, including a lab coat, safety glasses with side shields, and two pairs of nitrile gloves. Perform all weighing and initial dissolution steps within a certified chemical fume hood.
-
Weighing this compound: Tare a sterile, pre-labeled microcentrifuge tube on a precision balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.315 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5.315 mg of the compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Handling and Safety Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from receipt of the compound to its final disposal. Adherence to this workflow is crucial for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory when working with this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Two pairs of gloves should be worn, with the outer pair being changed immediately after handling the compound or if contamination is suspected. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is required. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment vessel in a cool, dry, and well-ventilated area away from incompatible materials.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be collected in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the use of this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
